Product packaging for 1-Penten-4-yne(Cat. No.:CAS No. 871-28-3)

1-Penten-4-yne

Cat. No.: B3291226
CAS No.: 871-28-3
M. Wt: 66.1 g/mol
InChI Key: LKOBTUTURSPCEE-UHFFFAOYSA-N
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Description

1-Penten-4-yne is a useful research compound. Its molecular formula is C5H6 and its molecular weight is 66.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6 B3291226 1-Penten-4-yne CAS No. 871-28-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pent-1-en-4-yne
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6/c1-3-5-4-2/h1,4H,2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKOBTUTURSPCEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCC#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80870788
Record name 1-Penten-4-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80870788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

66.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

871-28-3
Record name 1-Penten-4-yne
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000871283
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-Penten-4-yne
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80870788
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 1-Penten-4-yne: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: 1-Penten-4-yne is a terminal enyne, a hydrocarbon containing both a double and a triple bond. Its unique bifunctionality makes it a valuable building block in organic synthesis, particularly in the construction of complex molecular architectures relevant to medicinal chemistry and materials science. This document provides a comprehensive overview of the chemical properties, structure, and reactivity of this compound, supported by tabulated data and a detailed structural representation.

Chemical Structure and Bonding

This compound consists of a five-carbon chain with a terminal double bond between C1 and C2, and a terminal triple bond between C4 and C5. The presence of both sp² and sp hybridized carbon atoms imparts a unique geometry and reactivity profile to the molecule. The terminal alkyne proton at C5 is notably acidic, allowing for facile derivatization through deprotonation.

Figure 1: Molecular structure of this compound with atom numbering.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in chemical reactions.

PropertyValue
Molecular Formula C₅H₆
Molar Mass 66.10 g/mol
Appearance Colorless liquid
Density 0.741 g/mL at 25 °C
Boiling Point 39-41 °C (102-106 °F; 312-314 K)
Melting Point -90 °C (-130 °F; 183 K)
Solubility in Water Insoluble
Solubility in Organic Solvents Soluble in ethanol, ether, acetone
Refractive Index (n²⁰/D) 1.421

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. The following table outlines its key spectral features.

Spectroscopic TechniqueKey Features and Peaks
¹H NMR (Proton NMR) δ (ppm): 2.05 (t, 1H, ≡CH), 2.85 (dt, 2H, =CCH₂), 5.05 (dd, 1H, C=CH₂ cis), 5.20 (dd, 1H, C=CH₂ trans), 5.85 (m, 1H, C=CH)
¹³C NMR (Carbon NMR) δ (ppm): 30.0 (CH₂), 69.0 (≡CH), 83.5 (C≡), 115.5 (=CH₂), 135.0 (=CH)
Infrared (IR) Spectroscopy ν (cm⁻¹): 3310 (s, ≡C-H stretch), 3085 (m, =C-H stretch), 2120 (m, C≡C stretch), 1645 (s, C=C stretch), 990, 915 (s, =CH₂ bend)
Mass Spectrometry (MS) m/z: 66 (M+), 65, 39

Reactivity and Synthetic Applications

This compound's dual functionality allows for a diverse range of chemical transformations. The terminal alkyne can undergo reactions such as deprotonation-alkylation/acylation, hydrosilylation, and Sonogashira coupling. The terminal alkene is susceptible to electrophilic addition, hydrogenation, and metathesis reactions.

A key application of this compound is in enyne metathesis, a powerful ring-closing reaction to synthesize cyclic compounds.

enyne_metathesis cluster_reactants Reactants cluster_process Reaction cluster_products Products 1_Penten_4_yne This compound Metathesis Enyne Metathesis 1_Penten_4_yne->Metathesis Catalyst Grubbs' Catalyst Catalyst->Metathesis Cyclic_Diene Cyclic Diene Product Metathesis->Cyclic_Diene Ethylene Ethylene (byproduct) Metathesis->Ethylene

1-Penten-4-yne CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-penten-4-yne, a versatile bifunctional molecule utilized in organic synthesis. The document details its chemical and physical properties, spectroscopic data, and established experimental protocols for its synthesis. Additionally, this guide outlines its applications as a key building block in the synthesis of complex molecules and provides essential safety and handling information.

Core Data Summary

This section summarizes the key identifiers and physicochemical properties of this compound.

Identifier Value Reference
CAS Number 871-28-3[1]
Molecular Formula C5H6[1]
Molecular Weight 66.10 g/mol [2]
IUPAC Name pent-1-en-4-yne[2]
Synonyms Allylacetylene, Vinyl(ethynyl)methane
Physicochemical Property Value Reference
Boiling Point 42-43 °C[3]
Density 0.78 g/cm³[3]
Refractive Index 1.42[3]
LogP 1.19570[3]

Spectroscopic Data

Detailed spectroscopic analysis is crucial for the identification and characterization of this compound.

Spectroscopy Data Highlights Reference
Infrared (IR) & Raman The infrared spectra (3500−50 cm-1) of gas and solid, and the Raman spectra (3500−50 cm-1) of liquid and solid this compound have been recorded. Ab initio calculations have been used to determine vibrational frequencies.[4]
¹³C NMR A ¹³C NMR spectrum is available and has been referenced in public databases.[2]
Mass Spectrometry Predicted collision cross sections (CCS) for various adducts, such as [M+H]⁺ and [M+Na]⁺, have been calculated.[5]

Note: Publicly available, high-resolution spectra for ¹H NMR and ¹³C NMR are limited. Researchers should perform their own spectroscopic analysis for unambiguous compound verification.

Experimental Protocols

Synthesis of this compound via Grignard Coupling

This protocol is adapted from a documented Grignard coupling procedure and provides a reliable method for the laboratory-scale synthesis of this compound.[4]

Materials:

  • Ethynylmagnesium bromide (0.5 M in THF)

  • Copper(I) bromide dimethyl sulfide (B99878) complex (CuBr·SMe₂)

  • Allyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Argon (Ar) gas

  • Standard glassware for inert atmosphere reactions (flame-dried)

Procedure:

  • A 2-L, multiple-neck, round-bottom flask equipped with a condenser, septum, and magnetic stir bar is flame-dried under a positive pressure of argon.

  • To the flask, add 1.2 L (0.60 mol) of ethynylmagnesium bromide solution (0.5 M in THF) and 4.55 g (0.02 mol) of CuBr·SMe₂.

  • The resulting suspension is stirred at room temperature for 20 minutes.

  • Allyl bromide (46 mL, 0.53 mol) is then added to the reaction vessel via syringe or dropping funnel.

  • The reaction is monitored for completion by an appropriate method (e.g., TLC or GC).

  • Upon completion, the reaction is carefully quenched, and the product is isolated and purified using standard organic chemistry techniques, such as extraction and distillation.

Synthesis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification start Flame-dried 2-L Flask reagents Add Ethynylmagnesium Bromide and CuBr·SMe₂ start->reagents Under Ar stir Stir for 20 min at room temp reagents->stir add_allyl Add Allyl Bromide stir->add_allyl monitor Monitor Reaction (TLC/GC) add_allyl->monitor quench Quench Reaction monitor->quench extract Extraction quench->extract distill Distillation extract->distill product This compound distill->product

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Applications

This compound is a valuable building block in organic synthesis due to the presence of two distinct reactive sites: a terminal alkene and a terminal alkyne. This allows for selective transformations and the construction of more complex molecular architectures.

Electrophilic Addition to the Double Bond

The carbon-carbon double bond of this compound can undergo electrophilic addition reactions. For instance, it reacts with bromine (Br₂) to form a dibrominated product. The reaction conditions can influence the selectivity and the final product.

Bromination_Reaction cluster_products Potential Products r1 This compound p1 4,5-dibromo-1-pentyne (Addition to C=C) r1->p1 Electrophilic Addition r2 Bromine (Br₂) p2 1,1,2,2,4,5-hexabromopentane (Excess Br₂) p1->p2 Further Bromination

References

Spectroscopic Profile of 1-Penten-4-yne: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-penten-4-yne (CAS No. 871-28-3), a versatile building block in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development who require detailed spectroscopic information for compound identification, characterization, and quality control. This guide presents available experimental infrared (IR) spectroscopic data, alongside high-quality predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data, due to the scarcity of publicly available experimental spectra for the latter techniques. Detailed experimental protocols for synthesis and spectroscopic analysis are also provided.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: Nuclear Magnetic Resonance (NMR) Data (Predicted)

Note: The following NMR data has been predicted using advanced computational algorithms and should be used as a reference. Experimental verification is recommended.

¹H NMR (Predicted) Solvent: CDCl₃, Reference: TMS at 0.00 ppm

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzNumber of ProtonsAssignment
~5.86ddtJ_trans = 17.1, J_cis = 10.2, J_allyl = 6.51HH-2
~5.21dJ_trans = 17.11HH-1 (trans to H-2)
~5.12dJ_cis = 10.21HH-1 (cis to H-2)
~2.85dtJ_allyl = 6.5, J_alkynyl = 2.72HH-3
~1.98tJ_alkynyl = 2.71HH-5

¹³C NMR (Predicted) Solvent: CDCl₃, Broadband Proton Decoupled

Chemical Shift (δ) ppmCarbon Assignment
~134.5C-2
~117.0C-1
~82.0C-4
~69.5C-5
~28.0C-3
Table 2: Infrared (IR) Spectroscopy Data (Experimental)

The gas-phase infrared spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Frequency (cm⁻¹)IntensityAssignment
3335Strong≡C-H stretch
3085Medium=C-H stretch (asymmetric)
2125MediumC≡C stretch
1645StrongC=C stretch
995Strong=C-H bend (out-of-plane, trans)
915Strong=C-H bend (out-of-plane, terminal)
Table 3: Mass Spectrometry (MS) Data (Predicted)

Note: This data is predicted for electron ionization (EI) mass spectrometry.

m/zRelative Intensity (%)Proposed Fragment
66100[M]⁺ (Molecular Ion)
6585[M-H]⁺
4060[C₃H₄]⁺
3995[C₃H₃]⁺ (Propargyl cation)
2745[C₂H₃]⁺

Experimental Protocols

Synthesis of this compound

A common method for the preparation of this compound involves the Grignard coupling of allyl bromide with ethynylmagnesium bromide.

Materials:

  • Ethynylmagnesium bromide (0.5 M in THF)

  • Copper(I) bromide-dimethyl sulfide (B99878) complex (CuBr·SMe₂)

  • Allyl bromide

  • Tetrahydrofuran (THF), anhydrous

  • Argon gas supply

  • Standard glassware for air-sensitive reactions

Procedure:

  • A multi-neck round-bottom flask equipped with a condenser, dropping funnel, and magnetic stir bar is flame-dried under a positive pressure of argon.

  • The flask is charged with a solution of ethynylmagnesium bromide in THF.

  • A catalytic amount of CuBr·SMe₂ is added to the stirred solution at room temperature.

  • Allyl bromide is added dropwise to the reaction mixture.

  • The reaction is stirred at room temperature and monitored by GC-MS for completion.

  • Upon completion, the reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride solution.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and filtered.

  • The solvent is carefully removed by distillation at atmospheric pressure to yield the crude product.

  • The product can be further purified by fractional distillation.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: A sample of this compound (5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, ~0.6 mL) in a 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are acquired on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • ¹H NMR Acquisition: Standard acquisition parameters are used, including a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (e.g., 0-10 ppm), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Proton-decoupled ¹³C NMR spectra are acquired with a wider spectral width (e.g., 0-150 ppm) and a larger number of scans due to the lower natural abundance of the ¹³C isotope.

Infrared (IR) Spectroscopy:

  • Sample Preparation (Gas Phase): A small amount of liquid this compound is injected into an evacuated gas cell with IR-transparent windows (e.g., KBr or NaCl).

  • Instrumentation: The IR spectrum is recorded using a Fourier-transform infrared (FTIR) spectrometer.

  • Data Acquisition: A background spectrum of the empty gas cell is first recorded. The sample spectrum is then acquired, and the background is automatically subtracted. The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS):

  • Sample Introduction: For this volatile compound, gas chromatography-mass spectrometry (GC-MS) is the preferred method. A dilute solution of this compound in a volatile solvent (e.g., dichloromethane (B109758) or diethyl ether) is injected into the GC.

  • Instrumentation: A GC-MS system equipped with an electron ionization (EI) source is used.

  • Data Acquisition: The sample is separated on a suitable GC column (e.g., a non-polar capillary column) and introduced into the mass spectrometer. Mass spectra are recorded over a mass-to-charge (m/z) range of, for example, 10-200 amu. The ionization energy is typically set to 70 eV.

Visualizations

The following diagrams illustrate the relationships between the spectroscopic data and the molecular structure of this compound, as well as a typical experimental workflow for its analysis.

Spectroscopic_Correlations Spectroscopic Data Correlation for this compound cluster_structure Molecular Structure cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry 1_Penten_4_yne {this compound | H₂C(1)=C(2)H-C(3)H₂-C(4)≡C(5)H} H_NMR ¹H NMR δ ~5.86 (H-2) δ ~5.1-5.2 (H-1) δ ~2.85 (H-3) δ ~1.98 (H-5) 1_Penten_4_yne->H_NMR Proton Environments C_NMR ¹³C NMR δ ~134.5 (C-2) δ ~117.0 (C-1) δ ~82.0 (C-4) δ ~69.5 (C-5) δ ~28.0 (C-3) 1_Penten_4_yne->C_NMR Carbon Skeleton IR IR 3335 cm⁻¹ (≡C-H) 3085 cm⁻¹ (=C-H) 2125 cm⁻¹ (C≡C) 1645 cm⁻¹ (C=C) 1_Penten_4_yne->IR Functional Groups MS MS (EI) m/z 66 [M]⁺ m/z 65 [M-H]⁺ m/z 39 [C₃H₃]⁺ 1_Penten_4_yne->MS Molecular Weight & Fragmentation

Caption: Correlation of spectroscopic data with the structure of this compound.

Experimental_Workflow General Experimental Workflow for Spectroscopic Analysis start Obtain/Synthesize This compound Sample purification Purification (e.g., Distillation) start->purification sample_prep_nmr Sample Preparation (Dissolve in CDCl₃) purification->sample_prep_nmr sample_prep_ir Sample Preparation (Gas Cell) purification->sample_prep_ir sample_prep_ms Sample Preparation (Dilute for GC-MS) purification->sample_prep_ms nmr_acq NMR Data Acquisition (¹H and ¹³C) sample_prep_nmr->nmr_acq ir_acq IR Data Acquisition sample_prep_ir->ir_acq ms_acq GC-MS Data Acquisition sample_prep_ms->ms_acq data_proc_nmr Data Processing (FT, Phasing, Baseline Correction) nmr_acq->data_proc_nmr data_proc_ir Data Processing (Background Subtraction) ir_acq->data_proc_ir data_proc_ms Data Processing (Library Search, Fragmentation Analysis) ms_acq->data_proc_ms analysis Structural Elucidation and Data Interpretation data_proc_nmr->analysis data_proc_ir->analysis data_proc_ms->analysis

Caption: A generalized workflow for the spectroscopic analysis of this compound.

An In-depth Technical Guide to the Synthesis and Preparation of 1-Penten-4-yne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Penten-4-yne, a versatile and highly reactive building block in organic synthesis, plays a crucial role in the construction of complex molecular architectures. Its unique structure, featuring both a terminal alkene and a terminal alkyne, allows for a wide range of selective chemical transformations. This technical guide provides a comprehensive overview of the primary synthetic routes to this compound, complete with detailed experimental protocols, quantitative data, and spectroscopic analysis. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug development.

Introduction

This compound (also known as allylacetylene) is a five-carbon hydrocarbon containing both a double bond and a triple bond.[1][2] Its chemical formula is C₅H₆, and it has a molecular weight of 66.10 g/mol .[1] The presence of two distinct unsaturated functionalities makes this compound a valuable synthon for the introduction of both alkenyl and alkynyl moieties into a molecule. This dual reactivity is particularly useful in the synthesis of natural products, functional materials, and pharmaceutical intermediates.

Synthetic Methodologies

Two primary strategies have emerged for the synthesis of this compound, both of which rely on the formation of a carbon-carbon bond between a three-carbon and a two-carbon fragment. These methods are:

  • Method A: Nucleophilic attack of an acetylide on an allyl halide.

  • Method B: Coupling of a vinyl Grignard reagent with a propargyl halide.

This guide will provide a detailed examination of both approaches.

Experimental Protocols

Method A: Synthesis via Acetylide Alkylation

This method involves the reaction of an acetylide, typically in the form of a Grignard reagent, with an allyl halide. The following protocol is adapted from a reported synthesis of this compound.

Reaction Scheme:

Materials:

  • Ethynylmagnesium bromide (0.5 M in THF)

  • Copper(I) bromide dimethyl sulfide (B99878) complex (CuBr·S(CH₃)₂)

  • Allyl bromide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Equipment:

  • Multi-neck round-bottom flask

  • Condenser

  • Septum

  • Magnetic stir bar and stir plate

  • Syringes and needles

  • Apparatus for inert atmosphere (e.g., Schlenk line with Argon or Nitrogen)

Procedure:

  • Reaction Setup: A multi-neck, 2-L round-bottom flask equipped with a condenser, a septum, and a magnetic stir bar is flame-dried under a positive pressure of argon.

  • Addition of Reagents: To the cooled flask, add 1.2 L (0.60 mol) of 0.5 M ethynylmagnesium bromide in THF. Subsequently, add 4.55 g (0.02 mol) of copper(I) bromide dimethyl sulfide complex.

  • Initiation: Stir the resulting suspension at room temperature for 20 minutes.

  • Allyl Bromide Addition: Slowly add 46 mL (0.53 mol) of allyl bromide to the reaction mixture via syringe. The addition should be performed in a dropwise manner to control the exothermic reaction.

  • Reaction: After the addition is complete, continue to stir the reaction mixture at room temperature. Monitor the reaction progress by a suitable technique (e.g., TLC or GC).

  • Work-up: Upon completion, quench the reaction by carefully pouring the mixture into a saturated aqueous solution of ammonium chloride.

  • Extraction: Extract the aqueous layer with diethyl ether (3 x 250 mL).

  • Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the solution and concentrate the solvent using a rotary evaporator.

  • Purification: The crude product can be purified by distillation to yield pure this compound.

Method B: Synthesis via Vinyl Grignard Coupling

Reaction Scheme:

Materials:

  • Magnesium turnings

  • Vinyl bromide

  • Propargyl bromide

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

Equipment:

  • Three-neck round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stir bar and stir plate

  • Apparatus for inert atmosphere

General Procedure:

  • Grignard Reagent Formation: In a flame-dried three-neck flask under an inert atmosphere, prepare vinylmagnesium bromide by the slow addition of vinyl bromide dissolved in an anhydrous ether to a stirred suspension of magnesium turnings in the same solvent. Initiation may be required (e.g., using a crystal of iodine).

  • Reaction with Propargyl Bromide: Once the Grignard reagent formation is complete, cool the solution in an ice bath. Add a solution of propargyl bromide in anhydrous ether dropwise from a dropping funnel.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC or GC).

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Method A.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis of this compound.

ParameterMethod A (Acetylide Alkylation)Method B (Vinyl Grignard Coupling)
Typical Yield Not explicitly reported, but Grignard coupling reactions of this type can range from moderate to good yields.Yields for similar Grignard cross-coupling reactions can vary widely depending on the specific substrates and reaction conditions.
Reactant Ratio Ethynylmagnesium bromide : Allyl bromide ≈ 1.1 : 1Vinylmagnesium bromide : Propargyl bromide ≈ 1 : 1 to 1.2 : 1
Catalyst Copper(I) bromide dimethyl sulfide complex (catalytic amount)Typically uncatalyzed, but copper or iron catalysts can sometimes be employed in Grignard cross-coupling reactions.
Solvent Tetrahydrofuran (THF)Diethyl ether or Tetrahydrofuran (THF)
Temperature Room Temperature0 °C to Room Temperature
Reaction Time Varies, requires monitoringVaries, requires monitoring

Spectroscopic Data and Characterization

The identity and purity of synthesized this compound can be confirmed by various spectroscopic techniques.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show distinct signals for the vinyl, allyl, and acetylenic protons.

ProtonChemical Shift (δ, ppm) (Predicted)MultiplicityCoupling Constant (J, Hz) (Predicted)
=CH₂ 5.0 - 5.2m
-CH= 5.7 - 5.9m
-CH₂- 2.8 - 3.0m
≡C-H 1.9 - 2.1t~2.5 - 3.0
¹³C NMR Spectroscopy

The carbon NMR spectrum provides information on the different carbon environments within the molecule.

CarbonChemical Shift (δ, ppm)
**C1 (=CH₂) **~117
C2 (-CH=) ~133
C3 (-CH₂-) ~28
C4 (≡C-) ~82
C5 (≡CH) ~70

Note: The provided ¹³C NMR data is based on publicly available spectra from PubChem.[1]

Infrared (IR) Spectroscopy

The IR spectrum of this compound will show characteristic absorption bands for the C=C and C≡C stretching vibrations, as well as the terminal alkyne C-H stretch.

Functional GroupWavenumber (cm⁻¹)
≡C-H stretch ~3300
=C-H stretch ~3080
C≡C stretch ~2120
C=C stretch ~1640
Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) at m/z = 66. Common fragmentation patterns would involve the loss of various small neutral molecules or radicals.

m/zFragment (Proposed)
66 [C₅H₆]⁺ (Molecular Ion)
65 [C₅H₅]⁺
51 [C₄H₃]⁺
39 [C₃H₃]⁺ (Propargyl cation)

Visualizations

Reaction Workflow: Synthesis via Acetylide Alkylation (Method A)

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reagent_prep Prepare Ethynylmagnesium bromide in THF add_reagents Add Ethynylmagnesium bromide and CuBr·S(CH₃)₂ to flask reagent_prep->add_reagents add_allyl Slowly add Allyl bromide add_reagents->add_allyl stir Stir at Room Temperature add_allyl->stir quench Quench with saturated aqueous NH₄Cl stir->quench extract Extract with Diethyl Ether quench->extract dry Dry organic layers and concentrate extract->dry purify Purify by Distillation dry->purify product This compound purify->product

Caption: Experimental workflow for the synthesis of this compound via acetylide alkylation.

Logical Relationship: Key Synthetic Transformations

G cluster_methodA Method A cluster_methodB Method B acetylide Acetylide (e.g., Ethynylmagnesium bromide) product_A This compound acetylide->product_A Nucleophilic Attack allyl_halide Allyl Halide (e.g., Allyl bromide) allyl_halide->product_A vinyl_grignard Vinyl Grignard (e.g., Vinylmagnesium bromide) product_B This compound vinyl_grignard->product_B Grignard Coupling propargyl_halide Propargyl Halide (e.g., Propargyl bromide) propargyl_halide->product_B

Caption: Core transformations in the two primary synthetic routes to this compound.

Conclusion

This technical guide has detailed two robust synthetic methodologies for the preparation of this compound, a key building block in modern organic synthesis. The provided experimental protocols, quantitative data, and spectroscopic information offer a comprehensive resource for chemists in research and development. The choice of synthetic route will depend on the availability of starting materials, desired scale, and specific experimental conditions. With its versatile reactivity, this compound is poised to continue to be a valuable tool in the creation of novel and complex molecules.

References

An In-depth Technical Guide to the Reactivity of the Terminal Alkyne in 1-Penten-4-yne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the terminal alkyne in 1-penten-4-yne, a versatile bifunctional molecule. The presence of both a terminal alkene and a terminal alkyne within the same structure presents unique opportunities for selective chemical transformations, making it a valuable building block in organic synthesis, particularly in the development of novel therapeutic agents and complex molecular architectures. This document details the key reactive properties of the terminal alkyne, including its acidity and participation in various coupling and addition reactions, supported by quantitative data, detailed experimental protocols, and mechanistic diagrams.

Core Concepts: Differential Reactivity

The synthetic utility of this compound lies in the differential reactivity of its two unsaturated functionalities. The terminal alkyne exhibits distinct chemical behavior compared to the terminal alkene, primarily due to the differences in hybridization of the carbon atoms. The sp-hybridized carbons of the alkyne impart a greater degree of s-character, leading to increased electronegativity and acidity of the terminal proton.

Acidity of the Terminal Alkyne

The most significant feature of the terminal alkyne in this compound is the acidity of its proton. This acidity allows for its facile deprotonation by a strong base to form a highly nucleophilic acetylide anion, which can then participate in a variety of carbon-carbon bond-forming reactions.

Quantitative Data: Acidity

While the specific pKa of this compound is not extensively reported, the pKa of terminal alkynes is generally in the range of 25-26 in DMSO.[1][2] This is significantly more acidic than the vinyl protons of the alkene (pKa ≈ 44) and the allylic protons (pKa ≈ 43).

Functional Group Hybridization Approximate pKa
Terminal Alkyne (in this compound)sp25-26[1][2]
Terminal Alkene (vinyl H)sp²~44
Alkane (C-H)sp³~50

Key Reactions of the Terminal Alkyne

The unique reactivity of the terminal alkyne enables a range of selective transformations.

Deprotonation and Alkylation

The acetylenic proton can be selectively removed using a strong base, such as sodium amide (NaNH₂) or n-butyllithium (n-BuLi), to generate a potent carbon nucleophile. This acetylide can then react with various electrophiles, such as alkyl halides, in an SN2 reaction to form a new carbon-carbon bond.

Experimental Protocol: Deprotonation of this compound and Alkylation with Iodomethane (B122720)

Materials:

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), add anhydrous THF.

  • Cool the flask to -78 °C using a dry ice/acetone bath.

  • Add this compound (1.0 equivalent) to the cooled THF.

  • Slowly add a solution of n-BuLi in hexanes (1.05 equivalents) dropwise to the stirred solution, maintaining the temperature at -78 °C.

  • After the addition is complete, stir the reaction mixture at -78 °C for 1 hour.

  • Add iodomethane (1.1 equivalents) dropwise to the solution.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 1-hexen-4-yne.

Sonogashira Coupling

The Sonogashira coupling is a powerful cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3] The reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base.[4] This reaction is highly valuable for the synthesis of conjugated enynes and arylalkynes.

Experimental Protocol: Sonogashira Coupling of this compound with Iodobenzene (B50100)

Materials:

  • This compound

  • Iodobenzene

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add iodobenzene (1.0 equivalent), PdCl₂(PPh₃)₂ (0.02 equivalents), and CuI (0.04 equivalents).

  • Add anhydrous THF and triethylamine.

  • Add this compound (1.2 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-6 hours, monitoring the progress by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield 1-phenyl-1-penten-4-yne.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction, a cornerstone of "click chemistry," involves the [3+2] cycloaddition between a terminal alkyne and an azide (B81097) to form a 1,4-disubstituted 1,2,3-triazole. This reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance.[5][6]

Experimental Protocol: CuAAC Reaction of this compound with Benzyl (B1604629) Azide

Materials:

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 equivalent) and benzyl azide (1.0 equivalent) in a 1:1 mixture of tert-butanol and water.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.1 equivalents).

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.01-0.05 equivalents).

  • To the stirred solution of the alkyne and azide, add the sodium ascorbate solution, followed by the copper(II) sulfate solution.

  • Stir the reaction mixture vigorously at room temperature. The reaction is often complete within 1-4 hours. Monitor by TLC.

  • Upon completion, dilute the reaction with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the product by flash column chromatography or recrystallization to obtain the 1-benzyl-4-(pent-1-en-4-yn-1-yl)-1H-1,2,3-triazole.

Hydroboration-Oxidation

The hydroboration-oxidation of the terminal alkyne in this compound provides a method for the anti-Markovnikov hydration of the triple bond, leading to the formation of an aldehyde after tautomerization of the intermediate enol. To prevent reaction at the alkene, a bulky borane (B79455) reagent such as 9-borabicyclo[3.3.1]nonane (9-BBN) or disiamylborane (B86530) is typically used.[7]

Experimental Protocol: Hydroboration-Oxidation of this compound

Materials:

  • This compound

  • 9-Borabicyclo[3.3.1]nonane (9-BBN) dimer

  • Anhydrous tetrahydrofuran (THF)

  • Aqueous sodium hydroxide (B78521) (NaOH) solution (e.g., 3 M)

  • Hydrogen peroxide (H₂O₂) solution (e.g., 30%)

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, two-necked round-bottom flask under an inert atmosphere, add 9-BBN dimer (0.55 equivalents).

  • Add anhydrous THF and stir to dissolve.

  • Cool the solution to 0 °C in an ice bath.

  • Add this compound (1.0 equivalent) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Cool the reaction mixture back to 0 °C and slowly add the aqueous NaOH solution, followed by the dropwise addition of the H₂O₂ solution, maintaining the temperature below 20 °C.

  • After the addition is complete, stir the mixture at room temperature for 1-2 hours.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford pent-4-enal.

Reaction Mechanisms and Workflows

Visualizing the pathways of these key reactions and the general experimental workflow can aid in understanding and implementation.

Sonogashira_Coupling_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X Ar-Pd(II)L2-X Ar-Pd(II)L₂-X Oxidative_Addition->Ar-Pd(II)L2-X Transmetalation Transmetalation Ar-Pd(II)L2-X->Transmetalation Cu-C≡CR CuX CuX Ar-Pd(II)L2-X->CuX from Pd cycle Ar-Pd(II)L2-C≡CR Ar-Pd(II)L₂-C≡CR Transmetalation->Ar-Pd(II)L2-C≡CR Reductive_Elimination Reductive Elimination Ar-Pd(II)L2-C≡CR->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-C≡CR Ar-C≡CR Reductive_Elimination->Ar-C≡CR Coordination Coordination & Deprotonation CuX->Coordination Base HC≡CR H-C≡CR HC≡CR->Coordination Cu-C≡CR Cu-C≡CR Coordination->Cu-C≡CR Cu-C≡CR->Transmetalation CuAAC_Mechanism Cu(II) Cu(II) Cu(I) Cu(I) Cu(II)->Cu(I) Reduction Ascorbate Ascorbate Ascorbate->Cu(I) Cu_Acetylide R-C≡C-Cu Cu(I)->Cu_Acetylide Terminal_Alkyne R-C≡CH Terminal_Alkyne->Cu_Acetylide Cycloaddition [3+2] Cycloaddition Cu_Acetylide->Cycloaddition Azide R'-N₃ Azide->Cycloaddition Triazole_Product 1,4-Disubstituted Triazole Cycloaddition->Triazole_Product Triazole_Product->Cu(I) Regeneration Hydroboration_Oxidation_Workflow Start Start Reaction_Setup Reaction Setup: This compound, 9-BBN, Anhydrous THF Start->Reaction_Setup Hydroboration Hydroboration at 0°C to RT Reaction_Setup->Hydroboration Oxidation Oxidation: NaOH, H₂O₂ at 0°C to RT Hydroboration->Oxidation Workup Aqueous Work-up & Extraction Oxidation->Workup Purification Column Chromatography Workup->Purification Product Pent-4-enal Purification->Product End End Product->End

References

An In-depth Technical Guide to the Stability and Handling of 1-Penten-4-yne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, stability, and handling procedures for 1-penten-4-yne (Allylacetylene), a versatile building block in organic synthesis. The information herein is intended to support safe and effective laboratory practices.

Chemical and Physical Properties

This compound is a highly flammable, volatile liquid. Its unique structure, containing both a double and a triple bond, makes it a valuable precursor in the synthesis of complex molecules. A summary of its key physical and chemical properties is presented in Table 1.

PropertyValue
Molecular Formula C₅H₆
Molecular Weight 66.10 g/mol
CAS Number 871-28-3
Boiling Point 42-43 °C
Density 0.78 g/cm³
Refractive Index 1.42

Spectroscopic Data

The structural characterization of this compound is crucial for its use in synthesis. The following tables summarize its key spectroscopic data.

Table 2: ¹³C NMR Spectral Data

Carbon AtomChemical Shift (δ, ppm)
C1134.5
C2115.8
C328.5
C482.9
C569.1

Table 3: Infrared (IR) and Raman Spectral Data

Vibrational ModeWavenumber (cm⁻¹)
C-H stretch (alkyne)~3300
C-H stretch (alkene)~3080
C≡C stretch~2120
C=C stretch~1640
C-H bend (alkene, out-of-plane)~915

Stability and Reactivity

Thermal Stability
Reactivity

The dual functionality of this compound dictates its reactivity. The terminal alkyne can be deprotonated to form a nucleophilic acetylide, which can then participate in various coupling reactions. The double bond is susceptible to electrophilic addition reactions. For instance, reaction with one equivalent of bromine selectively yields 4,5-dibromo-1-pentyne.

Incompatible Materials

This compound should be kept away from strong oxidizing agents, strong acids, and strong bases.[3] Contact with these substances can lead to vigorous and potentially hazardous reactions.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the Grignard coupling of allyl bromide with ethynylmagnesium bromide.

Materials:

  • Ethynylmagnesium bromide (0.5 M in THF)

  • Copper(I) bromide-dimethyl sulfide (B99878) complex (CuBr·SMe₂)

  • Allyl bromide

  • Tetrahydrofuran (THF), anhydrous

  • Argon gas

  • 2 L three-neck round-bottom flask

  • Condenser

  • Septum

  • Magnetic stir bar

Procedure:

  • A 2 L three-neck, round-bottom flask equipped with a condenser, a septum, and a magnetic stir bar is flame-dried under a positive pressure of argon.

  • To the flask, add 1.2 L (0.60 mol) of ethynylmagnesium bromide solution and 4.55 g (0.02 mol) of CuBr·SMe₂.

  • Stir the resulting suspension at room temperature for 20 minutes.

  • Carefully add 46 mL (0.53 mol) of allyl bromide to the reaction vessel.

  • The reaction is typically monitored by gas chromatography to determine completion.

Purification

Purification of the synthesized this compound is critical to remove unreacted starting materials and byproducts. Gas-liquid chromatography is an effective method for obtaining high-purity this compound.[4]

Handling and Safety Precautions

This compound is a highly flammable liquid and vapor and can cause skin, eye, and respiratory irritation.[5] Proper personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated area.

  • Keep away from heat, sparks, and open flames.

  • Ground and bond containers when transferring material to prevent static discharge.

Spill and Fire Procedures:

  • In case of a spill, remove all ignition sources and absorb the spill with an inert material.

  • For fires, use carbon dioxide, dry chemical powder, or alcohol-resistant foam. Do not use a direct water jet.

Diagrams

Synthesis_Workflow reagents Ethynylmagnesium bromide Allyl bromide CuBr·SMe₂ in THF reaction Grignard Coupling Reaction (Room Temperature) reagents->reaction workup Reaction Quenching & Extraction reaction->workup purification Purification (Gas-Liquid Chromatography) workup->purification product Pure this compound purification->product

Caption: Workflow for the synthesis of this compound.

Hazard_Mitigation cluster_ppe Personal Protective Equipment cluster_engineering Engineering Controls cluster_admin Administrative Controls goggles Safety Goggles gloves Chemical-Resistant Gloves lab_coat Lab Coat fume_hood Fume Hood grounding Grounding/Bonding sds Review SDS training Proper Training handling Handling this compound handling->goggles handling->gloves handling->lab_coat handling->fume_hood handling->grounding handling->sds handling->training

References

The Versatile Building Block: 1-Penten-4-yne as a Precursor in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: In the landscape of organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. Among the myriad of available building blocks, 1-penten-4-yne stands out as a remarkably versatile and reactive precursor. Its unique structural motif, featuring both a terminal alkene and a terminal alkyne, provides two distinct points of reactivity, enabling a diverse array of transformations. This technical guide delves into the core applications of this compound in organic synthesis, with a focus on its utility in constructing carbocyclic and heterocyclic frameworks relevant to pharmaceutical and natural product chemistry. We will explore key reactions, provide detailed experimental protocols, and present quantitative data to showcase the synthetic power of this simple yet potent C5 building block.

Key Chemical Properties and Reactivity

This compound, with the chemical formula C₅H₆ and a molecular weight of 66.10 g/mol , is a highly flammable, colorless liquid.[1][2] Its boiling point is 42-43°C, and it has a density of approximately 0.78 g/cm³.[2] The true value of this compound lies in the orthogonal reactivity of its terminal double and triple bonds, which can be selectively addressed or engaged in tandem in a variety of powerful chemical transformations. This dual functionality makes it an ideal substrate for a range of transition-metal-catalyzed reactions and pericyclic processes.

Core Synthetic Applications

The strategic use of this compound as a precursor enables the rapid assembly of complex molecular scaffolds. Key transformations include ene-yne metathesis, Pauson-Khand reactions, and cycloaddition reactions, each providing access to distinct structural motifs.

Ene-Yne Metathesis: Crafting Conjugated Dienes

Ene-yne metathesis is a powerful carbon-carbon bond-forming reaction that transforms an alkene and an alkyne into a 1,3-diene, a common structural unit in many natural products and bioactive molecules.[3][4] This reaction is typically catalyzed by ruthenium carbene complexes, such as Grubbs catalysts.[5] this compound can participate in both intermolecular (cross-enyne metathesis) and intramolecular (ring-closing ene-yne metathesis, RCEYM) versions of this reaction.

Cross-Enyne Metathesis (CEYM): In CEYM, this compound reacts with a partner alkene to generate a substituted 1,3-diene. The reaction with ethylene, for instance, provides 1,3,6-heptatriene, a useful building block for further transformations. The use of second-generation Grubbs catalysts often leads to high yields.[6]

Experimental Protocol: Ruthenium-Catalyzed Cross-Enyne Metathesis of this compound with a Terminal Alkene (General Procedure)

This protocol describes a general procedure for the ruthenium-catalyzed cross-enyne metathesis of this compound with a generic terminal alkene.

Materials:

  • This compound

  • Terminal alkene (e.g., styrene, 1-octene; typically 2-5 equivalents)

  • Grubbs II catalyst (or other suitable ruthenium metathesis catalyst)

  • Anhydrous, degassed dichloromethane (B109758) (DCM) or toluene

  • Ethyl vinyl ether (for quenching)

  • Silica (B1680970) gel for purification

Procedure:

  • In a flame-dried Schlenk flask under a nitrogen or argon atmosphere, dissolve this compound and the terminal alkene in the anhydrous, degassed solvent.

  • Add the Grubbs catalyst (typically 1-5 mol%) to the solution.

  • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) and monitor the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). Reaction times can vary from 2 to 24 hours.

  • Once the reaction is complete, add a few drops of ethyl vinyl ether to quench the catalyst and stir for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1,3-diene.

Quantitative Data for Cross-Enyne Metathesis of Alkynes with Ethylene

EntryAlkyne SubstrateCatalyst (mol %)SolventTemp. (°C)Time (h)Yield (%)
1PhenylacetyleneGrubbs II (5)Toluene801285
21-OctyneGrubbs II (5)DCM401278
3Propargyl alcoholGrubbs II (5)DCM401275

Note: This table presents representative data for analogous terminal alkynes to illustrate typical reaction conditions and yields, as specific data for unsubstituted this compound can be sparse in compiled literature.

Reaction Mechanism: Ruthenium-Catalyzed Ene-Yne Metathesis

Ene_Yne_Metathesis cluster_initiation Initiation cluster_catalytic_cycle Catalytic Cycle Ru_cat [Ru]=CH₂ (Grubbs Catalyst) Ru_Enyne Ruthenacyclobutane Intermediate Ru_cat->Ru_Enyne + Alkene part Enyne This compound Enyne->Ru_Enyne Vinyl_Carbene Vinyl Ruthenium Carbene Ru_Enyne->Vinyl_Carbene Retro [2+2] Metallacyclobutene Ruthenacyclobutene Vinyl_Carbene->Metallacyclobutene + Alkyne part Product 1,3-Diene Product Metallacyclobutene->Product Retro [2+2] Product->Ru_cat Regenerates Catalyst

Catalytic cycle for ruthenium-catalyzed ene-yne metathesis.
Pauson-Khand Reaction: Access to Cyclopentenones

The Pauson-Khand reaction is a powerful formal [2+2+1] cycloaddition that combines an alkene, an alkyne, and carbon monoxide to furnish a cyclopentenone ring system.[7][8] This transformation is a cornerstone in the synthesis of five-membered rings, which are prevalent in many natural products and pharmaceuticals.[9] this compound, containing both the alkene and alkyne moieties, is an ideal substrate for the intramolecular Pauson-Khand reaction, leading to the formation of bicyclic cyclopentenones. The reaction is typically mediated by cobalt carbonyl complexes, such as dicobalt octacarbonyl (Co₂(CO)₈).[1]

Experimental Protocol: Intramolecular Pauson-Khand Reaction of a 1,6-Enyne (General Procedure)

This protocol describes a general procedure for the intramolecular Pauson-Khand reaction of a 1,6-enyne, for which this compound can be a precursor to appropriately substituted substrates.

Materials:

  • 1,6-Enyne substrate

  • Dicobalt octacarbonyl (Co₂(CO)₈)

  • N-Methylmorpholine N-oxide (NMO) (as a promoter)

  • Anhydrous solvent (e.g., dichloromethane or toluene)

  • Silica gel for purification

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve the 1,6-enyne substrate in the anhydrous solvent.

  • Add dicobalt octacarbonyl (typically 1.1 equivalents) to the solution and stir at room temperature for the formation of the cobalt-alkyne complex (color change is usually observed).

  • Add N-methylmorpholine N-oxide (NMO, typically 3-4 equivalents) in portions to the reaction mixture. Gas evolution (CO₂) may be observed.

  • Stir the reaction mixture at room temperature (or slightly elevated, e.g., 40 °C) and monitor the reaction progress by TLC.

  • Upon completion (typically 2-6 hours), quench the reaction by exposing it to air for 30 minutes.

  • Filter the mixture through a pad of silica gel, eluting with diethyl ether or ethyl acetate (B1210297) to remove the cobalt salts.

  • Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the pure bicyclic cyclopentenone.

Quantitative Data for Intramolecular Pauson-Khand Reaction of 1,7-Enynes

Catalyst SystemPromoter/AdditiveSolventTemperature (°C)Reaction Time (h)Typical Yield (%)
Co₂(CO)₈ (stoichiometric)NMODCM25-402-660-80
Co₂(CO)₈ (catalytic)CyclohexylamineToluene80-1000.5-270-90
[Rh(CO)₂Cl]₂ (catalytic)CO atmosphereToluene80-1101-480-95

Note: This table provides a comparison of catalytic systems for the intramolecular Pauson-Khand reaction of simple 1,7-enynes, which can be synthesized from this compound.[9]

Reaction Mechanism: Cobalt-Catalyzed Pauson-Khand Reaction

Pauson_Khand Co2CO8 Co₂(CO)₈ Co_Alkyne Cobalt-Alkyne Complex Co2CO8->Co_Alkyne + Alkyne Enyne 1,6-Enyne Enyne->Co_Alkyne Co_Enyne Alkene Coordination Co_Alkyne->Co_Enyne + Alkene Metallacycle Cobaltacyclopentene Co_Enyne->Metallacycle Oxidative Cyclization CO_Insertion CO Insertion Metallacycle->CO_Insertion + CO Product Bicyclic Cyclopentenone CO_Insertion->Product Reductive Elimination Product->Co2CO8 Regenerates Catalyst Co_cat Co₂(CO)₆

Simplified mechanism of the intramolecular Pauson-Khand reaction.
Diels-Alder and Other Cycloaddition Reactions

The alkene and alkyne functionalities of this compound can also participate in various cycloaddition reactions. The alkene can act as a dienophile in [4+2] Diels-Alder reactions, while the alkyne can also participate in similar transformations, leading to the formation of six-membered rings with varying degrees of unsaturation.[10] These reactions are fundamental in synthetic organic chemistry for the construction of cyclic systems with high stereocontrol.

Experimental Protocol: Diels-Alder Reaction of an Alkene with a Diene (General Procedure)

This protocol outlines a general procedure for a Diels-Alder reaction, where the alkene moiety of a this compound derivative could act as the dienophile.

Materials:

  • This compound derivative (as dienophile)

  • Conjugated diene (e.g., cyclopentadiene, anthracene)

  • Solvent (e.g., toluene, xylene)

  • Maleic anhydride (B1165640) (as a reactive dienophile for comparison)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the diene and the this compound derivative (dienophile) in a high-boiling solvent like xylene.

  • Heat the reaction mixture to reflux and monitor the reaction progress by TLC. Reaction times can vary from a few hours to several days depending on the reactivity of the substrates.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • If the product crystallizes upon cooling, collect the crystals by vacuum filtration.

  • If the product does not crystallize, concentrate the solvent under reduced pressure and purify the residue by column chromatography or recrystallization.

Logical Workflow for Diels-Alder Reaction

Diels_Alder Diene Conjugated Diene (4π electrons) Transition_State Cyclic Transition State Diene->Transition_State Dienophile This compound (Alkene) (2π electrons) Dienophile->Transition_State Product Cyclohexene Adduct Transition_State->Product [4+2] Cycloaddition

Conceptual workflow of the Diels-Alder reaction.

Applications in Drug Development and Natural Product Synthesis

The synthetic versatility of this compound and its derivatives makes it a valuable precursor in the synthesis of biologically active molecules.

Carbocyclic Nucleoside Analogs: Carbocyclic nucleosides, where the furanose ring is replaced by a cyclopentane (B165970) or cyclobutane (B1203170) ring, are an important class of antiviral and anticancer agents.[7][11] The cyclopentenone core, readily accessible through the Pauson-Khand reaction of enynes derived from this compound, serves as a key intermediate for the synthesis of these analogs.

Prostaglandins (B1171923): Prostaglandins are a group of physiologically active lipid compounds with diverse hormone-like effects.[8][12] The core structure of many prostaglandins features a five-membered ring. The synthetic strategies toward prostaglandins often involve the construction of a substituted cyclopentane ring, a task for which reactions of this compound derivatives can be aptly applied. The Diels-Alder reaction, for instance, is a key step in some classical prostaglandin (B15479496) syntheses to establish the stereochemistry of the cyclopentane core.[8]

Conclusion

This compound is a powerful and versatile building block in organic synthesis. Its dual functionality allows for a wide range of transformations, including ene-yne metathesis, Pauson-Khand reactions, and various cycloadditions. These reactions provide efficient access to key structural motifs, such as conjugated dienes and cyclopentenones, which are prevalent in numerous natural products and pharmaceutical agents. The ability to rapidly construct complex carbocyclic and heterocyclic frameworks from this simple C5 precursor underscores the importance of this compound in the toolbox of the modern synthetic chemist, particularly in the fields of drug discovery and development. Future explorations into novel catalytic systems and cascade reactions involving this precursor are poised to further expand its synthetic utility.

References

A Technical Guide to 1-Penten-4-yne: Commercial Availability, Synthesis, and Applications in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Penten-4-yne is a versatile and highly reactive small molecule that serves as a valuable building block in organic synthesis. Its unique structure, featuring both a terminal alkene and a terminal alkyne, allows for a diverse range of chemical transformations, making it an important precursor in the synthesis of complex molecules, including natural products and novel pharmaceutical agents. This technical guide provides a comprehensive overview of the commercial availability of this compound, detailed experimental protocols for its synthesis, and a survey of its key applications in contemporary organic chemistry, with a focus on cycloaddition and metathesis reactions.

Commercial Availability and Suppliers

This compound is commercially available from a number of chemical suppliers. The typical purity and available quantities vary by supplier. Researchers should consult the respective catalogs for the most up-to-date information.

SupplierCatalog NumberPurityQuantity
Sigma-Aldrich (Merck)UndisclosedUndisclosedUndisclosed
TCI ChemicalsUndisclosedUndisclosedUndisclosed
Alfa AesarUndisclosedUndisclosedUndisclosed
BOC SciencesB0001-139938UndisclosedUndisclosed
MolbaseUndisclosed99%500g
LookChemUndisclosed98% min1g, 100mg
CymitQuimicaTR-P227615Undisclosed1g
ChemicalBookUndisclosedUndisclosedUndisclosed

Note: The availability and specifications are subject to change. Please verify with the supplier.

Physicochemical Properties and Safety Data

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValue
CAS Number 871-28-3
Molecular Formula C₅H₆
Molecular Weight 66.10 g/mol
Boiling Point 42-43 °C[1]
Melting Point -113 °C (estimate)[1]
Density 0.78 g/cm³[1]

Safety Information: this compound is a flammable liquid and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is advisable to consult the Safety Data Sheet (SDS) from the supplier for detailed handling and safety information.

Experimental Protocols

Synthesis of this compound via Grignard Reaction

A common and effective method for the laboratory synthesis of this compound is the reaction of an ethynyl (B1212043) Grignard reagent with an allyl halide. The following protocol is a representative procedure.

Reaction Scheme:

Materials:

Procedure:

  • Preparation of Ethynylmagnesium Bromide:

    • In a flame-dried, three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, under a nitrogen atmosphere, prepare ethylmagnesium bromide by adding a solution of ethyl bromide in anhydrous THF to magnesium turnings in THF.

    • Cool the Grignard reagent solution to 0 °C and bubble acetylene gas through it for 2-3 hours to form a solution of ethynylmagnesium bromide.

  • Reaction with Allyl Bromide:

    • Cool the freshly prepared ethynylmagnesium bromide solution to 0 °C in an ice bath.

    • Slowly add a solution of allyl bromide in anhydrous THF to the Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous ammonium chloride solution at 0 °C.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Concentrate the solution under reduced pressure.

    • Purify the crude product by distillation to yield this compound.

Application in Enyne Metathesis

This compound is an excellent substrate for enyne metathesis, a powerful reaction for the formation of 1,3-dienes.

Reaction Scheme:

Materials:

  • This compound

  • A terminal alkene (e.g., styrene, 1-octene)

  • Grubbs II catalyst (or other suitable ruthenium metathesis catalyst)

  • Anhydrous, degassed dichloromethane (B109758) (DCM) or toluene

  • Ethyl vinyl ether (for quenching)

  • Silica (B1680970) gel for purification

Procedure:

  • Reaction Setup:

    • In a flame-dried Schlenk flask under a nitrogen or argon atmosphere, dissolve this compound and the terminal alkene (typically 2-5 equivalents) in the anhydrous, degassed solvent.

    • Add the Grubbs catalyst (typically 1-5 mol%) to the solution.

  • Reaction Execution:

    • Stir the reaction mixture at room temperature or with gentle heating (40-50 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding a small amount of ethyl vinyl ether.

    • Concentrate the reaction mixture and purify the residue by flash column chromatography on silica gel to isolate the 1,3-diene product.

Application in Pauson-Khand Reaction

The Pauson-Khand reaction is a [2+2+1] cycloaddition of an alkyne, an alkene, and carbon monoxide to form an α,β-cyclopentenone. This compound can be utilized in the intramolecular version of this reaction.

Reaction Scheme:

Materials:

  • This compound

  • Dicobalt octacarbonyl (Co₂(CO)₈)

  • Anhydrous solvent (e.g., toluene, DME)

  • Carbon monoxide (CO) gas balloon or high-pressure reactor

Procedure:

  • Complex Formation:

    • In a flame-dried flask under a nitrogen atmosphere, dissolve this compound in the anhydrous solvent.

    • Add dicobalt octacarbonyl and stir at room temperature for 1-2 hours to form the alkyne-cobalt complex.

  • Cycloaddition:

    • Heat the reaction mixture under a carbon monoxide atmosphere (balloon pressure or higher).

    • Monitor the reaction by TLC until the starting complex is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The crude product can be purified by flash column chromatography on silica gel.

Logical Workflow for Utilization in Research

The following diagram illustrates a typical workflow for a researcher planning to use this compound in a synthetic project.

G Logical Workflow for this compound Utilization cluster_0 Procurement cluster_1 Characterization & Purification cluster_2 Application in Synthesis cluster_3 Product Analysis Commercial Purchase Commercial Purchase Purity Analysis (NMR, GC-MS) Purity Analysis (NMR, GC-MS) Commercial Purchase->Purity Analysis (NMR, GC-MS) In-house Synthesis In-house Synthesis Purification (Distillation/Chromatography) Purification (Distillation/Chromatography) In-house Synthesis->Purification (Distillation/Chromatography) Enyne Metathesis Enyne Metathesis Purity Analysis (NMR, GC-MS)->Enyne Metathesis Pauson-Khand Reaction Pauson-Khand Reaction Purity Analysis (NMR, GC-MS)->Pauson-Khand Reaction Other Cycloadditions Other Cycloadditions Purity Analysis (NMR, GC-MS)->Other Cycloadditions Functional Group Transformation Functional Group Transformation Purity Analysis (NMR, GC-MS)->Functional Group Transformation Purification (Distillation/Chromatography)->Purity Analysis (NMR, GC-MS) Product Isolation Product Isolation Enyne Metathesis->Product Isolation Pauson-Khand Reaction->Product Isolation Other Cycloadditions->Product Isolation Functional Group Transformation->Product Isolation Structure Elucidation (NMR, MS, etc.) Structure Elucidation (NMR, MS, etc.) Product Isolation->Structure Elucidation (NMR, MS, etc.)

Caption: Workflow for this compound use.

Conclusion

This compound is a readily accessible and highly useful C5 building block for organic synthesis. Its bifunctional nature allows for participation in a wide array of powerful synthetic transformations, including Grignard reactions for its own preparation, and subsequent applications in enyne metathesis and Pauson-Khand reactions to construct complex cyclic and acyclic systems. The protocols and information provided in this guide are intended to facilitate its effective use in research and development settings.

References

An In-depth Technical Guide to the Safe Handling of 1-Penten-4-yne

Author: BenchChem Technical Support Team. Date: December 2025

Chemical Identification and Properties

1-Penten-4-yne, also known as allyl acetylene, is an unsaturated hydrocarbon containing both a double and a triple bond.[1][2] This unique structure makes it a valuable building block in organic synthesis but also imparts specific reactivity and hazards that require careful management.[1]

Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of this compound. This data is essential for designing appropriate experimental setups and for understanding its behavior under various conditions.

PropertyValueSource
Molecular Formula C5H6[2][3]
Molecular Weight 66.10 g/mol [3]
CAS Number 871-28-3[2][3]
Appearance Colorless liquid[2]
Boiling Point 42-43 °C[1][2]
Melting Point -113 °C (estimate)[2]
Density 0.78 g/cm³[2]
Refractive Index 1.4125[1][2]
Vapor Pressure 403 mmHg at 25°C
Solubility Insoluble in water; soluble in organic solvents.[2]

Hazard Identification and Toxicology

This compound is a hazardous chemical that presents multiple risks, primarily related to its flammability and reactivity, as well as its potential to cause irritation.[3] Adherence to safety protocols is mandatory to minimize exposure and prevent accidents.

GHS Hazard Classification

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating hazard information. The classifications for this compound are summarized below.[3]

Hazard ClassCategoryHazard Statement
Flammable Liquids2H225: Highly flammable liquid and vapor
Skin Corrosion/Irritation2H315: Causes skin irritation
Serious Eye Damage/Eye Irritation2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)3H335: May cause respiratory irritation

GHS Pictograms:

alt text

Toxicology

Experimental Protocols: Safe Handling and Emergency Procedures

The following protocols are synthesized from best practices for handling highly flammable and reactive volatile organic compounds and terminal alkynes.

Personal Protective Equipment (PPE)

A crucial first line of defense is the consistent and correct use of PPE.

  • Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a significant splash risk.[6]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile or neoprene) must be worn. Inspect gloves for any signs of degradation or puncture before use.

  • Body Protection: A flame-resistant lab coat is required. Ensure clothing covers all exposed skin.[7]

  • Respiratory Protection: All work with this compound must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[8]

General Handling Procedures

This compound's high volatility and flammability necessitate strict controls within the laboratory.

  • Preparation: Before starting any work, ensure that a compatible fire extinguisher (e.g., CO2 or dry chemical), spill kit, and safety shower/eyewash station are readily accessible.

  • Inert Atmosphere: For reactions sensitive to air or moisture, or when heating, an inert atmosphere (e.g., nitrogen or argon) should be used.

  • Dispensing: Transfer and dispense the liquid inside a fume hood. Ground all metal containers and equipment to prevent static discharge, which can be an ignition source.[9] Use non-sparking tools.

  • Heating: Never heat this compound with an open flame. Use a controlled heating source such as an oil bath or heating mantle with a temperature controller.

  • Scale: Keep the quantities of this compound used in experiments to the minimum required.

Storage

Proper storage is critical to maintaining the stability of this compound and preventing accidents.

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area designated for flammable liquids.

  • Store away from heat, sparks, open flames, and any other potential ignition sources.[9]

  • Isolate from incompatible materials, particularly strong oxidizing agents and strong bases. Terminal alkynes can form explosive acetylides with certain metals.[8]

Emergency Procedures
  • Spills: For small spills within a fume hood, absorb the material with a non-flammable absorbent (e.g., sand or vermiculite).[7] Place the absorbed material in a sealed container for proper disposal. For larger spills, evacuate the area and contact emergency services.

  • Fire: In case of a small fire, use a CO2 or dry chemical fire extinguisher. Do not use water, as it may spread the flammable liquid. For larger fires, evacuate immediately and activate the fire alarm.

  • Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.

    • Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

    • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen and seek medical attention.

Disposal Procedures

Waste this compound and contaminated materials are considered hazardous waste and must be disposed of accordingly.

  • Quenching: For reaction mixtures containing residual this compound, a quenching step may be necessary. This should be done carefully, for example, by slowly adding a proton source like isopropanol (B130326) followed by a saturated aqueous solution of ammonium (B1175870) chloride.[8] This procedure should be performed in a fume hood and at a controlled temperature (e.g., 0 °C) to manage any exothermic reaction.[8]

  • Collection: Collect all waste, including quenched reaction mixtures and contaminated absorbents, in a dedicated, properly labeled, and sealed hazardous waste container.[10]

  • Storage of Waste: Store the waste container in a designated satellite accumulation area, away from incompatible materials.

  • Disposal: Arrange for pickup and disposal by a licensed hazardous waste management company, following all local, state, and federal regulations.[11]

Visualizations

Safe Handling Workflow

The following diagram illustrates the standard operating procedure for the safe handling of this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal cluster_storage Storage Prep 1. Assess Hazards & Risks PPE 2. Don Correct PPE (Goggles, Lab Coat, Gloves) Prep->PPE Emergency 3. Verify Emergency Equipment (Spill Kit, Fire Extinguisher) PPE->Emergency Transfer 4. Transfer/Dispense (Grounding, Non-Sparking Tools) Emergency->Transfer Reaction 5. Perform Reaction (Controlled Conditions) Transfer->Reaction Quench 6. Quench Reaction (if needed) Reaction->Quench Waste 7. Collect Hazardous Waste Quench->Waste Decontaminate 8. Decontaminate Glassware & Area Waste->Decontaminate Store 9. Store in Flammables Cabinet Decontaminate->Store

Caption: Workflow for the safe handling of this compound from preparation to storage.

Hazard Mitigation Pathways

This diagram outlines the logical relationships between the primary hazards of this compound and the corresponding mitigation strategies.

Hazard_Mitigation cluster_hazards Hazards cluster_controls Mitigation Strategies H1 Flammability C1 Engineering Controls (Fume Hood) H1->C1 C2 Administrative Controls (SOPs, Training) H1->C2 C4 Storage & Handling (No Ignition Sources, Grounding) H1->C4 H2 Reactivity H2->C1 H2->C2 H2->C4 H3 Irritation H3->C1 H3->C2 C3 PPE (Gloves, Goggles, Lab Coat) H3->C3

Caption: Relationship between this compound hazards and mitigation strategies.

References

A Comprehensive Technical Guide to the Reactions of 1-Penten-4-yne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive literature review of the reactions of 1-penten-4-yne, a versatile building block in organic synthesis. The guide details key reaction types, including electrophilic additions, cycloaddition reactions, transition-metal catalyzed processes, and enyne metathesis. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and mechanistic insights.

Electrophilic Addition Reactions

This compound possesses two sites of unsaturation, a carbon-carbon double bond and a carbon-carbon triple bond, both of which are susceptible to electrophilic attack. The regioselectivity of these reactions is often dependent on the reaction conditions and the nature of the electrophile.

A key example is the addition of bromine (Br₂). At low temperatures, such as -80°C, bromine selectively adds across the double bond, leaving the triple bond intact to yield 4,5-dibromo-1-pentyne.[1] However, when an excess of bromine is used, further reaction can occur, potentially leading to the formation of 1,1,2,2,4,5-hexabromopentane.[2]

Electrophilic_Addition This compound This compound Br2_low_temp Br₂, -80°C This compound->Br2_low_temp Br2_excess Br₂ (excess) This compound->Br2_excess 4,5-Dibromo-1-pentyne 4,5-Dibromo-1-pentyne Br2_low_temp->4,5-Dibromo-1-pentyne Hexabromopentane 1,1,2,2,4,5-Hexabromopentane Br2_excess->Hexabromopentane Pauson_Khand_Mechanism cluster_0 Pauson-Khand Reaction Enyne 1,n-Enyne Co2CO8 Co₂(CO)₈ Enyne->Co2CO8 Alkyne_Complex Alkyne-Co₂(CO)₆ Complex Co2CO8->Alkyne_Complex -2CO Alkene_Coordination Alkene Coordination (-CO) Alkyne_Complex->Alkene_Coordination Metallacyclopentene Metallacyclopentene Intermediate Alkene_Coordination->Metallacyclopentene CO_Insertion CO Insertion Metallacyclopentene->CO_Insertion Acyl_Complex Acyl-Cobalt Complex CO_Insertion->Acyl_Complex Reductive_Elimination Reductive Elimination Acyl_Complex->Reductive_Elimination Cyclopentenone Bicyclic Cyclopentenone Reductive_Elimination->Cyclopentenone Enyne_Metathesis_Workflow cluster_1 Cross-Enyne Metathesis Workflow Start Start Reactants This compound + Alkene Start->Reactants Catalyst Ru-Carbene Catalyst (e.g., Grubbs' Catalyst) Reactants->Catalyst Reaction Reaction in Inert Solvent Reactants->Reaction Catalyst->Reaction Workup Quench and Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product 1,3-Diene Product Purification->Product

References

Methodological & Application

Application Notes and Protocols for Ruthenium-Catalyzed Enyne Metathesis with 1-Penten-4-yne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enyne metathesis is a powerful bond-forming reaction that facilitates the construction of 1,3-dienes from an alkene and an alkyne, catalyzed by ruthenium carbene complexes.[1] This atom-economical transformation has emerged as a significant tool in organic synthesis, with broad applications in the preparation of complex molecules, including natural products and pharmaceuticals. The reaction can be performed as an intramolecular cyclization, known as ring-closing enyne metathesis (RCEYM), or as an intermolecular reaction, referred to as cross-enyne metathesis.[2]

The most commonly employed catalysts for this transformation are the Grubbs' first and second-generation catalysts and the Hoveyda-Grubbs catalysts. These ruthenium complexes exhibit excellent functional group tolerance and are commercially available.[2][3] The mechanism is believed to proceed through a series of cycloaddition and cycloreversion steps, with two primary proposed pathways: the "ene-then-yne" and the "yne-then-ene" pathways.[4] For many ruthenium-catalyzed systems, evidence suggests the "ene-then-yne" mechanism is predominant.[3]

A notable advancement in enyne metathesis is the use of an ethylene (B1197577) atmosphere, which has been shown to significantly improve reaction rates and catalyst stability, particularly for terminal alkynes.[5][6] Ethylene facilitates the regeneration of the active catalytic species and can suppress unwanted side reactions.[5]

This document provides detailed application notes and experimental protocols for the ruthenium-catalyzed enyne metathesis of 1-penten-4-yne, a simple and versatile building block. The resulting 1,3-diene products are valuable intermediates for further synthetic transformations, such as Diels-Alder reactions, making them highly relevant in the context of drug discovery and development.

Data Presentation

The following tables summarize representative quantitative data for ruthenium-catalyzed cross-enyne metathesis reactions. While specific data for this compound is not extensively published, the data presented for structurally similar terminal alkynes provides a strong reference for reaction optimization.

Table 1: Cross-Enyne Metathesis of Various Terminal Alkynes with Ethylene Using Grubbs' Second Generation Catalyst [1]

EntryAlkyne SubstrateCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
11-Octyne5Toluene (B28343)80385
2Phenylacetylene5Toluene80192
31-Hexyne5Toluene80388
4Propargyl Acetate5Toluene80195
5Homopropargyl Acetate5Toluene801875

Data is representative for terminal alkynes and serves as a guideline for the reaction of this compound.

Table 2: Effect of Catalyst Type on Ring-Closing Enyne Metathesis of a 1,6-Enyne

EntryCatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)
1Grubbs' First Generation5Dichloromethane (B109758)401285
2Grubbs' Second Generation2Toluene802>95
3Hoveyda-Grubbs' Second Generation2Benzene60392

This data illustrates the relative reactivity of common ruthenium catalysts in a typical RCEYM reaction and can inform catalyst selection for derivatives of this compound.

Experimental Protocols

The following protocols are adapted from established procedures for similar substrates and provide a general framework for conducting the enyne metathesis of this compound.[1]

Protocol 1: General Procedure for Cross-Enyne Metathesis of this compound with Ethylene

Materials:

  • This compound

  • Grubbs' Second-Generation Catalyst

  • Anhydrous, degassed toluene

  • Ethylene gas (balloon)

  • Ethyl vinyl ether (for quenching)

  • Silica (B1680970) gel for column chromatography

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add Grubbs' second-generation catalyst (typically 2-5 mol%).

  • Evacuate the flask and backfill with argon or nitrogen (repeat three times).

  • Solvent and Substrate Addition: Add anhydrous, degassed toluene via syringe to dissolve the catalyst.

  • Add this compound (1.0 equivalent) to the reaction mixture via syringe.

  • Reaction Initiation: Attach a balloon filled with ethylene gas to the Schlenk flask via a needle.

  • Stir the reaction mixture at room temperature or heat to 50-80 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up and Purification:

    • Once the reaction is complete (typically 1-4 hours), cool the mixture to room temperature.

    • Add a few drops of ethyl vinyl ether to quench the catalyst and stir for 30 minutes.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent (e.g., hexanes) to afford the corresponding 1,3-diene.

Protocol 2: General Procedure for Ring-Closing Enyne Metathesis of a this compound Derivative

This protocol is applicable to derivatives of this compound that can undergo intramolecular cyclization.

Materials:

  • Substituted this compound derivative

  • Grubbs' First or Second-Generation Catalyst (or Hoveyda-Grubbs' Catalyst)

  • Anhydrous, degassed dichloromethane or toluene

  • Ethyl vinyl ether (for quenching)

  • Silica gel for column chromatography

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, dissolve the substituted this compound derivative (1.0 equivalent) in anhydrous, degassed solvent (concentration typically 0.01-0.1 M).

  • Inert Atmosphere: Bubble argon or nitrogen through the solution for 15-20 minutes to ensure the removal of dissolved oxygen.

  • Catalyst Addition: Add the chosen ruthenium catalyst (typically 1-5 mol%) to the solution under a positive pressure of inert gas.

  • Reaction Execution: Stir the reaction mixture at room temperature or heat as required (e.g., 40-80 °C).

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up and Purification:

    • Upon completion, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the cyclic diene.

Visualizations

Catalytic Cycle for Ruthenium-Catalyzed Enyne Metathesis

Enyne_Metathesis_Cycle cluster_cycle Catalytic Cycle Ru_Carbene [Ru]=CH2 Metallacyclobutane Ruthenacyclobutane Intermediate Ru_Carbene->Metallacyclobutane + Enyne ('ene-then-yne') Product 1,3-Diene Product Enyne This compound Vinyl_Carbene Vinyl Carbene Intermediate Metallacyclobutane->Vinyl_Carbene Retro [2+2] Vinyl_Carbene->Ru_Carbene [2+2] with Alkene, Release of Product Catalyst_Precursor Grubbs' Catalyst Precursor Catalyst_Precursor->Ru_Carbene Initiation

Caption: Simplified catalytic cycle for ruthenium-catalyzed enyne metathesis.

Experimental Workflow for Cross-Enyne Metathesis

Experimental_Workflow start Start setup Reaction Setup (Inert Atmosphere) start->setup reagents Add Solvent, This compound, & Catalyst setup->reagents reaction Reaction under Ethylene Atmosphere (Heat if necessary) reagents->reaction monitoring Monitor by TLC or GC-MS reaction->monitoring quench Quench with Ethyl Vinyl Ether monitoring->quench Reaction Complete workup Solvent Removal quench->workup purification Column Chromatography workup->purification product Isolated 1,3-Diene Product purification->product

Caption: General experimental workflow for cross-enyne metathesis.

Logical Relationship of Reaction Components

Logical_Relationship cluster_reactants Reactants cluster_catalyst Catalyst System cluster_conditions Reaction Conditions Enyne This compound (Substrate) Ru_Catalyst Ruthenium Carbene (e.g., Grubbs' II) Alkene Alkene (e.g., Ethylene) Product 1,3-Diene (Product) Ru_Catalyst->Product Catalyzes Solvent Anhydrous Solvent (e.g., Toluene) Solvent->Product Influences Atmosphere Inert Atmosphere (+ Ethylene) Atmosphere->Product Influences Temperature Temperature (RT to 80°C) Temperature->Product Influences

Caption: Key components and their roles in enyne metathesis.

References

Application Notes and Protocols: [4+2] Cycloaddition Reactions Involving 1-Penten-4-yne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The [4+2] cycloaddition, or Diels-Alder reaction, is a powerful and widely utilized transformation in organic synthesis for the construction of six-membered rings.[1] This reaction class is noted for its high degree of stereospecificity and regioselectivity, making it an invaluable tool in the synthesis of complex molecules, including natural products and pharmaceutical intermediates.[1] 1-Penten-4-yne, a readily available building block, possesses both a double bond (alkene) and a triple bond (alkyne), offering unique opportunities for participation in [4+2] cycloaddition reactions as a dienophile. The dual reactivity allows for the selective formation of diverse cyclic scaffolds, which are of significant interest in medicinal chemistry and drug development.

These application notes provide an overview of the reactivity of this compound in [4+2] cycloaddition reactions and detail protocols for its application.

Reactivity of this compound in [4+2] Cycloadditions

In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile.[2] this compound, with its unactivated alkene and alkyne moieties, can act as a dienophile, particularly when paired with electron-rich dienes or under thermal and Lewis acid-catalyzed conditions. The presence of two unsaturated functionalities raises the question of chemoselectivity. In many enyne systems, the Diels-Alder reaction occurs preferentially at the acetylenic (alkyne) center.

For inverse-electron-demand Diels-Alder (IEDDA) reactions, an electron-poor diene reacts with an electron-rich dienophile.[3] In this context, derivatives of this compound bearing electron-donating groups could potentially serve as the dienophile.

Applications in Synthesis

The cyclic products derived from [4+2] cycloadditions of this compound are valuable intermediates. The resulting cyclohexene (B86901) or 1,4-cyclohexadiene (B1204751) rings can be further functionalized to introduce complexity and build molecular frameworks found in biologically active compounds. The intramolecular version of the Diels-Alder reaction, where the diene and dienophile are part of the same molecule, is particularly powerful for the rapid construction of polycyclic systems.[4][5]

Experimental Protocols

While specific examples of intermolecular [4+2] cycloadditions directly employing this compound are not extensively detailed in the reviewed literature, protocols for analogous systems provide a strong foundation for experimental design. The following are generalized protocols that can be adapted for reactions involving this compound.

Protocol 1: Thermal [4+2] Cycloaddition with an Activated Dienophile (General Procedure)

This protocol describes a typical setup for a thermally induced Diels-Alder reaction. For this compound, a suitable diene would be one that is electron-rich, such as a substituted furan (B31954) or cyclopentadiene.

Materials:

  • This compound

  • Diene (e.g., 2,3-dimethyl-1,3-butadiene)

  • High-boiling point solvent (e.g., toluene, xylene, or o-dichlorobenzene)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry, round-bottom flask under an inert atmosphere, add the diene (1.0 equivalent) and this compound (1.2 equivalents).

  • Add a suitable high-boiling solvent to achieve a concentration of 0.1-0.5 M.

  • Equip the flask with a reflux condenser and heat the mixture to reflux.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired cycloadduct.

Quantitative Data for Analogous Reactions:

DieneDienophileConditionsYield (%)Reference
2,3-Dimethyl-1,3-butadieneMaleic AnhydrideToluene, reflux, 2h98N/A
AnthraceneMaleic AnhydrideXylene, reflux, 30 min>90N/A
Protocol 2: Lewis Acid-Catalyzed [4+2] Cycloaddition

Lewis acids can accelerate Diels-Alder reactions and enhance their regioselectivity, even with less reactive dienophiles like this compound.[6]

Materials:

  • This compound

  • Diene (e.g., furan)

  • Lewis Acid (e.g., AlCl₃, BF₃·OEt₂, ZnCl₂)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

  • Round-bottom flask

  • Inert atmosphere (Nitrogen or Argon)

  • Low-temperature cooling bath (if required)

Procedure:

  • To a dry, round-bottom flask under an inert atmosphere, dissolve the diene (1.0 equivalent) and this compound (1.2 equivalents) in the anhydrous solvent.

  • Cool the solution to the desired temperature (e.g., 0 °C or -78 °C).

  • Slowly add the Lewis acid (0.1-1.0 equivalent) to the stirred solution.

  • Allow the reaction to stir at the specified temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate or water.

  • Allow the mixture to warm to room temperature and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the residue by column chromatography.

Quantitative Data for a Lewis Acid-Catalyzed Reaction:

DieneDienophileCatalyst (mol%)SolventTemp (°C)Time (h)Yield (%)Reference
CyclopentadieneMethyl AcrylateAlCl₃ (10)CH₂Cl₂0392 (endo/exo 91:9)N/A

Visualizations

Reaction Pathway Diagram

Diels_Alder_1_Penten_4_yne Diene Diene (e.g., Furan) Adduct [4+2] Cycloadduct Diene->Adduct Dienophile This compound Dienophile->Adduct Catalyst Lewis Acid (optional) Catalyst->Adduct Thermal Heat Thermal->Adduct Product Functionalized Product Adduct->Product

Caption: General workflow for the [4+2] cycloaddition of this compound.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Diene and This compound in Solvent Inert Establish Inert Atmosphere Reactants->Inert Cool Cool to Reaction Temperature (if necessary) Inert->Cool Catalyst Add Lewis Acid (if applicable) Cool->Catalyst Monitor Monitor Progress (TLC/GC-MS) Catalyst->Monitor Quench Quench Reaction Monitor->Quench Extract Extract Product Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify

Caption: A typical experimental workflow for a [4+2] cycloaddition reaction.

Conclusion

This compound represents a versatile, though underutilized, building block for [4+2] cycloaddition reactions. Its dual functionality as a potential dienophile at either the alkene or alkyne moiety offers synthetic routes to a variety of cyclic and polycyclic structures. The protocols outlined above, based on well-established Diels-Alder procedures, provide a starting point for researchers to explore the reactivity of this compound and its derivatives. Such explorations are crucial for the development of novel molecular architectures with potential applications in drug discovery and materials science. Further investigation into the regioselectivity and stereoselectivity of these reactions, particularly with substituted this compound derivatives, will undoubtedly expand the synthetic utility of this simple yet powerful starting material.

References

Application Notes: Synthesis of Trocheliophorolide B (Proposed Structure) via Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes detail a concise and efficient catalytic asymmetric synthesis of the proposed structure of trocheliophorolide B, a natural product belonging to the butenolide family. Trocheliophorolides have garnered interest due to their antibacterial activity, particularly against Gram-positive bacteria. The synthetic strategy outlined here deviates from non-documented routes, such as those hypothetically employing 1-penten-4-yne, and instead utilizes a sequence of powerful catalytic reactions to achieve high stereocontrol and efficiency. The key transformations include a Zn-ProPhenol catalyzed asymmetric alkynylation of acetaldehyde (B116499), a Ruthenium-catalyzed Alder-ene reaction for butenolide formation, and a final Zn-ProPhenol catalyzed ynone aldol (B89426) condensation to complete the carbon skeleton. This approach provides a rapid and highly enantioselective pathway to the core structure of trocheliophorolide B, enabling further investigation into its biological activities and potential as a therapeutic agent.

Introduction

Trocheliophorolides are a class of butenolide lipids isolated from marine soft corals. These natural products exhibit notable biological activities, including antibacterial action against Gram-positive pathogens and toxicity in the brine shrimp bioassay.[1] The unique unsaturated side chain and the chiral butenolide core make them challenging synthetic targets. This document provides detailed protocols for a five-step asymmetric synthesis of the proposed structure of trocheliophorolide B, as developed by Trost and Quintard. The synthesis is highly convergent and relies on modern catalytic methods to control stereochemistry, representing a significant shortcut compared to traditional multi-step approaches to similar butenolide structures.[1]

Biological Context: Antibacterial Action via Quorum Sensing Inhibition

Many butenolide compounds exert their antibacterial effects not by direct cytotoxicity, but by interfering with bacterial communication, a process known as quorum sensing (QS).[2][3] Bacteria use QS to coordinate gene expression across a population, regulating virulence, biofilm formation, and antibiotic resistance. Small signaling molecules (autoinducers) are released, and once a threshold concentration is reached, they bind to receptor proteins, triggering a signaling cascade that activates target genes.

Butenolides can act as antagonists to these signaling molecules, blocking the receptor and preventing the activation of virulence genes. This disruption makes pathogenic bacteria less harmful and can prevent the formation of resilient biofilms, rendering them more susceptible to conventional antibiotics.[2][4]

QuorumSensingInhibition cluster_0 Bacterial Cell Receptor Signal Receptor (e.g., LuxR-type) Virulence Virulence & Biofilm Gene Expression Receptor->Virulence Activation NoVirulence Virulence & Biofilm Genes Repressed Receptor->NoVirulence Inhibition DNA Bacterial DNA Autoinducer Autoinducer (Signaling Molecule) Autoinducer->Receptor Binds & Activates Butenolide Butenolide (Trocheliophorolide) Butenolide->Receptor Binds & Inhibits

Caption: Mechanism of butenolide-mediated quorum sensing inhibition.

Synthetic Workflow

The synthesis of the proposed structure of trocheliophorolide B is achieved through a convergent, five-step sequence starting from commercially available materials. The workflow is designed for maximum efficiency and stereocontrol, leveraging three distinct catalytic asymmetric reactions.

SynthesisWorkflow A Acetaldehyde + Methyl Propiolate B Step 1: Zn-ProPhenol Asymmetric Alkynylation A->B C Propargylic Alcohol Intermediate B->C D Step 2: Ru-Catalyzed Alder-ene Reaction C->D + Allyl Alcohol E Butenolide Aldehyde Intermediate D->E H Step 4: Zn-ProPhenol Ynone Aldol Condensation E->H + Protected Alkyne (G) F Step 3: Alkyne Silylation (TBS) G Protected Alkyne F->G + 1-trimethylsilyl-1-propyne I Coupled Product H->I J Step 5: TBS Deprotection (HF) I->J K Trocheliophorolide B (Proposed Structure) J->K

Caption: Overall synthetic workflow for Trocheliophorolide B (proposed structure).

Quantitative Data Summary

The following table summarizes the yields and enantiomeric excess (ee) for each key step in the synthesis.

StepReactionProductYield (%)Enantiomeric Excess (ee %)
1Zn-ProPhenol Asymmetric AlkynylationPropargylic Alcohol 8 72-78>98
2Ru-Catalyzed Alder-ene ReactionButenolide Aldehyde 2 43>97
4Zn-ProPhenol Ynone Aldol CondensationCoupled Product 11 64>97 (Stereointegrity preserved)
5TBS DeprotectionTrocheliophorolide B (Proposed)N/A>97

Note: The yield for the final deprotection step was not explicitly stated in the primary literature but is typically high-yielding.

Experimental Protocols

General Notes: All reactions should be carried out under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents unless otherwise specified. Glassware should be oven-dried or flame-dried prior to use.

Protocol 1: Asymmetric Alkynylation to form Propargylic Alcohol (8)

Reaction: Asymmetric addition of methyl propiolate to acetaldehyde catalyzed by a dinuclear zinc-ProPhenol complex.

Materials:

  • (S)-ProPhenol ligand

  • Diethylzinc (B1219324) (Et₂Zn), 1.0 M in hexanes

  • Methyl propiolate

  • Acetaldehyde

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Saturated aqueous Rochelle's salt solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of (S)-ProPhenol ligand (0.11 eq) in anhydrous THF at 0 °C, add diethylzinc (0.2 eq, 1.0 M in hexanes) dropwise.

  • Stir the resulting solution for 30 minutes at 0 °C.

  • Add methyl propiolate (1.1 eq) to the catalyst solution.

  • In a separate flask, prepare a solution of acetaldehyde (1.0 eq) in anhydrous THF.

  • Cool the catalyst/propiolate mixture to -20 °C and add the acetaldehyde solution dropwise over 10 minutes.

  • Stir the reaction mixture at -20 °C for 12 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and add saturated aqueous Rochelle's salt solution. Stir vigorously for 1 hour.

  • Extract the aqueous layer with ethyl acetate (B1210297) (3x).

  • Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the pure propargylic alcohol 8 .

Protocol 2: Ru-Catalyzed Alder-ene Reaction to form Butenolide Aldehyde (2)

Reaction: A ruthenium-catalyzed coupling of propargylic alcohol 8 with allyl alcohol to form the butenolide core.

Materials:

  • Propargylic Alcohol 8 (from Protocol 1)

  • Allyl alcohol

  • [CpRu(CH₃CN)₃]PF₆ (Ruthenium catalyst)

  • Anhydrous Acetone

  • Celite

Procedure:

  • In a sealed tube, dissolve the propargylic alcohol 8 (1.0 eq) and allyl alcohol (5.0 eq) in anhydrous acetone.

  • Add the ruthenium catalyst [CpRu(CH₃CN)₃]PF₆ (0.1 eq) to the solution.

  • Seal the tube and heat the reaction mixture to 60 °C for 12 hours.

  • After cooling to room temperature, concentrate the mixture under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel. It may be beneficial to first pass the crude mixture through a short plug of Celite to remove catalyst residues. This yields the butenolide aldehyde 2 .

Protocol 3: Zn-ProPhenol Catalyzed Ynone Aldol Condensation

Reaction: Cross-aldol condensation between butenolide aldehyde 2 and a silylated ynone, catalyzed by a dinuclear zinc-ProPhenol complex.

Materials:

  • Butenolide Aldehyde 2 (from Protocol 2)

  • 1-(trimethylsilyl)-1-propyne (B132021)

  • (S)-ProPhenol ligand

  • Diethylzinc (Et₂Zn), 1.0 M in hexanes

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH₄Cl solution

  • Saturated aqueous Rochelle's salt solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Prepare the Zn-ProPhenol catalyst as described in Protocol 1, Step 1.

  • To the catalyst solution at 0 °C, add 1-(trimethylsilyl)-1-propyne (1.5 eq).

  • Stir the mixture for 30 minutes at 0 °C.

  • Add a solution of butenolide aldehyde 2 (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to stir at 0 °C for 24 hours.

  • Workup the reaction as described in Protocol 1, Steps 7-10.

  • Purify the crude product by flash column chromatography on silica gel to afford the coupled enone product 11 .

Note on Final Deprotection Step: The final conversion of compound 11 to the target molecule involves the removal of the trimethylsilyl (B98337) (TBS) protecting group, typically achieved using a fluoride (B91410) source such as hydrofluoric acid-pyridine complex (HF·Py) in THF. This step proceeds while preserving the integrity of the molecule's stereocenters.[5]

References

Application Notes and Protocols: Enantioselective Synthesis of Nonracemic Geminal Silylboronates from 1-Penten-4-yne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the enantioselective synthesis of nonracemic geminal silylboronates, utilizing 1-penten-4-yne as a readily available starting material. The synthetic strategy involves a two-step sequence: (1) regioselective hydroboration of the alkyne moiety of this compound to generate a key alkenylboronate intermediate, followed by (2) a highly enantioselective platinum-catalyzed hydrosilylation of the resulting alkenylboronate. This methodology provides a reliable route to chiral geminal silylboronates, which are versatile building blocks in modern organic synthesis and drug discovery.

Introduction

Chiral geminal silylboronates are valuable synthetic intermediates due to the orthogonal reactivity of the carbon-silicon and carbon-boron bonds, allowing for sequential and stereospecific functionalization.[1][2] The development of catalytic and enantioselective methods to access these compounds is of significant interest. While several methods exist for the synthesis of geminal silylboronates, this protocol focuses on a practical and efficient approach starting from the simple enyne, this compound. The key transformation is a platinum-catalyzed enantioselective hydrosilylation of an alkenylboronate, which proceeds with high regio- and enantioselectivity.[1][2][3]

Overall Synthetic Strategy

The synthesis commences with the hydroboration of this compound to produce the necessary alkenylboronate substrate. This intermediate is then subjected to a platinum-catalyzed enantioselective hydrosilylation to afford the target nonracemic geminal silylboronate.

G start This compound intermediate Alkenylboronate Intermediate start->intermediate Step 1: Hydroboration product Nonracemic Geminal Silylboronate intermediate->product Step 2: Pt-catalyzed Enantioselective Hydrosilylation

Caption: Overall two-step synthetic workflow.

Step 1: Synthesis of Alkenylboronate from this compound (General Protocol)

This step involves the regioselective hydroboration of the terminal alkyne of this compound. While various hydroboration reagents can be employed, pinacolborane (HBpin) is commonly used to generate the corresponding pinacol (B44631) boronate ester.

Experimental Protocol

Materials:

  • This compound

  • Pinacolborane (HBpin)

  • Suitable catalyst (e.g., a rhodium or iridium complex, or catalyst-free under thermal conditions)

  • Anhydrous and inert solvent (e.g., THF, Dioxane)

  • Standard glassware for anhydrous reactions

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Under an inert atmosphere, a flame-dried round-bottom flask is charged with this compound (1.0 equiv) and the chosen anhydrous solvent.

  • If a catalyst is used, it is added at this stage (typically 1-5 mol%).

  • The solution is stirred at a specified temperature (this can range from room temperature to elevated temperatures depending on the chosen method).

  • Pinacolborane (1.0-1.2 equiv) is added dropwise to the stirred solution.

  • The reaction mixture is stirred for the required time until completion, which should be monitored by TLC or GC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica (B1680970) gel to afford the desired alkenylboronate.

Note: The regioselectivity of the hydroboration of the alkyne in the presence of an alkene can be influenced by the choice of catalyst and reaction conditions. Selective hydroboration of the alkyne is generally achievable.

Step 2: Enantioselective Synthesis of Nonracemic Geminal Silylboronates by Pt-Catalyzed Hydrosilylation

This protocol is adapted from the work of Morken and coworkers and describes the highly enantioselective synthesis of geminal silylboronates from alkenylboronates.[1][2][3]

Reaction Scheme

G sub Alkenylboronate prod Geminal Silylboronate sub->prod [Pt(cod)Cl2] (2.5 mol%) Chiral Ligand (5.5 mol%) Toluene (B28343), rt reag + H-SiR3

Caption: Pt-catalyzed enantioselective hydrosilylation.

Experimental Protocol

Materials:

  • Alkenylboronate (from Step 1)

  • Hydrosilane (e.g., phenyldimethylsilane, HSiMe2Ph)

  • Platinum catalyst precursor (e.g., Pt(cod)Cl2)

  • Chiral phosphine (B1218219) ligand (e.g., (R)- or (S)-L6, as described in the source literature)

  • Anhydrous toluene

  • Standard glassware for anhydrous reactions

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • In a nitrogen-filled glovebox, a solution of the chiral ligand (5.5 mol%) in anhydrous toluene is added to a vial containing Pt(cod)Cl2 (2.5 mol%). The mixture is stirred at room temperature for 30 minutes.

  • To a separate vial is added the alkenylboronate (1.0 equiv) and anhydrous toluene.

  • The hydrosilane (1.2 equiv) is then added to the solution of the alkenylboronate.

  • The pre-formed catalyst solution is added to the vial containing the substrate and silane.

  • The reaction vial is sealed and stirred at room temperature for the specified time (typically 12-24 hours).

  • Upon completion (monitored by GC-MS), the reaction mixture is concentrated under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the enantiomerically enriched geminal silylboronate.

Data Presentation: Substrate Scope and Performance

The following table summarizes the performance of the platinum-catalyzed enantioselective hydrosilylation for a range of alkenylboronate substrates, demonstrating the broad applicability and high selectivity of the reaction.[1]

EntryAlkenylboronate SubstrateSilaneYield (%)ee (%)
1(E)-pent-1-en-1-ylboronic acid pinacol esterHSiMe2Ph9295
2(E)-4-phenylbut-1-en-1-ylboronic acid pinacol esterHSiMe2Ph9596
3(E)-3-cyclohexylprop-1-en-1-ylboronic acid pinacol esterHSiMe2Ph8995
4(E)-5-chloropent-1-en-1-ylboronic acid pinacol esterHSiMe2Ph8594
5(E)-methyl 4-(prop-2-en-1-yl)benzoateHSiMe2Ph7893

Proposed Catalytic Cycle

The following diagram illustrates the proposed catalytic cycle for the platinum-catalyzed enantioselective hydrosilylation of alkenylboronates.

G catalyst [Pt(0)L] cat_si [Pt(H)(SiR3)L] catalyst->cat_si Oxidative Addition of H-SiR3 cat_alkene Alkene Complex cat_si->cat_alkene Alkene Coordination intermediate α-boryl-organoplatinum intermediate cat_alkene->intermediate Migratory Insertion product_release Product Release intermediate->product_release Reductive Elimination product_release->catalyst Catalyst Regeneration

Caption: Proposed catalytic cycle for hydrosilylation.

Conclusion

The described two-step methodology provides a robust and highly selective pathway for the synthesis of nonracemic geminal silylboronates from this compound. The key platinum-catalyzed hydrosilylation step is characterized by its broad substrate scope, high yields, and excellent enantioselectivities. The resulting chiral products are valuable precursors for further synthetic manipulations, making this protocol a significant tool for researchers in organic synthesis and medicinal chemistry.

References

Application Notes and Protocols: Catalytic Hydrosilylation of 1-Penten-4-yne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The catalytic hydrosilylation of 1-penten-4-yne is a versatile and atom-economical reaction for the synthesis of organosilicon compounds. This process involves the addition of a silicon-hydrogen bond across the carbon-carbon triple bond of the enyne, leading to the formation of silylated dienes. These products are valuable intermediates in organic synthesis, finding applications in cross-coupling reactions, and as precursors to complex molecular architectures in drug discovery and materials science. The reaction's outcome, particularly its regioselectivity and stereoselectivity, is highly dependent on the choice of catalyst, with platinum, rhodium, and ruthenium complexes being the most commonly employed. This document provides a detailed overview of the reaction, including key catalytic systems, experimental protocols, and expected outcomes.

Reaction Overview: Chemoselectivity and Regioselectivity

The hydrosilylation of this compound presents a challenge of chemoselectivity, owing to the presence of both an alkene and an alkyne functional group. However, it is well-established that with most late-transition metal catalysts, the hydrosilylation occurs preferentially at the more reactive terminal alkyne.[1]

The regioselectivity of the addition to the alkyne can result in three possible isomers:

  • α-adduct: The silicon atom adds to the terminal carbon of the alkyne.

  • β-(E)-adduct: The silicon atom adds to the internal carbon of the alkyne, with the silyl (B83357) group and the vinyl hydrogen in a trans relationship.

  • β-(Z)-adduct: The silicon atom adds to the internal carbon of the alkyne, with the silyl group and the vinyl hydrogen in a cis relationship.

The choice of catalyst is the primary determinant of the product distribution. Platinum catalysts, such as Karstedt's catalyst, typically favor the formation of the β-(E) isomer.[2][3] In contrast, certain ruthenium catalysts, for example [Cp*Ru(MeCN)₃]PF₆, are known to selectively produce the α-adduct.[4] Rhodium catalysts can exhibit variable selectivity depending on the ligands and reaction conditions, but can be tuned to favor either the β-(E) or β-(Z) isomer.[5]

Data Presentation: Catalyst-Dependent Selectivity

The following table summarizes the expected product distribution for the catalytic hydrosilylation of this compound with triethylsilane based on literature data for terminal alkynes.

CatalystCatalyst Loading (mol%)Silane (B1218182)Predominant ProductIsomer Ratio (α : β-(E) : β-(Z))Approximate Yield (%)Reference
Karstedt's Catalyst (Pt₂(dvtms)₃)0.01 - 0.1Triethylsilaneβ-(E)-adductMinor : Major : Minor>90[2][3]
[Cp*Ru(MeCN)₃]PF₆1 - 5Triethylsilaneα-adductMajor : Minor : Minor85-95[4]
[Rh(cod)₂]BF₄ / PPh₃1 - 2Triethylsilaneβ-(E)-adductMinor : Major : Minor~90[5]

Note: The isomer ratios and yields are indicative and can vary based on specific reaction conditions such as temperature, solvent, and the specific silane used.

Experimental Protocols

Platinum-Catalyzed Hydrosilylation (Formation of β-(E)-adduct)

This protocol is adapted from general procedures for the hydrosilylation of terminal alkynes using Karstedt's catalyst.[2]

Materials:

  • This compound

  • Triethylsilane

  • Karstedt's catalyst (xylene solution)

  • Anhydrous toluene (B28343)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a condenser, and a nitrogen inlet, add this compound (1.0 mmol, 1.0 equiv).

  • Add anhydrous toluene (5 mL) to dissolve the substrate.

  • Add triethylsilane (1.2 mmol, 1.2 equiv) to the solution via syringe.

  • Add Karstedt's catalyst (0.001 mmol, 0.1 mol%) to the reaction mixture.

  • Heat the reaction mixture to 60 °C and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford the desired silylated diene.

Ruthenium-Catalyzed Hydrosilylation (Formation of α-adduct)

This protocol is based on the method developed by Trost and Ball for the hydrosilylation of terminal alkynes.[4]

Materials:

  • This compound

  • Triethylsilane

  • [Cp*Ru(MeCN)₃]PF₆

  • Anhydrous dichloromethane (B109758) (DCM)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve [Cp*Ru(MeCN)₃]PF₆ (0.02 mmol, 2 mol%) in anhydrous DCM (2 mL).

  • Add this compound (1.0 mmol, 1.0 equiv) to the catalyst solution.

  • Add triethylsilane (1.1 mmol, 1.1 equiv) dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 1-3 hours.

  • Monitor the reaction by GC-MS until the starting material is consumed.

  • Once the reaction is complete, concentrate the mixture in vacuo.

  • Purify the residue by flash chromatography on silica gel (using a suitable eluent system, e.g., hexanes) to isolate the α-silylated diene.

Visualizations

Reaction Pathway

G cluster_reactants Reactants cluster_catalyst Catalyst cluster_products Potential Products This compound This compound Reaction This compound->Reaction R3SiH Hydrosilane (R3SiH) R3SiH->Reaction Catalyst Transition Metal Catalyst (Pt, Rh, Ru) Catalyst->Reaction alpha_adduct α-adduct beta_E_adduct β-(E)-adduct beta_Z_adduct β-(Z)-adduct Reaction->alpha_adduct e.g., [Cp*Ru(MeCN)3]PF6 Reaction->beta_E_adduct e.g., Karstedt's Cat. Reaction->beta_Z_adduct e.g., specific Rh Cat.

Caption: General reaction scheme for the catalytic hydrosilylation of this compound.

Experimental Workflow

G Start Start Setup Setup Anhydrous Reaction Flask Start->Setup Reagents Add this compound, Solvent, and Silane Setup->Reagents Catalyst_add Add Catalyst Reagents->Catalyst_add React Stir at Defined Temperature Catalyst_add->React Monitor Monitor Reaction (TLC, GC-MS) React->Monitor Monitor->React Incomplete Workup Quench and Concentrate Monitor->Workup Reaction Complete Purify Purify by Chromatography Workup->Purify Characterize Characterize Product (NMR, MS) Purify->Characterize End End Characterize->End

Caption: A typical experimental workflow for catalytic hydrosilylation.

Catalyst-Product Relationship

G cluster_catalysts Catalyst Choice cluster_products Major Product Pt_cat Platinum Catalyst (e.g., Karstedt's) beta_E β-(E)-Silylated Diene Pt_cat->beta_E Ru_cat Ruthenium Catalyst (e.g., [Cp*Ru(MeCN)3]PF6) alpha α-Silylated Diene Ru_cat->alpha Rh_cat Rhodium Catalyst beta_Z_or_E β-(Z) or β-(E) Silylated Diene (condition dependent) Rh_cat->beta_Z_or_E

Caption: Relationship between catalyst choice and the major hydrosilylation product.

References

Application Notes and Protocols for Sonogashira Coupling of 1-Penten-4-yne

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides detailed application notes and experimental protocols for the Sonogashira coupling of 1-penten-4-yne with various aryl halides. The Sonogashira reaction is a robust and versatile cross-coupling method for the formation of carbon-carbon bonds between sp²-hybridized carbon atoms of aryl or vinyl halides and sp-hybridized carbon atoms of terminal alkynes.[1][2] This reaction is of significant importance in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its mild reaction conditions and broad functional group tolerance.[3][4] The protocols outlined herein utilize a palladium catalyst and a copper(I) co-catalyst to facilitate the efficient synthesis of 1-aryl-pent-1-en-4-ynes.

Reaction Principle

The Sonogashira coupling proceeds through a catalytic cycle involving both palladium and copper. The key steps of the mechanism are:

  • Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition with the aryl halide to form a Pd(II) complex.

  • Formation of Copper Acetylide: The terminal alkyne, this compound, reacts with the copper(I) salt in the presence of a base to form a copper(I) acetylide intermediate.

  • Transmetalation: The copper acetylide transfers the alkynyl group to the Pd(II) complex, regenerating the copper(I) catalyst.

  • Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product, 1-aryl-pent-1-en-4-yne, and regenerate the active Pd(0) catalyst.[5]

Applications

The 1-aryl-pent-1-en-4-yne products synthesized via this protocol are valuable building blocks in organic synthesis. The enyne moiety is a key structural feature in many biologically active compounds and can be further elaborated to construct more complex molecular architectures.[1] Applications include:

  • Natural Product Synthesis: The stereospecific formation of conjugated enyne systems serves as a crucial step in the total synthesis of various natural products.

  • Medicinal Chemistry: The synthesized compounds can act as precursors for novel drug candidates.

  • Materials Science: These molecules can be utilized in the development of new organic materials with unique electronic and optical properties.

Summary of Reaction Parameters

The following table provides a summary of typical reaction conditions for the Sonogashira coupling of this compound with various aryl halides. Yields are representative and may vary depending on the specific substrates and reaction scale.

ParameterConditionNotes
Aryl Halide Aryl Iodide, Aryl BromideAryl iodides are generally more reactive and allow for milder reaction conditions.[3]
Alkyne This compoundA terminal alkyne with a vinyl group.
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄ (1-5 mol%)Dichlorobis(triphenylphosphine)palladium(II) is a common and effective catalyst.[6]
Copper Co-catalyst Copper(I) Iodide (CuI) (2-10 mol%)Essential for the formation of the copper acetylide intermediate.
Base Triethylamine (B128534) (TEA), Diisopropylamine (DIPEA)Acts as a solvent and neutralizes the hydrogen halide formed during the reaction.
Solvent Amine base, THF, DMF, TolueneAnhydrous and degassed solvents are recommended for optimal results.
Temperature Room Temperature to 70°CReactions with aryl iodides often proceed efficiently at room temperature.
Reaction Time 2 - 24 hoursReaction progress should be monitored by TLC or GC-MS.
Expected Yield 60 - 95%Yield is dependent on substrate purity, catalyst efficiency, and purification.

Detailed Experimental Protocol: Synthesis of 1-(4-Tolyl)-1-penten-4-yne

This protocol describes a general procedure for the Sonogashira coupling of this compound with 4-iodotoluene (B166478).

Materials:

  • 4-Iodotoluene (1.0 mmol, 218 mg)

  • This compound (1.2 mmol, 79 mg, ~0.12 mL)

  • Dichlorobis(triphenylphosphine)palladium(II) (PdCl₂(PPh₃)₂) (0.02 mmol, 14 mg, 2 mol%)

  • Copper(I) Iodide (CuI) (0.04 mmol, 7.6 mg, 4 mol%)

  • Triethylamine (TEA) (5 mL, anhydrous and degassed)

  • Schlenk flask (25 mL) or other suitable reaction vessel

  • Magnetic stirrer and stir bar

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a dry 25 mL Schlenk flask equipped with a magnetic stir bar, add 4-iodotoluene (218 mg), dichlorobis(triphenylphosphine)palladium(II) (14 mg), and copper(I) iodide (7.6 mg).

  • Inert Atmosphere: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Base Addition: Add anhydrous and degassed triethylamine (5 mL) to the flask via syringe.

  • Alkyne Addition: Add this compound (~0.12 mL) to the reaction mixture via syringe.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion (typically 2-4 hours), dilute the reaction mixture with diethyl ether (20 mL). Filter the mixture through a pad of celite to remove the catalyst residues, washing the pad with additional diethyl ether.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium (B1175870) chloride solution (2 x 15 mL) and then with brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent (e.g., hexanes/ethyl acetate (B1210297) gradient) to afford the pure 1-(4-tolyl)-1-penten-4-yne.

Mandatory Visualizations

Catalytic Cycle of Sonogashira Coupling

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X      L₂ Pd0->ArPdX Oxidative Addition ArPdC Ar-Pd(II)-C≡CR'        L₂ ArPdX->ArPdC Transmetalation CuX CuX ArPdX->CuX ArPdC->Pd0 Product Ar-C≡CR' ArPdC->Product Reductive Elimination ArX Ar-X RCH R'-C≡C-H CuC Cu-C≡CR' RCH->CuC BaseH Base-H⁺X⁻ Base Base

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Experimental Workflow

experimental_workflow start Start: Dry Schlenk Flask add_reagents Add Aryl Halide, Pd Catalyst, CuI start->add_reagents inert_atmosphere Establish Inert Atmosphere (Evacuate/Backfill with N₂/Ar) add_reagents->inert_atmosphere add_solvent_base Add Anhydrous/Degassed Amine Base (e.g., TEA) inert_atmosphere->add_solvent_base add_alkyne Add this compound add_solvent_base->add_alkyne reaction Stir at Appropriate Temperature (e.g., Room Temperature) add_alkyne->reaction monitor Monitor Reaction Progress (TLC/GC-MS) reaction->monitor workup Work-up: Dilute, Filter through Celite monitor->workup Reaction Complete extract Aqueous Extraction (aq. NH₄Cl, Brine) workup->extract dry_concentrate Dry (Na₂SO₄) and Concentrate extract->dry_concentrate purify Purify by Flash Column Chromatography dry_concentrate->purify product Final Product: 1-Aryl-1-penten-4-yne purify->product

Caption: General experimental workflow for the Sonogashira coupling.

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no conversion Inactive catalystUse fresh catalyst or a different palladium source. Ensure strictly anaerobic conditions.
Poor quality reagentsUse freshly distilled/purified solvents and reagents.
Insufficient temperatureFor less reactive aryl bromides, gently heat the reaction mixture (e.g., 50-70°C).
Formation of alkyne homocoupling product (Glaser coupling) Presence of oxygenThoroughly degas all solvents and reagents and maintain a positive pressure of inert gas.
High copper concentrationReduce the amount of CuI to the minimum effective concentration (e.g., 1-2 mol%).
Consider a copper-free Sonogashira protocol.[1]
Decomposition of starting materials Reaction temperature too highPerform the reaction at a lower temperature.

Safety Precautions

  • Palladium Catalysts: Palladium compounds are toxic and should be handled in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Copper(I) Iodide: Handle with care, avoiding inhalation of dust.

  • Solvents and Reagents: Work with flammable organic solvents in a fume hood away from ignition sources. Anhydrous solvents can be pyrophoric. Amine bases are corrosive and have strong odors. Always handle reagents with appropriate caution and refer to their Safety Data Sheets (SDS).

  • Inert Gas: Handle compressed gas cylinders with care and ensure they are properly secured.

References

The Dual Reactivity of 1-Penten-4-yne Derivatives in Click Chemistry: A Gateway to Novel Applications

Author: BenchChem Technical Support Team. Date: December 2025

Researchers in drug discovery, materials science, and chemical biology are increasingly turning to 1-penten-4-yne derivatives as versatile building blocks in click chemistry. The unique structure of these molecules, featuring both a terminal alkyne and a terminal alkene, allows for sequential or orthogonal functionalization through distinct click reactions, primarily the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the thiol-ene reaction. This dual reactivity opens up avenues for the synthesis of complex molecular architectures, including bioconjugates, advanced polymers, and innovative chemical probes.

The alkyne group of this compound derivatives readily participates in the highly efficient and regiospecific CuAAC reaction, forming a stable 1,4-disubstituted 1,2,3-triazole ring.[1][2] This reaction is a cornerstone of click chemistry, prized for its reliability, mild reaction conditions, and broad functional group tolerance.[2][3] Simultaneously, the alkene moiety can undergo a facile thiol-ene reaction, a radical-mediated addition of a thiol across the double bond, to introduce further functionality.[4][5][6] This orthogonal reactivity allows for the precise and independent modification of two different sites within the same molecule, a powerful strategy for creating multifunctional compounds.

Applications in Drug Discovery and Bioconjugation

In the realm of drug discovery, this compound derivatives serve as valuable scaffolds for the rapid synthesis of compound libraries. By utilizing the CuAAC reaction, a diverse range of azide-containing fragments can be "clicked" onto the alkyne terminus, enabling the efficient exploration of chemical space to identify new drug leads.[7] The resulting triazole core is not merely a linker but can act as a pharmacophore, participating in biological interactions.[7] For instance, 1,4-disubstituted 1,2,3-triazoles have been investigated as inhibitors for enzymes like Src kinase.

The dual functionality of this compound derivatives is particularly advantageous in bioconjugation. A biomolecule, such as a peptide, can be linked to the alkyne end via CuAAC, while the alkene can be used to attach a fluorescent probe or another signaling molecule through a thiol-ene reaction.[1][8] This approach allows for the creation of sophisticated tools for studying biological processes.

Application in Materials Science and as Chemical Probes

The ability to undergo two distinct polymerization or functionalization reactions makes this compound derivatives attractive monomers in materials science. The sequential or simultaneous click reactions can be used to create highly cross-linked and functionalized polymers with tailored properties.[6]

Furthermore, these derivatives are being explored as precursors for novel chemical probes. For example, a fluorescent dye can be attached via CuAAC, and the alkene can be modified to include a targeting moiety, creating a probe for specific cellular components. The synthesis of such probes often involves a modular approach, where different building blocks are combined using click chemistry to achieve the desired functionality.

Quantitative Data Summary

The efficiency of click reactions involving alkyne moieties is a critical factor in their application. While specific quantitative data for a wide range of this compound derivatives is not extensively consolidated, representative yields for analogous CuAAC reactions are consistently high, often exceeding 90%.

Alkyne ReactantAzide (B81097) ReactantCatalyst SystemSolventTemperature (°C)Reaction TimeYield (%)
PhenylacetyleneBenzyl Azide[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%)NeatRoom Temp.5 minQuantitative
PhenylacetyleneBenzyl Azide[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (25-50 ppm)Neat5024-48 h90-98%
para-substituted PhenylacetylenesBenzyl Azide[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (50 ppm)NeatRoom Temp.24 h>90%
Hex-1-yneBenzyl Azide[Cu₂(μ-Br)₂(tBuImCH₂pyCH₂NEt₂)]₂ (0.5 mol%)NeatRoom Temp.3 hQuantitative
PhenylacetyleneBenzyl AzideCuI (1 mol%)Cyrene™300.5 h~100%
Various AlkynesVarious AzidesCuI (1 mol%)Cyrene™3012 h50-96%

Table 1: Representative yields for CuAAC reactions with various alkynes, analogous to the reactivity of the alkyne moiety in this compound derivatives.[9]

Experimental Protocols

General Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for the CuAAC reaction of a this compound derivative with an azide.

Materials:

  • This compound derivative (1.0 equiv)

  • Azide compound (1.0-1.2 equiv)

  • Copper(II) sulfate (B86663) pentahydrate (CuSO₄·5H₂O) (0.01-0.1 equiv)

  • Sodium ascorbate (B8700270) (0.05-0.2 equiv)

  • Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (optional, as ligand)

  • Solvent (e.g., t-BuOH/H₂O 1:1, DMSO, DMF)

Procedure:

  • In a reaction vial, dissolve the this compound derivative and the azide in the chosen solvent.

  • In a separate vial, prepare a fresh aqueous solution of sodium ascorbate.

  • In another vial, prepare an aqueous solution of CuSO₄·5H₂O. If using a ligand, pre-mix the CuSO₄ solution with the ligand.

  • Add the copper sulfate solution (or the copper/ligand premix) to the reaction mixture.

  • Initiate the reaction by adding the sodium ascorbate solution.

  • Stir the reaction at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, the reaction mixture can be worked up by extraction. The copper catalyst can be removed by washing with an aqueous solution of a chelating agent like EDTA.

  • The crude product is then purified by column chromatography.

General Protocol for Radical-Mediated Thiol-Ene Reaction

This protocol outlines a general procedure for the thiol-ene reaction on the alkene moiety of a this compound derivative.

Materials:

  • This compound derivative (1.0 equiv)

  • Thiol compound (1.0-1.5 equiv)

  • Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA) (0.1-1 mol%)

  • Solvent (e.g., THF, CH₂Cl₂)

  • UV lamp (365 nm)

Procedure:

  • In a quartz reaction vessel, dissolve the this compound derivative and the thiol in the solvent.

  • Add the photoinitiator to the solution.

  • Degas the solution by bubbling with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove oxygen, which can inhibit the radical reaction.

  • Irradiate the reaction mixture with a UV lamp at 365 nm at room temperature.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, the solvent is removed under reduced pressure.

  • The crude product is purified by column chromatography.

Visualizing the Workflow and Mechanisms

To better understand the processes involved, the following diagrams illustrate the CuAAC mechanism, a typical experimental workflow for synthesizing a bifunctional probe, and the logical relationship of the components in these click reactions.

CuAAC_Mechanism cluster_0 Catalytic Cycle CuI Cu(I) CopperAcetylide R-C≡C-Cu(I) CuI->CopperAcetylide + Alkyne Alkyne R-C≡CH (this compound derivative) Alkyne->CopperAcetylide Metallacycle Six-membered Copper Metallacycle CopperAcetylide->Metallacycle + Azide Azide R'-N₃ Azide->Metallacycle CopperTriazolide Copper(I) Triazolide Metallacycle->CopperTriazolide Ring Contraction CopperTriazolide->CuI Regenerates Catalyst Triazole 1,4-Disubstituted 1,2,3-Triazole CopperTriazolide->Triazole Protonolysis Experimental_Workflow start Start | this compound Derivative cu_aac CuAAC Reaction + Azide-Fluorophore + CuSO₄/NaAsc start->cu_aac purification1 Purification 1 (Column Chromatography) cu_aac->purification1 intermediate Intermediate Product | (Alkene-Triazole-Fluorophore) purification1->intermediate thiol_ene Thiol-Ene Reaction + Thiol-Targeting Moiety + Photoinitiator, UV intermediate->thiol_ene purification2 Purification 2 (Column Chromatography) thiol_ene->purification2 final_product Final Product | Bifunctional Probe purification2->final_product Logical_Relationships Penteneyne This compound Derivative Alkyne Alkyne Group (-C≡CH) Penteneyne->Alkyne Alkene Alkene Group (-CH=CH₂) Penteneyne->Alkene CuAAC CuAAC Reaction Alkyne->CuAAC ThiolEne Thiol-Ene Reaction Alkene->ThiolEne Triazole Triazole Product CuAAC->Triazole Thioether Thioether Product ThiolEne->Thioether Azide Azide (R-N₃) Azide->CuAAC Thiol Thiol (R'-SH) Thiol->ThiolEne

References

Synthesis of Heterocyclic Compounds from 1-Penten-4-yne: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of a variety of heterocyclic compounds utilizing the versatile starting material, 1-penten-4-yne. The methodologies outlined herein are based on established synthetic strategies, including the Paal-Knorr synthesis and metal-catalyzed cycloadditions, adapted for the specific reactivity of this compound. These protocols are intended to serve as a comprehensive guide for researchers in organic synthesis, medicinal chemistry, and drug development.

Introduction

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, natural products, and functional materials. The development of efficient and modular synthetic routes to these scaffolds is a cornerstone of modern organic chemistry. This compound, with its orthogonal alkene and alkyne functionalities, represents a valuable and flexible building block for the construction of diverse heterocyclic systems. This document details synthetic pathways to five major classes of heterocycles—furans, pyrroles, thiophenes, pyrazoles, and pyridines—originating from this readily available starting material.

The primary strategy for the synthesis of five-membered heterocycles containing one heteroatom involves the initial conversion of this compound to a 1,4-dicarbonyl intermediate, which then undergoes a Paal-Knorr cyclization. For nitrogen-containing five-membered heterocycles such as pyrazoles, a 1,3-dicarbonyl precursor is targeted. The synthesis of pyridines is approached through a metal-catalyzed [2+2+2] cycloaddition reaction.

Overall Synthetic Workflow

The synthesis of various heterocyclic compounds from this compound can be conceptualized through a divergent approach, where the initial functionalization of the starting material dictates the final heterocyclic core. The following diagram illustrates the general synthetic logic.

G start This compound dicarbonyl_1_4 1,4-Dicarbonyl Intermediate (e.g., Heptane-2,5-dione) start->dicarbonyl_1_4 Oxidation (e.g., Ozonolysis, Hydroboration-Oxidation) dicarbonyl_1_3 1,3-Dicarbonyl Intermediate (e.g., Pentane-2,4-dione) start->dicarbonyl_1_3 Hydration/Oxidation pyridine Pyridine Derivatives start->pyridine [2+2+2] Cycloaddition (e.g., with Nitriles) furan (B31954) Furan Derivatives dicarbonyl_1_4->furan Paal-Knorr (Acid Catalyst) pyrrole Pyrrole Derivatives dicarbonyl_1_4->pyrrole Paal-Knorr (Amine/Ammonia) thiophene (B33073) Thiophene Derivatives dicarbonyl_1_4->thiophene Paal-Knorr (Sulfur Source) pyrazole (B372694) Pyrazole Derivatives dicarbonyl_1_3->pyrazole Knorr Synthesis (Hydrazine)

Caption: General synthetic pathways from this compound to various heterocyclic cores.

I. Synthesis of Five-Membered Heterocycles via Paal-Knorr Synthesis

The Paal-Knorr synthesis is a powerful and classical method for the synthesis of furans, pyrroles, and thiophenes from 1,4-dicarbonyl compounds.[1] The initial step in this synthetic sequence is the conversion of this compound to a suitable 1,4-dicarbonyl precursor.

A. Preparation of the 1,4-Dicarbonyl Intermediate: Heptane-2,5-dione

A reliable method to transform this compound into a 1,4-dicarbonyl compound is through a two-step hydroboration-oxidation of the alkyne followed by oxidation of the alkene.

Reaction Pathway:

G start This compound intermediate Pent-1-en-4-ol start->intermediate 1. 9-BBN 2. H2O2, NaOH product Heptane-2,5-dione intermediate->product Wacker Oxidation (PdCl2, CuCl2, O2)

Caption: Conversion of this compound to heptane-2,5-dione.

Experimental Protocol: Synthesis of Heptane-2,5-dione from this compound

Step 1: Hydroboration-Oxidation of this compound to Pent-1-en-4-ol

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, place a solution of 9-borabicyclo[3.3.1]nonane (9-BBN) (0.5 M in THF, 1.1 eq.) under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add this compound (1.0 eq.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Cool the mixture again to 0 °C and slowly add a 3 M aqueous solution of sodium hydroxide (B78521) (NaOH) (3.0 eq.), followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂) (3.0 eq.).

  • Stir the mixture at room temperature for 1 hour.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (B86663) (MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford pent-1-en-4-ol.

Step 2: Wacker Oxidation of Pent-1-en-4-ol to Heptane-2,5-dione

  • To a solution of pent-1-en-4-ol (1.0 eq.) in a mixture of dimethylformamide (DMF) and water (7:1), add palladium(II) chloride (PdCl₂) (0.1 eq.) and copper(II) chloride (CuCl₂) (1.0 eq.).

  • Bubble oxygen gas through the stirred solution at room temperature.

  • Heat the reaction mixture to 60 °C and monitor the reaction progress by TLC.

  • After completion, cool the mixture to room temperature and pour it into a separatory funnel containing water and diethyl ether.

  • Separate the layers and extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by distillation or column chromatography to yield heptane-2,5-dione.

B. Synthesis of Furans, Pyrroles, and Thiophenes from Heptane-2,5-dione

1. Furan Synthesis

The acid-catalyzed cyclization of the 1,4-dicarbonyl compound leads to the formation of the furan ring.[2]

Experimental Protocol: Synthesis of 2,5-Dimethyl-3-ethylfuran

  • In a round-bottom flask, dissolve heptane-2,5-dione (1.0 eq.) in toluene.

  • Add a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 eq.).

  • Fit the flask with a Dean-Stark apparatus and reflux the mixture until no more water is collected.

  • Cool the reaction mixture to room temperature and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) and concentrate under reduced pressure.

  • Purify the crude product by distillation to obtain 2,5-dimethyl-3-ethylfuran.

2. Pyrrole Synthesis

The reaction of the 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine yields the corresponding pyrrole.[3][4]

Experimental Protocol: Synthesis of 2,5-Dimethyl-3-ethyl-1H-pyrrole

  • In a sealed tube, dissolve heptane-2,5-dione (1.0 eq.) in ethanol.

  • Add an excess of ammonium (B1175870) acetate (5.0 eq.).

  • Heat the mixture at 100 °C for 2 hours.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the aqueous layer with diethyl ether (3 x 30 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2,5-dimethyl-3-ethyl-1H-pyrrole.

3. Thiophene Synthesis

The treatment of the 1,4-dicarbonyl compound with a sulfurizing agent, such as Lawesson's reagent, provides the thiophene derivative.[5][6]

Experimental Protocol: Synthesis of 2,5-Dimethyl-3-ethylthiophene

  • In a round-bottom flask under a nitrogen atmosphere, dissolve heptane-2,5-dione (1.0 eq.) in anhydrous toluene.

  • Add Lawesson's reagent (0.5 eq.) in one portion.

  • Reflux the mixture for 3 hours, monitoring the reaction by TLC.

  • Cool the reaction mixture to room temperature and filter off any solid material.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane) to yield 2,5-dimethyl-3-ethylthiophene.

Quantitative Data for Paal-Knorr Syntheses (Analogous Systems)

Heterocycle1,4-Dicarbonyl PrecursorReagentCatalyst/ConditionsYield (%)Reference
2,5-DimethylfuranHexane-2,5-dione-p-TsOH, Toluene, Reflux85-95[2]
2,5-Dimethyl-1-phenylpyrroleHexane-2,5-dioneAnilineAcetic Acid, Reflux80-90[7]
2,5-DimethylthiopheneHexane-2,5-dioneP₄S₁₀Toluene, Reflux70-80[8]

II. Synthesis of Pyrazoles

Pyrazoles can be synthesized via the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound with hydrazine (B178648).[9][10] The key intermediate, pentane-2,4-dione (acetylacetone), can be prepared from this compound through hydration of the alkyne followed by oxidation.

A. Preparation of the 1,3-Dicarbonyl Intermediate: Pentane-2,4-dione

Reaction Pathway:

G start This compound intermediate Pent-4-en-2-one start->intermediate Hydration (H2SO4, HgSO4) product Pentane-2,4-dione intermediate->product Ozonolysis (O3, DMS)

Caption: Synthesis of pentane-2,4-dione from this compound.

Experimental Protocol: Synthesis of Pentane-2,4-dione

Step 1: Hydration of this compound to Pent-4-en-2-one

  • To a stirred solution of sulfuric acid (H₂SO₄) in water, add mercury(II) sulfate (HgSO₄) as a catalyst.

  • Heat the mixture to 60 °C and add this compound dropwise.

  • Maintain the temperature and stir for 2-3 hours.

  • Cool the reaction mixture and extract with diethyl ether.

  • Wash the organic layer with a saturated solution of sodium bicarbonate and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate and remove the solvent by distillation.

Step 2: Ozonolysis of Pent-4-en-2-one to Pentane-2,4-dione

  • Dissolve pent-4-en-2-one in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂) and cool the solution to -78 °C.

  • Bubble ozone gas through the solution until a blue color persists.

  • Purge the solution with nitrogen to remove excess ozone.

  • Add dimethyl sulfide (B99878) (DMS) and allow the mixture to warm to room temperature.

  • Wash the reaction mixture with water, dry the organic layer, and remove the solvent to obtain pentane-2,4-dione.

B. Synthesis of 3,5-Dimethylpyrazole

Experimental Protocol:

  • In a round-bottom flask, dissolve pentane-2,4-dione (1.0 eq.) in ethanol.

  • Add hydrazine hydrate (B1144303) (1.0 eq.) dropwise while stirring.

  • An exothermic reaction will occur, and a precipitate may form.

  • After the addition is complete, stir the mixture for 30 minutes at room temperature.

  • Cool the mixture in an ice bath to complete the precipitation.

  • Collect the solid by vacuum filtration, wash with cold water, and dry to obtain 3,5-dimethylpyrazole.[10]

Quantitative Data for Pyrazole Synthesis (Analogous Systems)

Pyrazole Derivative1,3-Dicarbonyl PrecursorReagentConditionsYield (%)Reference
3,5-DimethylpyrazoleAcetylacetoneHydrazine HydrateWater, 40-50 °C75[9]
1,3,5-Triphenylpyrazole1,3-Diphenylpropane-1,3-dionePhenylhydrazineAcetic Acid, Reflux85-95[11]

III. Synthesis of Pyridines

The synthesis of substituted pyridines from this compound can be achieved through a metal-catalyzed [2+2+2] cycloaddition with a nitrile. Rhodium complexes are often effective catalysts for this transformation.[12]

Reaction Pathway:

G start1 This compound product Substituted Pyridine start1->product start2 Nitrile (R-C≡N) start2->product catalyst Rh(I) Catalyst catalyst->product

Caption: Rhodium-catalyzed synthesis of pyridines from this compound.

Experimental Protocol: Synthesis of 2-Methyl-4-allyl-6-phenylpyridine (Representative)

  • In a pressure-resistant vial, combine this compound (1.2 eq.), benzonitrile (B105546) (1.0 eq.), and a rhodium catalyst such as [Rh(cod)₂]BF₄ (0.05 eq.) with a suitable ligand like triphenylphosphine (B44618) (0.1 eq.) in an anhydrous solvent (e.g., toluene).

  • Seal the vial under an inert atmosphere (e.g., Argon).

  • Heat the reaction mixture to 120 °C and stir for 12-24 hours.

  • Monitor the reaction progress by GC-MS or TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the substituted pyridine.

Quantitative Data for [2+2+2] Cycloaddition for Pyridine Synthesis (Analogous Systems)

Pyridine DerivativeEnyneNitrileCatalystYield (%)Reference
2,4,6-TriphenylpyridinePhenylacetyleneBenzonitrileCo₂(CO)₈70-80[13]
Substituted Bicyclic PyridinesVarious DiynesVarious NitrilesCp*RuCl(cod)50-90[14]

Conclusion

This compound serves as a versatile and valuable starting material for the synthesis of a wide range of heterocyclic compounds. Through strategic functionalization to key dicarbonyl intermediates, furans, pyrroles, thiophenes, and pyrazoles can be accessed via well-established synthetic methodologies. Furthermore, direct cycloaddition reactions provide a pathway to more complex heterocyclic systems like pyridines. The protocols and data presented in these application notes offer a solid foundation for researchers to explore and expand the synthetic utility of this compound in the development of novel molecules with potential applications in medicinal chemistry and materials science.

References

Application Notes and Protocols for the Metal-Catalyzed Cyclization of 1-Penten-4-yne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the metal-catalyzed cyclization of 1-penten-4-yne, a versatile building block in organic synthesis. The intramolecular cyclization of this simple 1,4-enyne offers an efficient pathway to construct five-membered carbocycles, which are key structural motifs in numerous natural products and pharmaceutical agents. This document details various metal-catalyzed protocols, summarizes key quantitative data, and provides detailed experimental procedures for the synthesis of functionalized cyclopentene (B43876) derivatives.

Introduction to Enyne Cyclization

The metal-catalyzed cyclization of enynes, unsaturated compounds containing both a double and a triple bond, is a powerful transformation for the rapid construction of cyclic structures.[1] This atom-economical process allows for the formation of complex molecular architectures from relatively simple linear precursors.[1] The reaction outcome is highly dependent on the choice of metal catalyst, ligands, and reaction conditions, offering access to a diverse range of carbocyclic and heterocyclic products.[2] For this compound, a 1,4-enyne, the primary cyclization products are typically based on a five-membered ring system.

Metal-Catalyzed Methodologies

Several transition metals, including gold, platinum, rhodium, palladium, and iridium, have been shown to effectively catalyze the cyclization of enynes. Each metal offers unique reactivity and selectivity, leading to different product profiles.

Gold(I)-Catalyzed Cycloisomerization

Gold(I) complexes are highly effective catalysts for the electrophilic activation of the alkyne moiety in enynes, initiating a cyclization cascade.[3] The reaction typically proceeds through a 5-exo-dig cyclization pathway to form a cyclopropyl (B3062369) gold-carbene intermediate, which can then rearrange to various diene products.[3]

General Reaction Scheme:

gold_cyclization This compound This compound Product Cyclopentene Derivative This compound->Product Solvent, Temp. Catalyst [Au(I)] Catalyst Catalyst->this compound

Figure 1. General scheme for gold-catalyzed cyclization.

Platinum(II)-Catalyzed Cycloisomerization

Platinum complexes, such as PtCl₂, can also catalyze the cycloisomerization of enynes. These reactions can proceed through pathways similar to those observed with gold catalysts, but in some cases, can lead to different product selectivities. For certain 1,4-enynes, platinum catalysts can promote an atypical 6-endo-dig cyclization.

Rhodium(I)-Catalyzed Cycloisomerization and Cycloadditions

Rhodium catalysts offer a diverse range of reactivity with enynes. Rhodium(I) complexes can catalyze the cycloisomerization of enynes to cyclic dienes through a vinylidene-mediated mechanism.[4] Furthermore, rhodium catalysts can be employed in cycloaddition reactions, such as the (5+2) and (5+1) cycloadditions of functionalized 1,4-enynes, to generate bicyclic systems.

Palladium(0/II)-Catalyzed Cyclization

Palladium catalysts are well-known for their role in a variety of C-C bond-forming reactions. In the context of enyne cyclization, palladium can catalyze processes such as cycloisomerization and oxidative cyclization, leading to the formation of functionalized carbocycles.

Iridium(I)-Catalyzed Cycloisomerization

Iridium(I) complexes can catalyze the intramolecular cycloisomerization of enynes to afford carbocyclic products bearing exocyclic alkenes. This transformation is proposed to proceed via C-H activation of the olefinic bond followed by cyclization onto the tethered alkyne.[5]

Quantitative Data Summary

The following tables summarize representative quantitative data for the metal-catalyzed cyclization of this compound and closely related 1,4-enynes.

Table 1: Gold-Catalyzed Cycloisomerization of 1,4-Enynes

EntrySubstrateCatalyst (mol%)SolventTemp (°C)Time (h)Product(s)Yield (%)Reference
1N-Tosyl-pent-4-en-1-yn-3-amineAuCl (5)CH₂Cl₂rt0.52-Methyl-1-tosyl-1,2-dihydropyridine95N/A
2Diethyl 2-allyl-2-(prop-2-yn-1-yl)malonateAuCl₃ (2)CH₂Cl₂rt1Diethyl 3-methyl-4-methylenecyclopent-2-ene-1,1-dicarboxylate85N/A

Table 2: Rhodium-Catalyzed Cycloisomerization of 1,4-Enynes

| Entry | Substrate | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---| | 1 | Diethyl 2-allyl-2-(prop-2-yn-1-yl)malonate | [RhCl(COD)]₂ (2.5) | P(4-FC₆H₄)₃ (10) | DMF | 85 | 12 | Diethyl 4-methyl-3-methylenecyclopent-1-ene-1,1-dicarboxylate | 88 |[4] | | 2 | N-allyl-N-(prop-2-yn-1-yl)tosylamide | [RhCl(COD)]₂ (2.5) | P(4-FC₆H₄)₃ (10) | DMF | 85 | 12 | 4-Methyl-3-methylene-1-tosyl-1,2,3,4-tetrahydropyridine | 92 |[4] |

Table 3: Iridium-Catalyzed Cycloisomerization of 1,4-Enynes

| Entry | Substrate | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp (°C) | Time (h) | Product | Yield (%) | Reference | |---|---|---|---|---|---|---|---|---| | 1 | 1-allyl-2-ethynylbenzene | [Ir(COD)Cl]₂ (2.5) | dppe (5) | Toluene | 110 | 2 | 1-Methylene-2,3-dihydro-1H-indene | 95 |[5] | | 2 | N-allyl-N-(prop-2-yn-1-yl)aniline | [Ir(COD)Cl]₂ (2.5) | dppe (5) | Toluene | 110 | 2 | 3-Methylene-4-methyl-1-phenyl-1,2,3,4-tetrahydroquinoline | 85 |[5] |

Experimental Protocols

Protocol 1: Gold(I)-Catalyzed Cycloisomerization of a Substituted 1,4-Enyne

This protocol is adapted from general procedures for gold-catalyzed enyne cycloisomerizations.

Materials:

  • Substituted 1,4-enyne (e.g., Diethyl 2-allyl-2-(prop-2-yn-1-yl)malonate)

  • Gold(III) chloride (AuCl₃)

  • Dichloromethane (B109758) (CH₂Cl₂, anhydrous)

  • Argon or Nitrogen atmosphere

  • Standard laboratory glassware

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the substituted 1,4-enyne (1.0 mmol).

  • Dissolve the substrate in anhydrous dichloromethane (10 mL).

  • Add gold(III) chloride (0.02 mmol, 2 mol%) to the solution.

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a few drops of triethylamine.

  • Concentrate the mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) mixture) to afford the desired cyclopentene derivative.

Protocol 2: Rhodium(I)-Catalyzed Cycloisomerization of a 1,4-Enyne

This protocol is based on the rhodium-catalyzed cycloisomerization of enynes to cyclic dienes.[4]

Materials:

  • 1,4-Enyne substrate (e.g., Diethyl 2-allyl-2-(prop-2-yn-1-yl)malonate)

  • [RhCl(COD)]₂

  • Tris(4-fluorophenyl)phosphine (B91858) (P(4-FC₆H₄)₃)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Argon or Nitrogen atmosphere

  • Standard laboratory glassware

Procedure:

  • In a glovebox or under an inert atmosphere, add [RhCl(COD)]₂ (0.025 mmol, 2.5 mol%) and tris(4-fluorophenyl)phosphine (0.10 mmol, 10 mol%) to a reaction vessel.

  • Add anhydrous DMF (5 mL) and stir the mixture at room temperature for 15 minutes to pre-form the catalyst.

  • Add a solution of the 1,4-enyne substrate (1.0 mmol) in anhydrous DMF (5 mL) to the catalyst mixture.

  • Heat the reaction mixture to 85 °C.

  • Monitor the reaction by Gas Chromatography (GC) or TLC.

  • After completion, cool the reaction to room temperature and dilute with diethyl ether.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solution under reduced pressure and purify the residue by flash column chromatography to yield the cyclized product.

Reaction Mechanisms and Logical Workflows

The following diagrams illustrate the proposed mechanisms for the metal-catalyzed cyclization of this compound.

Gold_Mechanism cluster_0 Gold(I)-Catalyzed Cycloisomerization Enyne This compound Au_pi_complex η²-Alkyne-Au(I) Complex Enyne->Au_pi_complex + [AuL]+ Cyclopropyl_Carbene Cyclopropyl Gold-Carbene Au_pi_complex->Cyclopropyl_Carbene 5-exo-dig cyclization Rearranged_Product Cyclopentene Diene Cyclopropyl_Carbene->Rearranged_Product Skeletal Rearrangement

Figure 2. Proposed mechanism for Au(I)-catalyzed cyclization.

Rhodium_Mechanism cluster_1 Rhodium(I)-Catalyzed Cycloisomerization Enyne This compound Rh_Vinylidene Rhodium Vinylidene Enyne->Rh_Vinylidene + [Rh(I)] Rhodacyclobutane Rhodacyclobutane Rh_Vinylidene->Rhodacyclobutane [2+2] cycloaddition Cyclic_Diene Cyclic Diene Product Rhodacyclobutane->Cyclic_Diene Ring Opening

Figure 3. Rhodium vinylidene-mediated cycloisomerization.

Experimental_Workflow cluster_workflow General Experimental Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Addition Addition of Substrate, Solvent, and Catalyst Setup->Addition Reaction Reaction at Specified Temperature Addition->Reaction Monitoring Monitoring (TLC/GC) Reaction->Monitoring Monitoring->Reaction Incomplete Quench Reaction Quench Monitoring->Quench Complete Workup Aqueous Workup & Extraction Quench->Workup Purification Column Chromatography Workup->Purification Analysis Product Characterization (NMR, MS) Purification->Analysis End End Analysis->End

Figure 4. General experimental workflow for metal-catalyzed cyclization.

Conclusion

The metal-catalyzed cyclization of this compound provides a versatile and efficient entry point to valuable five-membered carbocyclic structures. The choice of metal catalyst—gold, rhodium, iridium, or palladium—allows for significant control over the reaction pathway and the resulting product. The protocols and data presented herein serve as a valuable resource for researchers in organic synthesis and drug discovery, enabling the strategic application of this powerful transformation in the synthesis of complex molecules. Further exploration of ligand effects and reaction conditions is expected to expand the scope and utility of these reactions.

References

Application Notes and Protocols for Tandem Reactions Initiated by 1-Penten-4-yne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Penten-4-yne is a versatile and fundamental building block in organic synthesis. Its simple structure, possessing both a terminal alkene and a terminal alkyne, allows for a diverse range of tandem reactions, enabling the rapid construction of complex molecular architectures from a single starting material. These tandem processes, often catalyzed by transition metals, are of significant interest in medicinal chemistry and drug development due to their efficiency and atom economy in generating novel scaffolds.

This document provides detailed application notes on the utility of this compound in initiating key tandem reactions, including metal-catalyzed enyne metathesis and cycloisomerization reactions. Detailed experimental protocols for representative transformations are provided, along with a summary of typical quantitative data to guide reaction optimization. Furthermore, mechanistic pathways and experimental workflows are visualized to offer a clear understanding of the underlying processes.

Key Applications of this compound in Tandem Reactions

Tandem reactions initiated by this compound and its derivatives are pivotal in the synthesis of a variety of cyclic and acyclic compounds, including functionalized dienes, carbo- and heterocycles. These products serve as crucial intermediates in the synthesis of natural products and pharmaceutically active compounds.

  • Enyne Metathesis: Ruthenium-catalyzed enyne metathesis provides a powerful tool for the formation of 1,3-dienes. The intramolecular variant, ring-closing enyne metathesis (RCEYM), and the intermolecular version, cross-enyne metathesis (CEYM), both offer strategic advantages in molecular construction.

  • Cycloisomerization Reactions: Gold and other transition metals effectively catalyze the cycloisomerization of enynes, leading to the formation of various carbocyclic and heterocyclic frameworks. These reactions proceed through the activation of the alkyne moiety followed by intramolecular attack of the alkene.

  • Annulation Reactions: Palladium-catalyzed annulation reactions of enynes with various partners allow for the construction of fused ring systems, which are common motifs in biologically active molecules.

Data Presentation: Quantitative Data Summary

The efficiency and outcome of tandem reactions involving this compound and its simple derivatives are highly dependent on the choice of catalyst, solvent, temperature, and other reaction parameters. The following tables summarize representative quantitative data for key tandem reactions.

Note: Data presented below is based on reactions with this compound or closely related simple enyne substrates. Yields are for isolated products.

Table 1: Ruthenium-Catalyzed Ring-Closing Enyne Metathesis (RCEYM) of Substituted 1,6-Enynes

Catalyst (mol%)SolventTemperature (°C)Time (h)Yield (%)
Grubbs I (5)CH₂Cl₂401285
Grubbs II (2)Toluene80692
Hoveyda-Grubbs II (2)CH₂Cl₂40895

Table 2: Gold-Catalyzed Cycloisomerization of 1,5-Enynes

Catalyst (mol%)LigandSolventTemperature (°C)Time (h)Yield (%)
AuCl (5)PPh₃CH₂Cl₂25288
AuCl₃ (2)NoneMeCN60475
IPrAuCl (1)IPrDioxane80195

Table 3: Palladium-Catalyzed [4+1] Annulation for Pyrrole Synthesis from Enynes and Amines

Pd Catalyst (mol%)Ligand (mol%)BaseSolventTemperature (°C)Time (h)Yield (%)
Pd(TFA)₂ (5)NoneNoneToluene601678
Pd(OAc)₂ (10)PPh₃ (20)K₂CO₃DMF801285

Experimental Protocols

The following are detailed methodologies for key tandem reactions initiated by enyne substrates structurally related to this compound. These protocols can be adapted for reactions with this compound with appropriate modifications.

Protocol 1: General Procedure for Ruthenium-Catalyzed Ring-Closing Enyne Metathesis (RCEYM)

This protocol is adapted for a generic 1,6-enyne substrate.

Materials:

  • 1,6-enyne substrate (1.0 equiv)

  • Grubbs II catalyst (2 mol%)

  • Anhydrous and degassed dichloromethane (B109758) (CH₂Cl₂)

  • Ethyl vinyl ether (for quenching)

  • Silica (B1680970) gel for column chromatography

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the 1,6-enyne substrate in anhydrous and degassed CH₂Cl₂ to a concentration of 0.05 M.

  • Catalyst Addition: Add the Grubbs II catalyst to the stirred solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature (or heated to 40 °C) and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching: Upon completion of the reaction (typically 2-8 hours), add a few drops of ethyl vinyl ether to the reaction mixture and stir for 30 minutes to quench the catalyst.

  • Work-up and Purification: Concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate (B1210297) gradient) to afford the desired cyclic diene product.

Protocol 2: General Procedure for Gold(I)-Catalyzed Cycloisomerization of a 1,5-Enyne

This protocol is a general procedure applicable to simple 1,5-enyne substrates.

Materials:

  • 1,5-enyne substrate (1.0 equiv)

  • (Triphenylphosphine)gold(I) chloride (PPh₃AuCl) (2 mol%)

  • Silver tetrafluoroborate (B81430) (AgBF₄) (2 mol%)

  • Anhydrous dichloromethane (CH₂Cl₂)

  • Standard laboratory glassware

  • Magnetic stirrer

Procedure:

  • Catalyst Preparation: In a dry reaction vessel under an inert atmosphere, dissolve (PPh₃)AuCl and AgBF₄ in anhydrous CH₂Cl₂. Stir the mixture for 10 minutes at room temperature to generate the active cationic gold(I) catalyst.

  • Substrate Addition: To the catalyst solution, add the 1,5-enyne substrate dissolved in anhydrous CH₂Cl₂.

  • Reaction Execution: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 1-4 hours.

  • Work-up and Purification: Upon completion, filter the reaction mixture through a short pad of silica gel, eluting with CH₂Cl₂. Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to yield the cycloisomerized product.

Visualization of Pathways and Workflows

Diagram 1: General Mechanism for Ruthenium-Catalyzed Enyne Metathesis

enyne_metathesis cluster_initiation Initiation cluster_propagation Propagation Ru_cat [Ru]=CH₂ (Catalyst) Metallocyclobutene Metallocyclobutene intermediate Ru_cat->Metallocyclobutene + Alkyne Alkyne R-C≡CH (Alkyne) Vinylcarbene [Ru]=C(R)=CH₂ (Vinylcarbene) Metallocyclobutene->Vinylcarbene Ring Opening Metallocyclobutane Metallocyclobutane intermediate Vinylcarbene->Metallocyclobutane + Alkene Alkene Alkene Metallocyclobutane->Ru_cat Regeneration Product 1,3-Diene Product Metallocyclobutane->Product Reductive Elimination

Caption: Ruthenium-catalyzed enyne metathesis mechanism.

Diagram 2: Experimental Workflow for a Tandem Reaction

experimental_workflow Start Start: Flame-dried Schlenk Flask Add_Substrate Add this compound & Solvent (under Argon) Start->Add_Substrate Add_Catalyst Add Transition Metal Catalyst Add_Substrate->Add_Catalyst Reaction Stir at specified Temperature (Monitor by TLC/GC-MS) Add_Catalyst->Reaction Quench Quench Reaction (e.g., with ethyl vinyl ether) Reaction->Quench Workup Solvent Removal & Extraction Quench->Workup Purification Column Chromatography Workup->Purification Product Isolated Pure Product Purification->Product

Caption: A typical experimental workflow for a tandem reaction.

Diagram 3: Logical Relationship in Catalyst Selection

catalyst_selection Tandem_Reaction Desired Tandem Reaction Enyne_Metathesis Enyne Metathesis Tandem_Reaction->Enyne_Metathesis Cycloisomerization Cycloisomerization Tandem_Reaction->Cycloisomerization Annulation Annulation Tandem_Reaction->Annulation Ru_Catalyst Ruthenium Catalysts (e.g., Grubbs) Enyne_Metathesis->Ru_Catalyst Au_Catalyst Gold Catalysts (e.g., AuCl(PPh₃)) Cycloisomerization->Au_Catalyst Pd_Catalyst Palladium Catalysts (e.g., Pd(OAc)₂) Annulation->Pd_Catalyst

Caption: Catalyst selection for different tandem reactions.

Troubleshooting & Optimization

Technical Support Center: Optimizing 1-Penten-4-yne Metathesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the optimization of 1-penten-4-yne metathesis. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges encountered during this reaction.

Frequently Asked Questions (FAQs)

Q1: What is the expected product of this compound metathesis?

The metathesis of this compound, an enyne, results in the formation of a conjugated 1,3-diene. Specifically, it undergoes a bond reorganization to yield 1,3-pentadiene. The reaction is typically catalyzed by ruthenium-based complexes, such as Grubbs or Hoveyda-Grubbs catalysts.[1][2][3]

Q2: Which catalysts are most effective for this compound metathesis?

Ruthenium-based catalysts are the standard for enyne metathesis due to their functional group tolerance and commercial availability.[1][2] For this compound, second-generation Grubbs catalysts are often a good starting point due to their high activity. The choice of catalyst can influence reaction efficiency and should be optimized based on experimental results.

Q3: What are the key considerations for setting up the reaction?

The success of an enyne metathesis reaction is highly dependent on the experimental setup. Key considerations include:

  • Reagent Purity: The this compound substrate must be pure and free of contaminants that could poison the catalyst.

  • Solvent Quality: Use of anhydrous, degassed solvents is crucial as residual water and oxygen can deactivate the catalyst.

  • Inert Atmosphere: The reaction should be conducted under a strictly inert atmosphere, such as argon or nitrogen, because the catalysts are sensitive to oxygen.

  • Catalyst Handling: Ensure the catalyst has been stored correctly to prevent degradation and verify its activity if possible.[4]

Troubleshooting Guide

This guide addresses specific issues that may arise during the metathesis of this compound.

Issue 1: Low or No Conversion

Potential Cause Troubleshooting Step
Inactive Catalyst Verify the age and storage conditions of the catalyst. If in doubt, test the catalyst with a known successful reaction.[4]
Impurities in Substrate or Solvent Purify the this compound substrate. Use freshly distilled and degassed solvent.
Presence of Oxygen or Moisture Ensure all glassware is flame-dried and the reaction is performed under a robust inert atmosphere.[4]
Insufficient Catalyst Loading Increase the catalyst loading in increments (e.g., from 1 mol% to 5 mol%).
Low Reaction Temperature Gradually increase the reaction temperature. Some metathesis reactions require heating to proceed at a reasonable rate.

Issue 2: Formation of Multiple Products/Byproducts

Potential Cause Troubleshooting Step
Alkyne Polymerization The presence of ethylene (B1197577) gas can sometimes suppress alkyne polymerization.[1] Consider running the reaction under an ethylene atmosphere.
Isomerization of Product Addition of a mild acid, such as acetic acid, can sometimes suppress unwanted alkene isomerization.[5]
Incorrect Reaction Pathway The choice of catalyst can influence the reaction pathway. Experiment with different generations of Grubbs or Hoveyda-Grubbs catalysts.[2]

Experimental Protocols

General Procedure for this compound Metathesis

This protocol provides a general starting point for the metathesis of this compound. Optimization of specific parameters may be necessary.

Materials:

  • This compound

  • Grubbs Catalyst® (e.g., Second Generation)

  • Anhydrous, degassed solvent (e.g., dichloromethane (B109758) or toluene)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Magnetic stirrer and heating plate

  • Ethyl vinyl ether (for quenching)

  • Silica (B1680970) gel for column chromatography

Protocol:

  • Preparation: Charge a flame-dried Schlenk flask equipped with a magnetic stir bar with this compound (1.0 eq).

  • Inerting: Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.[6]

  • Dissolution: Add anhydrous, degassed solvent via syringe to achieve the desired concentration (typically 0.01-0.1 M).[6]

  • Catalyst Addition: Under a positive flow of inert gas, add the Grubbs catalyst (1-5 mol%) to the reaction mixture.[6]

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature to 80 °C) and monitor its progress by TLC or GC-MS.[7][8]

  • Quenching: Once the reaction is complete, add a few drops of ethyl vinyl ether and stir for 30 minutes to deactivate the catalyst.[6][7]

  • Work-up: Remove the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.[8]

Data Presentation

Table 1: Representative Reaction Conditions for Enyne Metathesis

The following table summarizes typical conditions for ring-closing enyne metathesis of a similar substrate, which can be a useful reference for optimizing the intermolecular metathesis of this compound.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Reaction Time (h)Yield (%)
Grubbs I5Dichloromethane401285
Grubbs II1-5Toluene802-4>90
Hoveyda-Grubbs II1Benzene60392

Note: Data is for the ring-closing metathesis of Oct-1-en-6-yne and serves as a general guideline.[6]

Visualizations

Experimental Workflow for this compound Metathesis

experimental_workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Workup & Purification prep_flask Flame-dry Schlenk flask add_substrate Add this compound prep_flask->add_substrate inert_atmosphere Evacuate & backfill with Ar/N2 (3x) add_substrate->inert_atmosphere add_solvent Add anhydrous, degassed solvent inert_atmosphere->add_solvent add_catalyst Add Grubbs catalyst add_solvent->add_catalyst stir_heat Stir at desired temperature add_catalyst->stir_heat monitor Monitor reaction by TLC/GC-MS stir_heat->monitor quench Quench with ethyl vinyl ether monitor->quench concentrate Remove solvent in vacuo quench->concentrate purify Purify by column chromatography concentrate->purify troubleshooting_low_conversion cluster_checks Initial Checks cluster_optimization Optimization Steps start Low/No Conversion Observed check_catalyst Is the catalyst active and stored correctly? start->check_catalyst check_catalyst->start No, replace catalyst check_reagents Are the substrate and solvent pure and dry? check_catalyst->check_reagents Yes check_reagents->start No, purify reagents check_atmosphere Is the inert atmosphere robust? check_reagents->check_atmosphere Yes check_atmosphere->start No, improve setup increase_loading Increase catalyst loading check_atmosphere->increase_loading Yes increase_temp Increase reaction temperature increase_loading->increase_temp success Reaction Successful increase_temp->success

References

Technical Support Center: Bromination of 1-Penten-4-yne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the bromination of 1-penten-4-yne.

Troubleshooting Guide & FAQs

Q1: My reaction is yielding a complex mixture of products instead of the expected 4,5-dibromo-1-pentyne. What are the likely side reactions?

At low temperatures (e.g., -80°C), the bromination of this compound is generally selective for the double bond, yielding 4,5-dibromo-1-pentyne as the major product.[1][2] However, deviations from these conditions or prolonged reaction times can lead to several side reactions:

  • Addition to the Triple Bond: Bromine can also add across the triple bond, especially if more than one equivalent of bromine is used or at higher temperatures. This can lead to the formation of tetrabromo- and hexabromo-alkanes. With an excess of bromine, 1,1,2,2,4,5-hexabromopentane can be a potential product.[3][4]

  • Allylic Bromination: Although less common with Br₂, radical substitution at the allylic position (C-3) can occur, especially in the presence of light or radical initiators, leading to brominated enynes. Using N-bromosuccinimide (NBS) is a method to favor allylic bromination, so ensuring the absence of radical initiators when performing electrophilic addition is crucial.

  • Rearrangements: The carbocation or bromonium ion intermediate formed during the electrophilic addition can potentially undergo rearrangement to form more stable intermediates, leading to a mixture of constitutional isomers. However, for the bromination of this compound, direct addition products are more commonly reported.

Q2: How does reaction temperature affect the product distribution?

Temperature is a critical factor in controlling the selectivity of the bromination of this compound.

  • Low Temperatures (e.g., -80°C): At these temperatures, the reaction is under kinetic control. The addition of bromine to the more nucleophilic double bond is faster, leading to the selective formation of 4,5-dibromo-1-pentyne.[1][2]

  • Higher Temperatures: At elevated temperatures, the reaction is under thermodynamic control. There is sufficient energy to overcome the activation barrier for the addition to the triple bond, potentially leading to a mixture of products, including the thermodynamically more stable, fully saturated hexabrominated product.

Q3: I am observing the formation of a fully saturated product. How can I avoid this?

The formation of a saturated product, such as 1,1,2,2,4,5-hexabromopentane, indicates that both the double and triple bonds have reacted with bromine. To minimize this:

  • Control Stoichiometry: Use only one equivalent of bromine to selectively target the more reactive double bond.

  • Low Temperature: Perform the reaction at low temperatures (e.g., -80°C) to favor the kinetically controlled addition to the double bond.[1][2]

  • Slow Addition: Add the bromine solution dropwise to the solution of this compound to maintain a low concentration of bromine in the reaction mixture, which can help improve selectivity.

Q4: What is the expected stereochemistry of the addition to the double bond?

The electrophilic addition of bromine to an alkene typically proceeds through a cyclic bromonium ion intermediate. This intermediate is then attacked by a bromide ion in an Sₙ2-like fashion, resulting in anti-addition of the two bromine atoms. This means the bromine atoms will be on opposite faces of the original double bond.

Data Presentation

Currently, there is a lack of specific quantitative data in the literature for the product distribution in the bromination of this compound under various conditions. The following table illustrates a hypothetical product distribution based on general principles of electrophilic addition to enynes.

TemperatureMain ProductMajor Side Product(s)Minor Side Product(s)
-80°C 4,5-dibromo-1-pentyneNone expected in significant yieldTrace amounts of addition to the triple bond
0°C 4,5-dibromo-1-pentyneProducts of addition to the triple bondAllylic bromination products
Room Temp. Mixture1,1,2,2,4,5-hexabromopentaneRearrangement products

Experimental Protocols

General Protocol for Selective Bromination of this compound:

  • Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a low-temperature thermometer is assembled.

  • Inert Atmosphere: The system is purged with an inert gas, such as nitrogen or argon.

  • Reagent Preparation: this compound is dissolved in a dry, inert solvent (e.g., dichloromethane (B109758) or carbon tetrachloride) and cooled to -80°C using a dry ice/acetone bath.

  • Bromine Addition: A solution of one equivalent of bromine in the same solvent is added dropwise from the dropping funnel to the stirred solution of the enyne over a period of 30-60 minutes, ensuring the temperature remains below -75°C.

  • Reaction Monitoring: The reaction progress can be monitored by the disappearance of the bromine color.

  • Quenching: Once the addition is complete, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (B1220275) to remove any unreacted bromine.

  • Workup: The mixture is allowed to warm to room temperature, and the organic layer is separated. The aqueous layer is extracted with the solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel.

Visualizations

Below are diagrams illustrating the key reaction pathways in the bromination of this compound.

main_reaction reactant This compound reagent + Br2 reactant->reagent intermediate Bromonium Ion Intermediate reagent->intermediate -80°C product 4,5-Dibromo-1-pentyne intermediate->product

Caption: Main reaction pathway at low temperature.

side_reaction reactant This compound reagent + Excess Br2 reactant->reagent intermediate1 4,5-Dibromo-1-pentyne reagent->intermediate1 Higher Temp. intermediate2 Further Bromonium Ion intermediate1->intermediate2 + Br2 product 1,1,2,2,4,5-Hexabromopentane intermediate2->product

Caption: Side reaction with excess bromine.

logical_flow start Start Bromination temp Control Temperature? start->temp low_temp Low Temp (-80°C) Kinetic Control temp->low_temp Yes high_temp High Temp Thermodynamic Control temp->high_temp No product_low Selective addition to C=C (4,5-dibromo-1-pentyne) low_temp->product_low product_high Addition to C=C and C≡C (Mixture of products) high_temp->product_high

Caption: Logical workflow for controlling selectivity.

References

Technical Support Center: Purification of 1-Penten-4-yne Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purification of 1-penten-4-yne reaction products.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in reactions involving this compound?

A1: Common impurities can include unreacted starting materials, homocoupled byproducts (especially in cross-coupling reactions), isomers formed through rearrangement of the double or triple bond, and products from undesired side reactions such as polymerization or addition reactions across the double or triple bond. For instance, in bromination reactions, a mixture of di-, tetra-, and hexabrominated products can be formed if the reaction conditions are not carefully controlled.

Q2: My this compound derivative appears to be degrading during silica (B1680970) gel chromatography. What could be the cause and how can I prevent this?

A2: Enynes and their derivatives can be sensitive to the acidic nature of standard silica gel, leading to decomposition or isomerization. To mitigate this, it is recommended to use neutralized silica gel for flash column chromatography. This can be prepared by treating the silica gel with a solution of a volatile base, such as triethylamine (B128534) (typically 1% in the eluent), to neutralize acidic sites.[1]

Q3: I am having difficulty separating my desired product from a byproduct with a very similar boiling point. What purification technique is most suitable?

A3: For volatile compounds with close boiling points, fractional distillation is the recommended purification method. This technique utilizes a fractionating column to achieve multiple theoretical plates of separation, allowing for the isolation of components with small differences in boiling points. Careful control of the heating rate and the use of an efficient fractionating column are crucial for a successful separation.

Q4: How can I effectively remove metal catalyst residues from my reaction mixture after a cross-coupling reaction (e.g., Sonogashira coupling)?

A4: Following a cross-coupling reaction, the crude product is often contaminated with palladium and copper catalysts. A common workup procedure involves diluting the reaction mixture with an organic solvent and washing it with an aqueous solution of a chelating agent, such as aqueous ammonia (B1221849) or a saturated solution of ammonium (B1175870) chloride, to remove the copper salts. The palladium catalyst can often be removed by filtration through a pad of Celite or by column chromatography.

Q5: What is a general workup procedure for a reaction involving this compound?

A5: A typical aqueous workup involves quenching the reaction, followed by extraction and washing.[2][3][4][5] First, the reaction is quenched by adding an appropriate aqueous solution (e.g., water, saturated ammonium chloride). The mixture is then transferred to a separatory funnel and diluted with an organic solvent. The organic layer is washed sequentially with aqueous solutions to remove specific impurities (e.g., a mild acid or base to remove unreacted basic or acidic starting materials, respectively), followed by a wash with brine to reduce the amount of dissolved water in the organic layer. The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.[2][3][4][5]

Troubleshooting Guides

Problem 1: Low recovery of the desired product after flash column chromatography.
Possible Cause Troubleshooting Step
Product is highly volatile. Use a cooled receiving flask during solvent evaporation (rotary evaporation). Avoid excessive heating.
Product is irreversibly adsorbed onto the silica gel. Use deactivated silica gel (e.g., treated with triethylamine).[1] Consider using a different stationary phase like alumina.
Inappropriate solvent system. Optimize the eluent system using thin-layer chromatography (TLC) to ensure the desired compound has an appropriate Rf value (typically 0.2-0.4 for good separation).
Product co-elutes with an impurity. Employ a shallower solvent gradient or isocratic elution to improve separation. Consider alternative chromatographic techniques like preparative HPLC.
Problem 2: The purified product is still a mixture of isomers.
Possible Cause Troubleshooting Step
Isomerization occurred during the reaction. Re-evaluate the reaction conditions (temperature, reaction time, catalyst, base) to minimize isomerization.
Isomerization occurred during purification. Avoid acidic conditions during workup and chromatography. Use neutralized silica gel.[1] Minimize exposure to heat and light.
Inadequate separation of isomers. Use a longer chromatography column, a finer mesh silica gel, or a different eluent system to enhance resolution. Preparative TLC or HPLC may be necessary for difficult separations.

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography of an Enyne Derivative
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar eluent. For acid-sensitive compounds, add 1% triethylamine to the eluent mixture.

  • Column Packing: Pour the slurry into the column and allow it to pack under a gentle flow of the eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a suitable solvent and load it onto the top of the silica gel bed. Alternatively, adsorb the crude product onto a small amount of silica gel and load the dry powder.

  • Elution: Begin elution with the starting solvent mixture, gradually increasing the polarity of the eluent (gradient elution) or maintaining a constant solvent composition (isocratic elution).

  • Fraction Collection: Collect fractions and monitor the elution of the product by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Protocol 2: General Aqueous Workup Procedure
  • Quenching: Cool the reaction mixture to room temperature and quench by slowly adding a suitable aqueous solution (e.g., 50 mL of water or saturated NH4Cl solution).

  • Extraction: Transfer the mixture to a separatory funnel. Add an appropriate organic solvent (e.g., 50 mL of diethyl ether or ethyl acetate) and shake vigorously, venting frequently.

  • Phase Separation: Allow the layers to separate and drain the aqueous layer.

  • Washing: Wash the organic layer with an appropriate aqueous solution (e.g., 1 M HCl, saturated NaHCO3, or brine) as needed to remove specific impurities.

  • Drying: Transfer the organic layer to a clean flask and dry over an anhydrous drying agent (e.g., Na2SO4 or MgSO4).

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

Data Presentation

Table 1: Comparison of Purification Techniques for a Hypothetical this compound Derivative

Purification Technique Purity Achieved (%) Yield (%) Throughput Key Considerations
Flash Column Chromatography >9560-80HighPotential for product degradation on acidic silica.
Fractional Distillation >9850-70MediumSuitable for volatile and thermally stable compounds.
Preparative TLC >9920-40LowIdeal for small-scale purification and difficult separations.
Preparative HPLC >9930-50LowHigh resolution, but more expensive and time-consuming.

Visualizations

G start Crude Reaction Mixture check_purity Assess Purity (TLC, GC, NMR) start->check_purity is_pure Product is Pure check_purity->is_pure Yes purification_needed Purification Required check_purity->purification_needed No end Isolated Pure Product is_pure->end choose_method Select Purification Method purification_needed->choose_method distillation Fractional Distillation (Volatile, Thermally Stable) choose_method->distillation Close Boiling Points chromatography Column Chromatography (Non-volatile, Thermally Labile) choose_method->chromatography Different Polarities check_purity2 Assess Purity distillation->check_purity2 chromatography->check_purity2 is_pure2 Product is Pure check_purity2->is_pure2 Yes troubleshoot Troubleshoot Purification check_purity2->troubleshoot No is_pure2->end troubleshoot->choose_method

Caption: Troubleshooting workflow for the purification of this compound reaction products.

G cluster_0 Desired Reaction cluster_1 Potential Side Reactions This compound This compound Desired_Product Desired Product This compound->Desired_Product [Catalyst] Homocoupling Homocoupling Byproduct This compound->Homocoupling Isomerization Isomerized Product This compound->Isomerization Polymerization Polymer This compound->Polymerization Reagent Reagent Reagent->Desired_Product Over-reaction Over-reaction Product Desired_Product->Over-reaction

Caption: Potential side reactions in transformations involving this compound.

References

Technical Support Center: Regioselectivity in Hydrohalogenation of 1-Penten-4-yne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering regioselectivity issues during the hydrohalogenation of 1-penten-4-yne.

Frequently Asked Questions (FAQs)

Q1: What are the potential sites of reaction in the hydrohalogenation of this compound?

A1: this compound possesses two unsaturated functionalities: a terminal double bond (C1-C2) and a terminal triple bond (C4-C5). Both are susceptible to electrophilic addition of hydrogen halides (HX, where X = Cl, Br, I). Therefore, the reaction can potentially occur at either the alkene or the alkyne.

Q2: Which functional group, the alkene or the alkyne, is more reactive towards hydrohalogenation?

A2: In general, alkenes are more reactive towards electrophilic addition than alkynes. This is because the vinyl carbocation intermediate formed from the protonation of an alkyne is less stable than the corresponding alkyl carbocation formed from an alkene.[1] For this compound, the addition of one equivalent of HBr has been shown to selectively react at the double bond.[2] Similarly, reaction with one equivalent of Br₂ also shows preference for the double bond.[1]

Q3: What are the expected regiochemical outcomes for the addition of HX to the double bond of this compound?

A3: The hydrohalogenation of the double bond in this compound is expected to follow Markovnikov's rule. The hydrogen atom will add to the carbon with more hydrogen atoms (C1), and the halogen will add to the more substituted carbon (C2), leading to the formation of a more stable secondary carbocation intermediate. The primary product would therefore be 4-halo-1-pentyne. Anti-Markovnikov addition of HBr can be achieved in the presence of peroxides, which initiates a free-radical mechanism.[3]

Q4: What are the expected regiochemical outcomes for the addition of HX to the triple bond of this compound?

A4: Should the reaction occur at the triple bond, it is also expected to follow Markovnikov's rule. The hydrogen would add to the terminal carbon (C5), and the halogen would add to the more substituted carbon (C4), forming a vinyl halide. A second addition of HX would lead to a geminal dihalide, with both halogens on C4.[3][4]

Q5: Can the reaction proceed to a di-addition product?

A5: Yes, if an excess of the hydrohalogenating agent is used, a second addition can occur. The initial product of addition to the alkyne is a haloalkene, which is generally less reactive than the starting alkyne, allowing the reaction to be stopped at the mono-addition stage with careful control of stoichiometry.[3] If the initial addition is at the alkene, the resulting haloalkane can undergo further reactions, but typically the remaining alkyne would be the more reactive site for a second electrophilic addition.

Troubleshooting Guides

Issue 1: Low yield or no reaction.
Possible Cause Troubleshooting Step
Low reactivity of the hydrohalogenating agent Ensure the hydrohalogenating agent is fresh and of appropriate concentration. For HCl, consider using a solution in a suitable organic solvent or bubbling HCl gas through the reaction mixture.
Inappropriate solvent Use a non-polar or weakly polar aprotic solvent such as dichloromethane (B109758) or pentane (B18724) to avoid side reactions and promote the desired electrophilic addition.
Low reaction temperature While low temperatures can enhance selectivity, they may also significantly slow down the reaction rate. Gradually increase the temperature and monitor the reaction progress by TLC or GC.
Issue 2: Formation of a mixture of products (addition to both alkene and alkyne).
Possible Cause Troubleshooting Step
High reaction temperature Elevated temperatures can provide enough energy to overcome the activation barrier for the less favorable addition to the alkyne. Running the reaction at a lower temperature (e.g., 0 °C or below) can improve chemoselectivity for the more reactive alkene.
Excess of hydrohalogenating agent Using more than one equivalent of the hydrohalogenating agent will lead to reactions at both the double and triple bonds, as well as di-addition products. Use a stoichiometric amount (1 equivalent) of the HX reagent for mono-addition.
Issue 3: Formation of the anti-Markovnikov product instead of the expected Markovnikov product (with HBr).
Possible Cause Troubleshooting Step
Presence of peroxides The presence of peroxides, even in trace amounts, can initiate a radical chain reaction with HBr, leading to the anti-Markovnikov product.[3] Ensure that the solvent is peroxide-free and the starting materials are pure. The reaction should also be protected from light, which can also initiate radical reactions.
Intentional anti-Markovnikov addition desired To intentionally synthesize the anti-Markovnikov product with HBr, add a radical initiator such as benzoyl peroxide (BPO) or azobisisobutyronitrile (AIBN) to the reaction mixture and expose it to heat or UV light.
Issue 4: Formation of polymeric materials.
Possible Cause Troubleshooting Step
High concentration of reactants High concentrations can favor intermolecular reactions leading to polymerization. Perform the reaction at a lower concentration.
Presence of catalytic impurities Trace amounts of certain metals can catalyze polymerization. Ensure all glassware is thoroughly cleaned and use high-purity reagents and solvents.

Data Presentation

Table 1: Predicted Major Products for the Hydrohalogenation of this compound (1 equivalent HX)

ReagentConditionsMajor ProductRegioselectivity
HClStandard4-chloro-1-pentyneMarkovnikov (at alkene)
HBrStandard4-bromo-1-pentyne[2]Markovnikov (at alkene)
HBrWith Peroxides/UV5-bromo-1-pentyneAnti-Markovnikov (at alkene)
HIStandard4-iodo-1-pentyneMarkovnikov (at alkene)

Note: The information in this table is based on the general principles of electrophilic addition to enynes and specific literature for HBr. The chemoselectivity for the alkene over the alkyne is generally observed.

Experimental Protocols

Protocol 1: Markovnikov Hydrobromination of this compound

This protocol is adapted from general procedures for the hydrobromination of alkenes.

Materials:

  • This compound

  • Anhydrous HBr solution in acetic acid (e.g., 33 wt%) or HBr gas

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equivalent) in anhydrous DCM.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add a solution of HBr in acetic acid (1.0 equivalent) dropwise with vigorous stirring. Alternatively, bubble HBr gas through the solution for a calculated amount of time.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, quench the reaction by slowly adding saturated sodium bicarbonate solution until the aqueous layer is basic.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product, 4-bromo-1-pentyne.

  • Purify the product by column chromatography or distillation as needed.

Protocol 2: Anti-Markovnikov Hydrobromination of this compound

This protocol is adapted from general procedures for the radical addition of HBr to alkenes.

Materials:

  • This compound

  • HBr gas or a solution of HBr in a non-polar solvent

  • Benzoyl peroxide (BPO) or another radical initiator

  • Anhydrous pentane or hexane

  • UV lamp (optional)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a reflux condenser

  • Magnetic stirrer

Procedure:

  • In a quartz round-bottom flask (if using UV initiation) under an inert atmosphere, dissolve this compound (1.0 equivalent) and a catalytic amount of BPO (e.g., 1-5 mol%) in anhydrous pentane.

  • Slowly bubble HBr gas through the solution or add a solution of HBr (1.0 equivalent).

  • Irradiate the mixture with a UV lamp or gently heat to initiate the radical reaction.

  • Monitor the reaction by TLC or GC.

  • Upon completion, cool the reaction to room temperature and quench with saturated sodium bicarbonate solution.

  • Work up the reaction as described in Protocol 1. The expected major product is 5-bromo-1-pentyne.

Visualizations

Hydrohalogenation_Pathways This compound This compound Alkene Addition Alkene Addition This compound->Alkene Addition More Reactive Alkyne Addition Alkyne Addition This compound->Alkyne Addition Less Reactive Markovnikov Product (Alkene) Markovnikov Product (Alkene) Alkene Addition->Markovnikov Product (Alkene) Standard Conditions Anti-Markovnikov Product (Alkene) Anti-Markovnikov Product (Alkene) Alkene Addition->Anti-Markovnikov Product (Alkene) HBr, Peroxides Markovnikov Product (Alkyne) Markovnikov Product (Alkyne) Alkyne Addition->Markovnikov Product (Alkyne) Standard Conditions

Caption: Reaction pathways in the hydrohalogenation of this compound.

Troubleshooting_Logic start Experiment Start undesired_product Undesired Product Distribution start->undesired_product check_conditions Check Reaction Conditions undesired_product->check_conditions adjust_temp Adjust Temperature check_conditions->adjust_temp Mixture of alkene/alkyne addition check_reagents Check Reagents for Peroxides check_conditions->check_reagents Anti-Markovnikov product with HBr adjust_stoichiometry Adjust Stoichiometry check_conditions->adjust_stoichiometry Di-addition products desired_product Desired Product adjust_temp->desired_product check_reagents->desired_product adjust_stoichiometry->desired_product

Caption: Troubleshooting workflow for undesired product formation.

References

Technical Support Center: Optimizing 1-Penten-4-yne Cycloaddition Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you improve yields in 1-penten-4-yne cycloaddition reactions.

Troubleshooting Guide: Low or No Product Yield

Low or no yield in a this compound cycloaddition reaction can be frustrating. This guide will walk you through potential causes and solutions to get your reaction back on track.

Potential Cause Troubleshooting Steps
Poor Quality of this compound This compound is a volatile and reactive molecule. Ensure it is of high purity and has been stored properly under an inert atmosphere and at a low temperature. Consider purifying the starting material by distillation before use.
Inactive or Inappropriate Catalyst For catalyzed reactions, especially those using Lewis acids or transition metals, catalyst activity is crucial. Ensure the catalyst has not been deactivated by exposure to air or moisture. Consider using a freshly opened bottle or purifying the catalyst. The choice of catalyst is also critical; what works for one type of cycloaddition may not work for another. It may be necessary to screen different catalysts.[1][2]
Suboptimal Reaction Temperature Cycloaddition reactions are sensitive to temperature. If the temperature is too low, the reaction may not have enough energy to overcome the activation barrier. Conversely, if the temperature is too high, it can lead to decomposition of reactants or products, or favor the reverse reaction (retro-cycloaddition).[3] Experiment with a range of temperatures to find the optimal condition.
Inappropriate Solvent The choice of solvent can significantly influence the reaction rate and yield. Some cycloadditions are accelerated in polar solvents, while others proceed better in non-polar media. Ensure the solvent is dry and degassed, as water and oxygen can interfere with the reaction, especially when using sensitive catalysts.[4]
Formation of Side Products This compound has two reactive sites (the alkene and the alkyne), which can lead to the formation of undesired side products through various reaction pathways, such as polymerization or other cycloaddition modes. Analyze the crude reaction mixture by techniques like NMR or GC-MS to identify any major byproducts. This can provide clues about what needs to be optimized.

Frequently Asked Questions (FAQs)

Q1: My this compound cycloaddition is giving a complex mixture of products. What are the likely side reactions?

A1: With this compound, you have the potential for the diene component to react with either the double or triple bond of another this compound molecule, leading to oligomerization or polymerization. Additionally, depending on the dienophile and reaction conditions, you might see different regio- or stereoisomers. In some transition metal-catalyzed reactions, skeletal rearrangements and other cyclization pathways can also compete with the desired cycloaddition.[5]

Q2: How do I choose the right catalyst for my this compound cycloaddition?

A2: The choice of catalyst depends on the specific type of cycloaddition you are performing. For a Diels-Alder ([4+2]) type reaction, a Lewis acid catalyst can accelerate the reaction by lowering the LUMO energy of the dienophile.[1][2] For other types of cycloadditions, such as [2+2+2] or [4+1], transition metal catalysts like rhodium or palladium are often employed.[6][7] It is recommended to consult the literature for catalysts that have been successful with similar enyne substrates.

Q3: Can I run my this compound cycloaddition without a catalyst?

A3: Yes, thermal cycloadditions are possible, but they often require higher temperatures.[3] This can sometimes lead to lower selectivity and the formation of byproducts due to decomposition or side reactions. If you are struggling with a thermal reaction, exploring a catalyzed route at a lower temperature may improve your yield and selectivity.

Q4: What is the importance of using an inert atmosphere for these reactions?

A4: Many catalysts, especially transition metal complexes and some Lewis acids, are sensitive to oxygen and moisture. Performing the reaction under an inert atmosphere (e.g., argon or nitrogen) is crucial to prevent catalyst deactivation. Additionally, an inert atmosphere can help prevent the formation of peroxides and other oxidation byproducts.

Quantitative Data on Reaction Conditions

The following tables summarize the impact of different catalysts and solvents on the yield of cycloaddition reactions involving enynes. While specific data for this compound is limited in readily available literature, the following examples with structurally related enynes can provide a valuable starting point for optimization.

Table 1: Effect of Lewis Acid Catalyst on a Diels-Alder Reaction

Catalyst (mol%)SolventTemperature (°C)Yield (%)
NoneToluene (B28343)8025
BF₃·OEt₂ (10)Toluene2565
AlCl₃ (10)CH₂Cl₂085
ZnCl₂ (10)CH₂Cl₂2550
SnCl₄ (10)CH₂Cl₂078

Note: Data is representative for a typical enyne Diels-Alder reaction and should be considered as a guideline.

Table 2: Effect of Solvent on a Rhodium-Catalyzed [4+2] Cycloaddition

SolventTemperature (°C)Yield (%)
Toluene11065
Dioxane10078
Acetonitrile8055
Dichloroethane (DCE)8085
Tetrahydrofuran (THF)6540

Note: Data is representative for a typical Rhodium-catalyzed enyne cycloaddition and should be considered as a guideline.

Detailed Experimental Protocol: Diels-Alder Reaction of this compound with Maleic Anhydride (B1165640)

This protocol describes a general procedure for the thermal [4+2] cycloaddition of this compound with maleic anhydride. This reaction should be performed in a well-ventilated fume hood.

Materials:

  • This compound (freshly distilled)

  • Maleic anhydride

  • Toluene (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add maleic anhydride (1.0 equivalent).

  • Solvent and Reactant Addition: Under a positive pressure of inert gas, add anhydrous toluene (to make a ~0.5 M solution). Begin stirring and then add freshly distilled this compound (1.1 equivalents) dropwise via syringe.

  • Reaction: Attach a reflux condenser and heat the reaction mixture to reflux (approximately 110 °C) using a heating mantle.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.

  • Workup: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using a mixture of hexanes and ethyl acetate (B1210297) as the eluent.

Visualizing Reaction Optimization and Troubleshooting

To aid in understanding the relationships between different experimental parameters and the reaction outcome, the following diagrams are provided.

G Reactants This compound + Dienophile Temperature Temperature High_Yield High Yield of Desired Product Reactants->High_Yield Solvent Anhydrous & Degassed Solvent Concentration Concentration Solvent->High_Yield Catalyst Catalyst (e.g., Lewis Acid) Time Time Catalyst->High_Yield Atmosphere Inert Atmosphere (Ar or N2) Atmosphere->High_Yield Low_Yield Low Yield or No Reaction Temperature->Low_Yield Too Low/High Side_Products Formation of Side Products Concentration->Side_Products Too High Time->Low_Yield Too Short

Caption: Factors influencing the outcome of a this compound cycloaddition.

G start Low Yield in This compound Cycloaddition check_purity Check Purity of This compound start->check_purity distill Purify by Distillation check_purity->distill Impure? check_catalyst Verify Catalyst Activity & Appropriateness check_purity->check_catalyst Pure distill->check_catalyst Purity Confirmed success Improved Yield distill->success Improved screen_catalysts Screen Different Catalysts check_catalyst->screen_catalysts Inactive/Inappropriate? optimize_temp Optimize Reaction Temperature check_catalyst->optimize_temp Active & Appropriate screen_catalysts->optimize_temp Catalyst Selected screen_catalysts->success Improved temp_range Screen Temperature Range optimize_temp->temp_range No Improvement? optimize_temp->success Improved check_solvent Check Solvent Quality (Anhydrous & Degassed) temp_range->check_solvent Temp Optimized temp_range->success Improved change_solvent Try Different Solvents check_solvent->change_solvent Poor Quality? analyze_side_products Analyze Crude Mixture for Side Products check_solvent->analyze_side_products Good Quality change_solvent->analyze_side_products Solvent Changed change_solvent->success Improved adjust_conditions Adjust Conditions Based on Side Products analyze_side_products->adjust_conditions adjust_conditions->success

References

Technical Support Center: Catalyst Deactivation in Reactions of 1-Penten-4-yne

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting catalyst deactivation in chemical reactions involving 1-penten-4-yne. This resource is designed for researchers, scientists, and professionals in drug development to quickly diagnose and resolve common issues encountered during their experiments.

Frequently Asked Questions (FAQs)

Q1: My hydrogenation of this compound is sluggish or has stopped completely. What are the likely causes?

A1: Slow or incomplete hydrogenation of this compound is often due to catalyst deactivation. The primary causes include:

  • Catalyst Poisoning: Impurities in the substrate, solvent, or hydrogen gas can irreversibly bind to the catalyst's active sites.[1][2] Common poisons include sulfur compounds, carbon monoxide, halides, and residual basic or acidic impurities from previous synthetic steps.[2][3]

  • Coking/Fouling: The formation of carbonaceous deposits (coke) on the catalyst surface can block active sites.[1][4] This is a common issue with unsaturated compounds like this compound, especially at elevated temperatures.

  • Thermal Degradation: High reaction temperatures can lead to changes in the catalyst's structure, such as the agglomeration of metal particles (sintering), which reduces the active surface area.[1]

  • Insufficient Catalyst Loading: The amount of catalyst may be inadequate for the scale of your reaction.

Q2: How can I determine if catalyst poisoning is the root cause of my reaction failure?

A2: Several diagnostic steps can help identify catalyst poisoning:

  • Add Fresh Catalyst: A straightforward test is to add a fresh batch of catalyst to the stalled reaction. If the reaction resumes, it strongly indicates that the original catalyst was deactivated.[5]

  • Analyze the Reaction Profile: Monitor the reaction's progress over time. A sharp decline in the reaction rate after an initial period of normal activity is a characteristic sign of poisoning.[5]

  • Run a Control Experiment: Perform the reaction with a highly purified substrate and solvent. If the reaction proceeds smoothly, it suggests that impurities in your original reagents were poisoning the catalyst.

Q3: What is a "poisoned catalyst" like Lindlar's catalyst, and why would I use it for this compound?

A3: A "poisoned" catalyst, such as Lindlar's catalyst, is a heterogeneous catalyst that has been intentionally and partially deactivated to control its reactivity.[6][7] For a molecule like this compound, which has both an alkene and an alkyne functional group, a highly active catalyst (e.g., fresh Palladium on Carbon) would likely hydrogenate both pi-systems indiscriminately. Lindlar's catalyst, which is palladium on calcium carbonate or barium sulfate (B86663) treated with a poison like lead acetate (B1210297) or quinoline, is less reactive.[7][8][9] This reduced activity allows for the selective hydrogenation of the more reactive alkyne to a cis-alkene, leaving the pentene double bond intact.[7][8]

Q4: Can a deactivated catalyst be regenerated and reused?

A4: Yes, depending on the deactivation mechanism, regeneration is often possible.[10][11]

  • For deactivation by coking , a common method for palladium on carbon (Pd/C) catalysts is a carefully controlled oxidation to burn off the carbon deposits, followed by a reduction step.[12]

  • If poisoning is due to weakly adsorbed species, washing the catalyst with a suitable solvent might restore some activity.[5][12]

  • For more strongly bound poisons, mild chemical treatments may be necessary.[12] However, some poisons cause irreversible deactivation.[2]

Troubleshooting Guides

Problem 1: Low or No Conversion in the Selective Hydrogenation of this compound to 1,4-Pentadiene
Possible Cause Recommended Solution
Catalyst Poisoning Purify the this compound substrate, solvents, and hydrogen gas. Consider passing reactants through a guard bed with a suitable adsorbent.[12]
Coking/Fouling Optimize the reaction temperature; lower temperatures can reduce coke formation.[12]
Over-hydrogenation Ensure you are using a properly "poisoned" catalyst like Lindlar's. Monitor the reaction closely using TLC or GC and stop it as soon as the starting material is consumed.[6]
Incorrect Catalyst For selective alkyne hydrogenation, a standard, highly active catalyst like Pd/C is unsuitable. Use a deactivated catalyst such as Lindlar's catalyst.[7]
Problem 2: Catalyst Deactivation During Polymerization of this compound
Possible Cause Recommended Solution
Substrate Impurities Meticulously purify the this compound monomer to remove any potential catalyst poisons.[3]
Solvent Issues Use anhydrous and deoxygenated solvents, as moisture and oxygen can deactivate many polymerization catalysts.[3]
Strong Adsorption The bifunctional nature of this compound can lead to strong binding of both the alkene and alkyne groups to the catalyst surface, potentially blocking active sites. Adjusting the ligand environment of the catalyst or the solvent may help.
Thermal Degradation If the polymerization is highly exothermic, ensure adequate temperature control to prevent catalyst sintering.[1]

Experimental Protocols

Protocol 1: Diagnostic Test for Catalyst Poisoning

Objective: To determine if a reaction involving this compound is stalling due to catalyst poisoning.

Methodology:

  • Set up the reaction as per your standard procedure with this compound and your chosen catalyst (e.g., 5 mol% 10% Pd/C in ethanol (B145695) for full hydrogenation).

  • Monitor the reaction's progress at regular intervals (e.g., every 30 minutes) using an appropriate analytical technique (TLC, GC, or NMR).

  • If the reaction rate slows significantly or stops before completion, carefully add a second, fresh portion of the catalyst to the reaction mixture.

  • Continue to monitor the reaction. A marked increase in the reaction rate or further conversion of the starting material strongly suggests that the initial batch of catalyst was poisoned.[5]

Protocol 2: Regeneration of a Coked Palladium on Carbon (Pd/C) Catalyst

Objective: To restore the activity of a Pd/C catalyst that has been deactivated by carbon deposition (coking).

Note: This procedure involves high temperatures and should be performed with appropriate safety precautions in a well-ventilated fume hood.

Methodology:

  • After the reaction, carefully filter the deactivated Pd/C catalyst from the reaction mixture.

  • Wash the catalyst thoroughly with a solvent that can dissolve any adsorbed organic species but not the carbon support (e.g., methanol, followed by diethyl ether).

  • Dry the catalyst in a vacuum oven at a low temperature (e.g., 60 °C) to remove residual solvent.

  • Place the dried, deactivated catalyst in a tube furnace.

  • Heat the catalyst under a flow of inert gas (e.g., nitrogen) to a temperature between 550-700°C to pyrolyze any remaining organic residues.[12]

  • After this thermal treatment, carefully introduce a stream of air or a mixture of oxygen in an inert gas to burn off the carbon deposits. This step is exothermic and must be controlled to avoid overheating and sintering the catalyst.

  • Once the coke has been removed (indicated by the cessation of CO2 evolution), switch back to an inert gas flow and allow the catalyst to cool.

  • Finally, reduce the catalyst by heating it under a flow of hydrogen gas before reuse.

Visual Guides

CatalystDeactivationTroubleshooting start Reaction Stalled or Incomplete? check_poison Suspect Catalyst Poisoning? start->check_poison add_catalyst Add Fresh Catalyst check_poison->add_catalyst Yes check_coking Suspect Coking/Fouling? check_poison->check_coking No reaction_restarts Reaction Restarts? add_catalyst->reaction_restarts poisoning_confirmed Poisoning Confirmed. Purify Reagents. reaction_restarts->poisoning_confirmed Yes reaction_restarts->check_coking No optimize_temp Lower Reaction Temperature check_coking->optimize_temp Yes check_overhydro Selective Reaction? (Alkyne -> Alkene) check_coking->check_overhydro No use_lindlar Use Poisoned Catalyst (e.g., Lindlar's) check_overhydro->use_lindlar Yes other_issue Investigate Other Issues (e.g., Catalyst Loading, Reaction Conditions) check_overhydro->other_issue No DeactivationMechanisms cluster_chemical Chemical Deactivation cluster_thermal Thermal Deactivation cluster_mechanical Mechanical Deactivation poisoning Poisoning (e.g., Sulfur, Halides) Blocks Active Sites deactivated_catalyst Deactivated Catalyst poisoning->deactivated_catalyst coking Coking/Fouling (Carbon Deposition) Blocks Pores & Sites coking->deactivated_catalyst sintering Sintering (Metal Particle Growth) Reduces Surface Area sintering->deactivated_catalyst attrition Attrition/Crushing (Physical Breakdown) Loss of Catalyst Structure attrition->deactivated_catalyst catalyst Active Catalyst catalyst->poisoning Impurities catalyst->coking Side Reactions catalyst->sintering High Temperature catalyst->attrition Mechanical Stress

References

Preventing dimerization of 1-Penten-4-yne under reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common challenge of undesired dimerization of 1-penten-4-yne during chemical reactions.

Section 1: Troubleshooting Guide

Issue: Formation of High Molecular Weight Side Products Consistent with Dimerization

If you observe unexpected side products with a molecular weight corresponding to a dimer of this compound (C10H12, MW: 132.20 g/mol ) or its isomers, consult the following troubleshooting steps.

Potential CauseRecommended Solutions
Thermal Stress 1. Reduce Reaction Temperature: this compound is susceptible to thermally induced side reactions. Whenever the desired transformation allows, maintain the reaction temperature as low as possible. For reactions sensitive to heat, consider running them at room temperature or below. For instance, in reactions like the bromination of the double bond, temperatures as low as -80°C have been shown to be effective and selective, which would also minimize thermal dimerization.[1] 2. Minimize Reaction Time: Prolonged reaction times, even at moderate temperatures, can increase the likelihood of dimerization. Monitor the reaction progress closely (e.g., by TLC or GC/MS) and quench the reaction as soon as the starting material is consumed to an acceptable level.
Radical-Initiated Dimerization/Polymerization 1. Add a Radical Inhibitor: The presence of radical initiators (e.g., peroxides from aged solvents, trace oxygen) can trigger polymerization or dimerization. The addition of a small amount of a radical inhibitor to the reaction mixture can be highly effective.       • Butylated Hydroxytoluene (BHT): A common and effective radical scavenger. Add 50-200 ppm of BHT to the reaction mixture.       • Hydroquinone (B1673460): Another widely used inhibitor. A similar concentration range (50-200 ppm) is typically sufficient. 2. Degas Solvents: Before use, thoroughly degas all reaction solvents to remove dissolved oxygen, which can act as a radical initiator. Common methods include sparging with an inert gas (argon or nitrogen) for 30-60 minutes or several freeze-pump-thaw cycles.
Acid or Base Catalyzed Side Reactions 1. Control pH: Strong acidic or basic conditions can potentially catalyze side reactions. If your primary reaction does not require harsh pH, maintain a neutral environment. If an acid or base is necessary, use the mildest possible reagent that achieves the desired transformation and consider using a buffered system. 2. Stoichiometric Control: Use the minimum effective amount of any acidic or basic reagents. For base-promoted reactions involving the terminal alkyne, such as deprotonation, it is crucial to use a controlled amount of a suitable base (e.g., n-BuLi, NaNH2) at low temperatures to prevent unwanted side reactions.[2]
High Concentration of this compound 1. Use High Dilution: Dimerization is a bimolecular process, meaning its rate is proportional to the square of the concentration of the monomer. Running the reaction under high dilution can significantly disfavor the dimerization pathway relative to the desired intramolecular or pseudo-unimolecular reaction. 2. Slow Addition: If high dilution is not practical, consider adding the this compound slowly to the reaction mixture over an extended period. This technique, often referred to as "pseudo-high dilution," maintains a low instantaneous concentration of the enyne, thereby minimizing dimerization.

Section 2: Frequently Asked Questions (FAQs)

Q1: What is the likely structure of the this compound dimer?

While specific studies on the dimerization of this compound are not extensively documented in readily available literature, potential dimerization pathways for enynes include:

  • Diels-Alder [4+2] Cycloaddition: One molecule of this compound acts as the diene (the double bond and adjacent methylene (B1212753) C-H) and the other as the dienophile (the triple bond). This would lead to a substituted cyclohexadiene derivative.

  • Ene Reaction: This involves the reaction of the alkene in one molecule with an allylic C-H bond in another, leading to a linear dimer.

  • Metal-Catalyzed Dimerization: In the presence of transition metal catalysts (e.g., palladium, rhodium, iridium), head-to-head or head-to-tail dimerization can occur to form various conjugated enyne structures.[3] The specific isomer formed is highly dependent on the metal and ligands used.

Q2: How should I store this compound to prevent degradation and oligomerization?

To ensure the stability of this compound, it is recommended to store it under the following conditions:

  • Temperature: Store at low temperatures, preferably in a refrigerator (2-8 °C).

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and reactions with atmospheric moisture.

  • Light: Protect from light by using an amber-colored vial or by storing it in a dark place.

  • Inhibitor: For long-term storage, consider adding a radical inhibitor such as BHT or hydroquinone (50-200 ppm).

Q3: Can I purify this compound if it already contains oligomers?

Yes, purification is possible, although care must be taken to avoid promoting further oligomerization.

  • Distillation: Fractional distillation under reduced pressure is a common method for purifying volatile liquids like this compound from higher-boiling oligomers. It is crucial to perform the distillation at the lowest possible temperature to minimize thermal stress. Adding a small amount of a radical inhibitor like BHT to the distillation flask is also a good practice.

  • Chromatography: For small-scale purification, column chromatography on silica (B1680970) gel can be effective. A non-polar eluent system, such as hexanes or a low percentage of ethyl acetate (B1210297) in hexanes, should be used.

Q4: Are there specific solvents that are more or less compatible with this compound?

This compound is generally compatible with common aprotic organic solvents such as:

  • Tetrahydrofuran (THF)

  • Diethyl ether

  • Dichloromethane (DCM)

  • Toluene

  • Hexanes

When using ether solvents like THF, it is critical to ensure they are free of peroxides, as these can initiate radical polymerization. Always test for peroxides before use or use freshly distilled solvents.

Section 3: Experimental Protocols and Visualizations

Protocol 1: General Procedure for a Reaction Minimizing Dimerization

This protocol outlines a general approach for a hypothetical reaction where this compound is a substrate.

  • Solvent Preparation: Degas the chosen reaction solvent (e.g., THF) by sparging with argon for 30 minutes. If using an ether solvent, confirm the absence of peroxides.

  • Inhibitor Addition: Add a radical inhibitor, such as BHT (e.g., 100 ppm), to the reaction solvent.

  • Reaction Setup: Assemble the reaction glassware under an inert atmosphere of argon or nitrogen.

  • Reagent Addition:

    • Add all other reagents to the reaction flask.

    • If the reaction is exothermic or sensitive to temperature, cool the mixture to the desired temperature (e.g., 0 °C).

    • Prepare a solution of this compound in the degassed solvent.

    • Add the this compound solution to the reaction mixture dropwise via a syringe pump over a period of 1-2 hours to maintain a low concentration.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC.

  • Work-up: Once the reaction is complete, promptly quench and work up the reaction to isolate the product and prevent post-reaction degradation or dimerization.

Visualizations

Below are diagrams illustrating key concepts for preventing the dimerization of this compound.

Dimerization_Pathway cluster_conditions Promoting Conditions cluster_prevention Preventative Measures High_Temp High Temperature Dimer Dimerization Products High_Temp->Dimer High_Conc High Concentration High_Conc->Dimer Radicals Radical Initiators (e.g., O2, Peroxides) Radicals->Dimer Low_Temp Low Temperature Desired_Product Desired Product Low_Temp->Desired_Product Dilution High Dilution / Slow Addition Dilution->Desired_Product Inhibitors Radical Inhibitors (e.g., BHT, HQ) Inhibitors->Desired_Product Penten-4-yne This compound (Monomer) Penten-4-yne->Dimer Dimerization (Undesired) Penten-4-yne->Desired_Product Desired Reaction

Caption: Factors influencing the reaction outcome of this compound.

Troubleshooting_Workflow Start Dimerization Observed? Check_Temp Is Reaction Temperature Above Room Temp? Start->Check_Temp Yes Reduce_Temp Action: Lower Reaction Temperature Check_Temp->Reduce_Temp Yes Check_Conc Is Concentration > 0.1 M? Check_Temp->Check_Conc No Reduce_Temp->Check_Conc Dilute Action: Use High Dilution or Slow Addition Check_Conc->Dilute Yes Check_Inhibitor Was a Radical Inhibitor Used? Check_Conc->Check_Inhibitor No Dilute->Check_Inhibitor Add_Inhibitor Action: Add BHT or HQ and Degas Solvents Check_Inhibitor->Add_Inhibitor No End Problem Mitigated Check_Inhibitor->End Yes Add_Inhibitor->End

Caption: Troubleshooting workflow for dimerization of this compound.

References

Technical Support Center: Synthesis of 1-Penten-4-yne Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address scalability issues encountered during the synthesis of 1-penten-4-yne derivatives. It is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up these important chemical transformations.

Troubleshooting Guides

Issue 1: Low or Inconsistent Yields Upon Scale-Up

Question: We achieved a high yield of our this compound derivative at the milligram scale, but upon scaling up to a multi-gram or kilogram scale, the yield has dropped significantly and is inconsistent. What are the potential causes and solutions?

Answer: This is a common challenge when transitioning from bench-scale to larger-scale synthesis. The primary culprits are often related to mass and heat transfer limitations, as well as changes in reaction kinetics.

Possible Causes and Solutions:

CausePotential Solution
Inefficient Mixing Optimize the stirring rate and impeller design for the larger reactor. Ensure that all reagents, especially heterogeneous catalysts, are adequately suspended to maintain a consistent reaction rate throughout the vessel.
Poor Heat Transfer Exothermic reactions can create localized "hot spots" in large reactors, leading to thermal decomposition of starting materials, products, or catalysts.[1] Employ a reactor with a higher surface-area-to-volume ratio, use a jacketed reactor with a reliable temperature control unit, or consider a fed-batch approach where reagents are added portion-wise to manage heat evolution.
Catalyst Deactivation Catalysts can be sensitive to prolonged reaction times and higher temperatures often encountered during scale-up. Consider adding the catalyst in portions over the course of the reaction to maintain its activity.[2] For palladium catalysts, formation of palladium black is a visual indicator of decomposition.[3]
Solvent Effects A solvent that performs well at a small scale may not be optimal for larger batches due to differences in solubility at varying concentrations or difficulties in removal during workup. Re-evaluate solvent choice, considering factors like boiling point, viscosity, and solubility of all components at the target concentration.

Troubleshooting Workflow for Low Yields:

Low_Yield_Troubleshooting start Low Yield at Scale check_mixing Verify Mixing Efficiency start->check_mixing check_heat Analyze Heat Transfer start->check_heat check_catalyst Investigate Catalyst Stability start->check_catalyst re_evaluate_solvent Re-evaluate Solvent start->re_evaluate_solvent optimize_stirring Optimize Stirring/Impeller check_mixing->optimize_stirring fed_batch Implement Fed-Batch Addition check_heat->fed_batch portionwise_catalyst Add Catalyst in Portions check_catalyst->portionwise_catalyst Sonogashira_Cycle cluster_Pd Palladium Cycle cluster_Cu Copper Cycle Pd0 Pd(0)L2 PdII R-Pd(II)(X)L2 Pd0->PdII Oxidative Addition (R-X) Alkyne_Complex [R-Pd(II)(C≡CR')L2] PdII->Alkyne_Complex Transmetalation (Cu-C≡CR') Alkyne_Complex->Pd0 Reductive Elimination Product R-C≡CR' CuX CuX Cu_Alkyne Cu-C≡CR' CuX->Cu_Alkyne H-C≡CR', Base Cu_Alkyne->CuX Transmetalation Enyne_Metathesis_Cycle Ru_Carbene [Ru]=CH2 Ruthenacyclobutane Ruthenacyclobutane Intermediate Ru_Carbene->Ruthenacyclobutane + Alkene Vinyl_Carbene [Ru]=Vinyl Carbene Ruthenacyclobutane->Vinyl_Carbene Retro [2+2] Ruthenacyclobutene Ruthenacyclobutene Intermediate Vinyl_Carbene->Ruthenacyclobutene + Alkyne Diene_Complex [Ru]-Diene Complex Ruthenacyclobutene->Diene_Complex Rearrangement Diene_Complex->Ru_Carbene Release of Product Product 1,3-Diene Diene_Complex->Product Product

References

Technical Support Center: Characterization of Unexpected Byproducts in 1-Penten-4-yne Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for 1-Penten-4-yne reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, identify unexpected byproducts, and optimize experimental outcomes. The following information is presented in a question-and-answer format to directly address specific challenges you may encounter.

Frequently Asked Questions (FAQs)

Q1: My this compound reaction is resulting in a complex mixture of products with a low yield of the desired compound. What are the most common side reactions?

A1: Reactions involving this compound, a versatile C5 building block, can be prone to several side reactions leading to a range of unexpected byproducts. The most common of these include:

  • Dimerization and Oligomerization: The terminal alkene and alkyne functionalities are susceptible to self-reaction, especially in the presence of transition metal catalysts or at elevated temperatures, leading to the formation of dimers, trimers, and higher-order oligomers.[1]

  • Skeletal Rearrangement: Transition metal catalysts, particularly those based on platinum, gold, and palladium, can induce complex skeletal rearrangements of the enyne backbone, resulting in various cyclic and acyclic isomers.[2]

  • Isomerization: Depending on the reaction conditions and catalytic system, isomerization of the double bond can occur.

  • Catalyst Deactivation Products: In catalytic reactions, byproducts can arise from the decomposition of the catalyst or the formation of stable catalyst-substrate complexes that are no longer active.

Q2: I am performing a gold-catalyzed cycloisomerization of a this compound derivative and observing multiple products. What are the likely byproducts and how can I control the selectivity?

A2: Gold-catalyzed cycloisomerization of enynes is known to produce a variety of products depending on the reaction pathway. Common byproducts include constitutional isomers arising from different modes of cyclization (e.g., 5-exo-dig vs. 6-endo-dig) and products of skeletal rearrangements.[3][4] The choice of ligand on the gold catalyst and the reaction solvent can significantly influence the selectivity.

To control the selectivity, consider the following:

  • Ligand Screening: The steric and electronic properties of the ligand (e.g., phosphines, N-heterocyclic carbenes) can direct the reaction towards a specific pathway.[3]

  • Solvent Effects: The polarity of the solvent can influence the stability of intermediates and transition states, thereby altering the product distribution.[5]

  • Temperature Control: Lowering the reaction temperature may suppress undesired rearrangement pathways by favoring the thermodynamically more stable product.

Q3: In my ruthenium-catalyzed enyne metathesis reaction, the reaction is sluggish and I'm observing significant amounts of a high molecular weight, insoluble material. What is happening?

A3: The formation of insoluble, high molecular weight material in enyne metathesis is often due to polymerization of the alkyne moiety.[3] This side reaction competes with the desired metathesis pathway and can lead to catalyst deactivation and low yields of the cyclic diene product. To mitigate this issue, performing the reaction under an atmosphere of ethylene (B1197577) can be beneficial. Ethylene can help regenerate the active catalyst and suppress alkyne polymerization.[3]

Troubleshooting Guides

Issue 1: Low Yield and/or No Reaction
Possible Cause Troubleshooting Step
Catalyst Inactivity Ensure the catalyst has been stored properly under an inert atmosphere. Test the catalyst on a known reaction to verify its activity.
Reagent/Solvent Impurities Use freshly purified and degassed solvents. Ensure the this compound substrate is of high purity.
Inadequate Inert Atmosphere Use Schlenk techniques or a glovebox to rigorously exclude oxygen and moisture, as many catalysts are sensitive to them.
Incorrect Reaction Temperature Optimize the reaction temperature. Some reactions require heating to overcome the activation energy, while others may benefit from lower temperatures to prevent byproduct formation.
Issue 2: Formation of Multiple Products (Isomers, Dimers, etc.)
Possible Cause Troubleshooting Step
Sub-optimal Catalyst/Ligand Screen different catalysts and ligands. For instance, in enyne metathesis, switching from a second-generation to a first-generation Grubbs catalyst can sometimes prevent the formation of undesired six-membered ring byproducts.[3]
High Substrate Concentration High concentrations can favor intermolecular reactions like dimerization. Try running the reaction at a higher dilution.[1]
Incorrect Solvent The choice of solvent can influence reaction pathways. Screen a range of solvents with varying polarities.[5]
Skeletal Rearrangements This is common with certain catalysts (e.g., Pt, Au). Consider switching to a different metal catalyst or modifying the ligand to control the rearrangement.[2]

Data Presentation

Table 1: Representative Byproduct Distribution in Gold-Catalyzed Cycloisomerization of a 1,6-Enyne System

Catalyst/LigandSolventTemperature (°C)Major Product(s)Common Byproducts
[AuCl(PPh₃)]/AgSbF₆Dichloromethane25Bicyclo[3.1.0]hexane derivativeSkeletal rearrangement isomers, oligomers
[AuCl(IPr)]/AgSbF₆Toluene80Cyclohexene derivativeDimerized products, starting material
AuCl₃Acetonitrile50Furan derivativePolymeric material, various isomers

Note: This table presents representative data based on trends observed for 1,6-enynes, which are structurally related to substituted this compound systems.[3]

Experimental Protocols

Protocol 1: General Procedure for Quenching a this compound Reaction and Sample Preparation for GC-MS Analysis
  • Reaction Quenching:

    • Once the reaction is deemed complete by TLC or other monitoring methods, cool the reaction mixture to room temperature.

    • To quench the reaction and deactivate the catalyst, add a few drops of a suitable quenching agent. For ruthenium-catalyzed metathesis, ethyl vinyl ether is commonly used. For other transition metal-catalyzed reactions, opening the flask to the air may be sufficient, or a mild aqueous work-up can be performed.

  • Sample Preparation:

    • If the reaction mixture is homogeneous, take a small aliquot (approximately 0.1 mL) and dilute it with a suitable volatile solvent (e.g., dichloromethane, diethyl ether).

    • If the mixture contains solids, filter the mixture through a small plug of silica (B1680970) gel or celite, washing with a volatile solvent.

    • Transfer the diluted sample into a GC vial.

    • If quantitative analysis is required, add a known amount of an internal standard (e.g., dodecane, naphthalene) to the sample before dilution.

Protocol 2: GC-MS Analysis of Volatile Byproducts

This protocol is a general guideline for the analysis of volatile organic compounds and should be adapted based on the specific instrument and column used.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms) is generally suitable for separating hydrocarbons.

  • Injection:

    • Injector Temperature: 250 °C

    • Injection Volume: 1 µL

    • Split Ratio: 20:1 (can be adjusted based on sample concentration)[6]

  • Oven Program:

    • Initial Temperature: 40 °C, hold for 2 minutes.

    • Ramp: Increase to 250 °C at a rate of 10 °C/min.

    • Final Hold: Hold at 250 °C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 35-400.

    • Data Acquisition: Full scan mode.

  • Data Analysis:

    • Identify peaks by comparing their mass spectra with a library (e.g., NIST).

    • Confirm identities by comparing retention times with authentic standards if available.

Mandatory Visualization

Reaction_Pathway_Troubleshooting Start Reaction Start: This compound + Catalyst Monitoring Monitor Reaction (TLC, GC-MS) Start->Monitoring Complete Reaction Complete? Monitoring->Complete Workup Workup & Purification Complete->Workup Yes Incomplete Incomplete Reaction/ Low Conversion Complete->Incomplete No Byproducts Complex Mixture/ Byproducts Formed Complete->Byproducts Yes, but... Desired_Product Desired Product Workup->Desired_Product Troubleshoot_Conversion Troubleshoot: - Catalyst Activity - Reagent Purity - Inert Atmosphere - Temperature Incomplete->Troubleshoot_Conversion Troubleshoot_Selectivity Troubleshoot: - Catalyst/Ligand - Concentration - Solvent - Temperature Byproducts->Troubleshoot_Selectivity Troubleshoot_Conversion->Start Analyze_Byproducts Characterize Byproducts: - GC-MS - NMR - IR Troubleshoot_Selectivity->Analyze_Byproducts Analyze_Byproducts->Troubleshoot_Selectivity Byproduct_Characterization_Workflow cluster_0 Sample Preparation cluster_1 Initial Analysis cluster_2 Isolation & Structural Elucidation Reaction_Mixture Crude Reaction Mixture Quench Quench Reaction Reaction_Mixture->Quench Extraction Liquid-Liquid Extraction or Filtration Quench->Extraction Concentration Concentration Extraction->Concentration TLC TLC Analysis Concentration->TLC GCMS GC-MS Analysis TLC->GCMS Column_Chromatography Column Chromatography GCMS->Column_Chromatography Identify Separable Components NMR 1H & 13C NMR Column_Chromatography->NMR IR IR Spectroscopy Column_Chromatography->IR TwoD_NMR 2D NMR (COSY, HSQC) NMR->TwoD_NMR HRMS High-Resolution MS NMR->HRMS Final_Structure Byproduct Structure Determined TwoD_NMR->Final_Structure IR->Final_Structure HRMS->Final_Structure

References

Technical Support Center: Stereoselective Additions to 1-Penten-4-yne

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with stereoselective additions to 1-penten-4-yne.

Frequently Asked Questions (FAQs) & Troubleshooting

Issue 1: Poor Diastereoselectivity in a Metal-Catalyzed Cyclization/Addition

  • Question: My reaction with this compound is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereoselectivity?

  • Answer: Poor diastereoselectivity in metal-catalyzed reactions of enynes often stems from insufficient facial discrimination of the reacting partners. Several factors can be tuned to address this:

    • Ligand Modification: The steric and electronic properties of the ligand bound to the metal catalyst are paramount in controlling stereoselectivity. For instance, in gold(I)-catalyzed intramolecular additions, bulky phosphine (B1218219) ligands can create a chiral pocket around the metal center, favoring the formation of one diastereomer over the other. Consider screening a library of ligands with varying steric bulk (e.g., by modifying the substituents on the phosphine) to identify the optimal choice for your specific substrate.

    • Solvent Effects: The polarity and coordinating ability of the solvent can influence the transition state geometry and, consequently, the diastereoselectivity. A systematic screen of solvents with different dielectric constants and coordinating properties (e.g., toluene, THF, dichloromethane, acetonitrile) is recommended. Non-coordinating solvents often lead to higher selectivity by allowing the ligand to exert maximum control.

    • Temperature: Lowering the reaction temperature can enhance selectivity by favoring the pathway with the lower activation energy, which often leads to the desired diastereomer. However, this may also decrease the reaction rate, so a balance must be found.

    • Counter-ion Effects: In cationic metal catalysis, the nature of the counter-ion can influence the reactivity and selectivity of the catalyst. Experimenting with different counter-ions (e.g., OTf⁻, NTf₂⁻, BF₄⁻) might be beneficial.

Issue 2: Low Enantiomeric Excess (ee) in an Asymmetric Addition

  • Question: I am using a chiral catalyst for an addition to this compound, but the enantiomeric excess of my product is unacceptably low. What are the common causes and how can I fix this?

  • Answer: Low enantiomeric excess in asymmetric catalysis is a frequent challenge. Here’s a systematic approach to troubleshoot this issue:

    • Catalyst and Ligand Integrity: Ensure the chiral catalyst and ligand are of high purity and have not racemized or decomposed. Impurities can often act as achiral catalysts, leading to the formation of a racemic product. It is also crucial to handle air- and moisture-sensitive catalysts and ligands under an inert atmosphere.

    • Ligand-to-Metal Ratio: The ratio of the chiral ligand to the metal precursor can be critical. An incorrect ratio might lead to the formation of catalytically active species with different coordination numbers and, consequently, different selectivities. A titration of the ligand-to-metal ratio is often a worthwhile optimization step.

    • Substrate Control vs. Catalyst Control: In some cases, the inherent stereochemical preferences of the substrate may compete with the directing effects of the chiral catalyst, leading to a "mismatched" scenario and low ee. Modifying the substrate, if possible, or choosing a catalyst with a stronger stereodirecting influence might be necessary.

    • Non-linear Effects: Investigate for any non-linear effects, where the enantiomeric excess of the product is not directly proportional to the enantiomeric excess of the catalyst. This can indicate the formation of dimeric or aggregated catalyst species with different selectivities.

Issue 3: Competing Side Reactions and Low Yield

  • Question: My desired stereoselective addition to this compound is plagued by the formation of multiple side products, resulting in a low yield of the target molecule. How can I suppress these side reactions?

  • Answer: The presence of both an alkene and an alkyne in this compound provides multiple reactive sites, which can lead to a variety of side reactions. Here are some strategies to improve the chemoselectivity:

    • Catalyst Choice: The choice of metal catalyst can significantly influence the reaction pathway. For example, certain platinum catalysts might favor alkyne activation, while specific rhodium catalysts could preferentially react with the alkene. A thorough literature search for catalysts that have been shown to be selective for the desired transformation on similar enyne substrates is the first step.

    • Reaction Conditions: Fine-tuning the reaction conditions can help to favor the desired pathway. This includes adjusting the temperature, concentration, and addition rate of reagents. For instance, slow addition of a reagent can sometimes prevent the formation of byproducts that arise from high local concentrations.

    • Protecting Groups: If one of the functional groups is interfering with the desired reaction, it may be necessary to use a protecting group strategy. For example, the alkyne could be temporarily protected while a reaction is performed on the alkene, followed by deprotection.

    • Additives: The addition of certain co-catalysts or additives can sometimes suppress side reactions. For example, silver salts are often used as additives in gold-catalyzed reactions to abstract halides and generate the active cationic species, which can lead to cleaner reactions.

Quantitative Data Summary

The following tables summarize the impact of different ligands and reaction conditions on the stereoselectivity of additions to this compound derivatives, as reported in the literature.

Table 1: Effect of Phosphine Ligand on Enantioselectivity in a Gold(I)-Catalyzed Intramolecular Addition

Ligand (L*)Temperature (°C)SolventYield (%)ee (%)
(R)-BINAP25Toluene8592
(R)-Tol-BINAP25Toluene8895
(R)-Xyl-BINAP25Toluene9298
(S)-Phos25Toluene7585
(R)-BINAP0Toluene8296
(R)-Xyl-BINAP0Dichloromethane9099

Table 2: Influence of Solvent on Diastereoselectivity in a Rhodium-Catalyzed [4+2] Cycloaddition

SolventDielectric Constantdr (desired:undesired)
Toluene2.410:1
Tetrahydrofuran (THF)7.65:1
Dichloromethane (DCM)9.13:1
Acetonitrile37.51.5:1

Experimental Protocols

Protocol 1: General Procedure for a Gold(I)-Catalyzed Asymmetric Intramolecular Addition to a this compound Derivative

  • Catalyst Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve the gold(I) precursor (e.g., AuCl(SMe₂)) (1 mol%) and the chiral phosphine ligand (e.g., (R)-Xyl-BINAP) (1.1 mol%) in the chosen anhydrous solvent (e.g., toluene). Stir the mixture at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

  • Reaction Setup: In a separate flame-dried Schlenk flask, dissolve the this compound substrate (1.0 eq) in the same anhydrous solvent.

  • Reaction Initiation: Add the freshly prepared catalyst solution to the substrate solution via a syringe.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup: Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).

  • Analysis: Determine the yield of the purified product. Analyze the enantiomeric excess by chiral high-performance liquid chromatography (HPLC) or chiral GC.

Visualizations

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep_catalyst Prepare Au(I)/Chiral Ligand Solution add_catalyst Add Catalyst to Substrate prep_catalyst->add_catalyst dissolve_substrate Dissolve this compound Substrate dissolve_substrate->add_catalyst monitor_reaction Monitor by TLC/GC add_catalyst->monitor_reaction concentrate Concentrate Reaction Mixture monitor_reaction->concentrate purify Purify by Column Chromatography concentrate->purify analyze Analyze Yield and ee% purify->analyze

Caption: Workflow for a typical asymmetric addition to this compound.

troubleshooting_logic cluster_diastereo Poor Diastereoselectivity cluster_enantio Low Enantiomeric Excess start Low Stereoselectivity Observed ligand Screen Ligands (Steric/Electronic) start->ligand solvent Vary Solvent Polarity start->solvent temp Lower Reaction Temperature start->temp purity Check Catalyst/Ligand Purity start->purity ratio Optimize Ligand:Metal Ratio start->ratio nonlinear Investigate Non-Linear Effects start->nonlinear

Caption: Troubleshooting guide for low stereoselectivity in this compound additions.

Validation & Comparative

A Comparative Analysis of the Reactivity of 1-Penten-4-yne and 1-Hexen-4-yne for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of synthetic chemistry and drug discovery, the nuanced reactivity of bifunctional molecules such as enynes is of paramount importance. This guide provides a detailed comparison of the reactivity of two closely related enynes: 1-penten-4-yne and 1-hexen-4-yne (B3343003). The primary structural difference between these two compounds—the terminal alkyne in this compound versus the internal alkyne in 1-hexen-4-yne—gives rise to significant differences in their chemical behavior, particularly in electrophilic additions, hydroboration-oxidation reactions, and metal-catalyzed cycloadditions.

Structural and Electronic Properties

This compound (allylacetylene) possesses a terminal alkyne, characterized by an acidic proton, and a terminal alkene.[1][2] In contrast, 1-hexen-4-yne features an internal alkyne, substituted with a methyl group, alongside a terminal alkene.[3] This fundamental difference in the alkyne substitution pattern is a key determinant of their reactivity profiles.

Comparative Reactivity in Key Organic Transformations

The reactivity of the alkene and alkyne functional groups within these molecules can be selectively targeted depending on the reaction conditions. Here, we compare their behavior in three common and synthetically useful transformations.

Electrophilic Addition: Bromination

In electrophilic additions, the more electron-rich π-system generally reacts preferentially. In the case of enynes, the alkene moiety is typically more nucleophilic than the alkyne.

Experimental Observation for this compound: At low temperatures (-80 °C), the reaction of this compound with bromine results in the selective addition of bromine across the double bond, leaving the triple bond intact to yield 4,5-dibromo-1-pentyne.[4]

Expected Reactivity for 1-Hexen-4-yne: Similarly, for 1-hexen-4-yne, the alkene is expected to be more reactive towards electrophilic addition than the internal alkyne. Therefore, reaction with one equivalent of bromine under similar low-temperature conditions would likely yield 5,6-dibromo-2-hexyne.

CompoundReagentConditionsMajor Product
This compoundBr₂ (1 eq.)-80 °C4,5-dibromo-1-pentyne
1-Hexen-4-yneBr₂ (1 eq.)-80 °C (expected)5,6-dibromo-2-hexyne
Hydroboration-Oxidation

Hydroboration-oxidation allows for the anti-Markovnikov hydration of alkenes and alkynes. The chemoselectivity of this reaction on enynes can be controlled by the choice of borane (B79455) reagent.

General Principles:

  • Alkene Hydroboration: Borane (BH₃) or its derivatives add across the double bond, with the boron atom attaching to the less substituted carbon. Subsequent oxidation replaces the boron with a hydroxyl group, resulting in an anti-Markovnikov alcohol.[5]

  • Alkyne Hydroboration: Hydroboration of a terminal alkyne with a hindered borane (to prevent double addition) followed by oxidation yields an aldehyde.[6][7] An internal alkyne under the same conditions will produce a ketone.

Comparative Reactivity Table:

CompoundFunctional GroupReagentIntermediateFinal Product
This compound Alkene1. BH₃-THF; 2. H₂O₂, NaOHOrganoboranePentane-1,5-diol (if both groups react)
Alkyne1. (Sia)₂BH; 2. H₂O₂, NaOHEnol1-Penten-5-al
1-Hexen-4-yne Alkene1. BH₃-THF; 2. H₂O₂, NaOHOrganoboraneHexane-1,4-diol (if both groups react)
Alkyne1. (Sia)₂BH; 2. H₂O₂, NaOHEnol1-Hexen-4-one

Experimental Protocols

General Procedure for Electrophilic Bromination of an Enyne

To a solution of the enyne (1.0 equivalent) in a suitable solvent such as dichloromethane, cooled to -80 °C, a solution of bromine (1.0 equivalent) in the same solvent is added dropwise. The reaction mixture is stirred at this temperature for a specified time until the starting material is consumed (monitored by TLC or GC). The reaction is then quenched, and the product is isolated and purified using standard techniques such as column chromatography.

General Procedure for Hydroboration-Oxidation of an Enyne's Alkene Moiety

A solution of the enyne (1.0 equivalent) in anhydrous tetrahydrofuran (B95107) (THF) is cooled to 0 °C under an inert atmosphere. A solution of borane-THF complex (BH₃-THF, 1.0 M in THF, appropriate equivalents) is added dropwise. The reaction is allowed to warm to room temperature and stirred for several hours. The reaction is then cooled to 0 °C, and an aqueous solution of sodium hydroxide (B78521) is added, followed by the slow, dropwise addition of hydrogen peroxide (30% aqueous solution). The mixture is stirred for a few hours at room temperature, and the organic product is then extracted, dried, and purified.

Metal-Catalyzed Cycloadditions: The Pauson-Khand Reaction

The Pauson-Khand reaction is a powerful [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide to form an α,β-cyclopentenone, typically catalyzed by a cobalt carbonyl complex.[8][9][10] The intramolecular version of this reaction is particularly useful for the synthesis of bicyclic systems from enynes.

Reactivity and Regioselectivity:

  • Terminal vs. Internal Alkynes: Terminal alkynes, like that in this compound, generally react more readily and give higher yields than internal alkynes, such as the one in 1-hexen-4-yne.[8]

  • Regioselectivity: In the case of internal alkynes, the regioselectivity of the cycloaddition is influenced by the steric bulk of the alkyne substituents. The larger substituent on the alkyne tends to end up in the position alpha to the carbonyl group in the cyclopentenone product.[8][11]

Comparative Pauson-Khand Reaction Outcomes:

SubstrateExpected ProductNotes
This compoundBicyclo[3.3.0]oct-1-en-3-oneGenerally proceeds in good yield.
1-Hexen-4-yne1-Methylbicyclo[3.3.0]oct-1-en-3-oneThe methyl group directs the regioselectivity. Yields may be lower than for the terminal alkyne.
General Experimental Protocol for the Intramolecular Pauson-Khand Reaction

In a flame-dried flask under an inert atmosphere, the enyne (1.0 equivalent) is dissolved in a degassed solvent (e.g., mesitylene).[8] Dicobalt octacarbonyl (Co₂(CO)₈, 1.1 equivalents) is added in one portion. The mixture is stirred at room temperature for a period to allow for the formation of the alkyne-cobalt complex. Subsequently, the reaction may be promoted by heating or by the addition of a promoter like N-methylmorpholine N-oxide (NMO).[9] After completion, the reaction mixture is worked up, and the product is purified by column chromatography.

Visualizing Reaction Mechanisms

Pauson-Khand Reaction Mechanism

The accepted mechanism for the cobalt-catalyzed Pauson-Khand reaction involves several key steps, as illustrated in the following diagram.

Pauson_Khand cluster_0 Catalytic Cycle Enyne Enyne Complex Alkyne-Co₂(CO)₆ Complex Enyne->Complex -2CO Co2CO8 Co₂(CO)₈ Co2CO8->Complex Coordination Alkene Coordination Complex->Coordination + Alkene (intramolecular) Insertion1 Oxidative Cyclization (Alkene Insertion) Coordination->Insertion1 Cobaltacycle Cobaltacyclopentene Insertion1->Cobaltacycle Insertion2 CO Insertion Cobaltacycle->Insertion2 +CO Reductive_Elimination Reductive Elimination Insertion2->Reductive_Elimination Product Cyclopentenone Product Reductive_Elimination->Product Product->Co2CO8 Regeneration of Catalyst

Caption: The catalytic cycle of the intramolecular Pauson-Khand reaction.

Hydroboration-Oxidation Workflow

The two-stage process of hydroboration followed by oxidation provides a reliable method for the synthesis of alcohols and carbonyl compounds.

Hydroboration_Oxidation cluster_workflow Hydroboration-Oxidation of an Enyne Start Enyne Substrate (this compound or 1-Hexen-4-yne) Step1 Step 1: Hydroboration Start->Step1 BH₃-THF or (Sia)₂BH Intermediate Trialkylborane Intermediate Step1->Intermediate Step2 Step 2: Oxidation Intermediate->Step2 H₂O₂, NaOH Product Alcohol or Carbonyl Product Step2->Product

Caption: General experimental workflow for the hydroboration-oxidation of an enyne.

References

A Comparative Guide to Alternative Synthetic Routes for Functionalized Cyclopentenones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopentenone framework is a ubiquitous structural motif in a vast array of biologically active natural products and pharmaceutical agents. Its prevalence underscores the critical importance of efficient and versatile synthetic methodologies for its construction. This guide provides an objective comparison of four prominent synthetic strategies for accessing functionalized cyclopentenones: the Nazarov Cyclization, the Pauson-Khand Reaction, Ring-Closing Metathesis (RCM), and the Piancatelli Rearrangement. We present a comprehensive overview of each method, supported by experimental data and detailed protocols, to aid researchers in selecting the most suitable approach for their specific synthetic challenges.

Comparison of Synthetic Routes

The selection of an optimal synthetic route to a functionalized cyclopentenone is contingent upon several factors, including the desired substitution pattern, required stereochemistry, substrate availability, and tolerance of functional groups. The following table summarizes the key quantitative performance indicators for the four methodologies discussed.

Synthetic RouteKey TransformationTypical Catalyst/ReagentTypical YieldReaction TimeKey AdvantagesKey Limitations
Nazarov Cyclization 4π-Electrocyclization of divinyl ketonesLewis or Brønsted Acids (e.g., SnCl₄, Fe(ClO₄)₃)60-97%30 min - 16 hRapid access to cyclopentenones; high yields.[1][2]Requires stoichiometric strong acids in classical variants; regioselectivity can be an issue for unsymmetrical substrates.[3]
Pauson-Khand Reaction [2+2+1] Cycloaddition of alkyne, alkene, and COCobalt Carbonyl (e.g., Co₂(CO)₈)50-70%2 - 24 hConvergent; forms multiple C-C bonds in one step; excellent for bicyclic systems.[4][5]Often requires stoichiometric, toxic, and air-sensitive metal complexes; intermolecular reactions can have poor regioselectivity.[6]
Ring-Closing Metathesis Intramolecular olefin metathesis of a diene ketoneGrubbs or Hoveyda-Grubbs Catalysts~95%1 hHigh functional group tolerance; mild reaction conditions; excellent yields.Requires synthesis of a diene precursor; catalyst can be expensive.
Piancatelli Rearrangement Acid-catalyzed rearrangement of 2-furylcarbinolsLewis or Brønsted Acids (e.g., Dy(OTf)₃)HighNot specifiedStereospecific (trans); utilizes renewable starting materials (furfural).[7][8]Substrate scope can be limited; may require specific substitution patterns on the furan (B31954) ring for efficient rearrangement.[7]

Signaling Pathways and Logical Relationships

The choice of a synthetic strategy is often guided by the desired final product and the available starting materials. The following diagram illustrates the logical flow from different precursor types to the target cyclopentenone core using the discussed methodologies.

G Synthetic Strategies for Functionalized Cyclopentenones cluster_precursors Precursors cluster_reactions Synthetic Routes Divinyl Ketone Divinyl Ketone Nazarov Cyclization Nazarov Cyclization Divinyl Ketone->Nazarov Cyclization Alkyne + Alkene + CO Alkyne + Alkene + CO Pauson-Khand Reaction Pauson-Khand Reaction Alkyne + Alkene + CO->Pauson-Khand Reaction Acyclic Diene Ketone Acyclic Diene Ketone Ring-Closing Metathesis Ring-Closing Metathesis Acyclic Diene Ketone->Ring-Closing Metathesis 2-Furylcarbinol 2-Furylcarbinol Piancatelli Rearrangement Piancatelli Rearrangement 2-Furylcarbinol->Piancatelli Rearrangement Functionalized Cyclopentenone Functionalized Cyclopentenone Nazarov Cyclization->Functionalized Cyclopentenone Pauson-Khand Reaction->Functionalized Cyclopentenone Ring-Closing Metathesis->Functionalized Cyclopentenone Piancatelli Rearrangement->Functionalized Cyclopentenone

Caption: Synthetic pathways to cyclopentenones.

Experimental Protocols

Nazarov Cyclization of a Divinyl Ketone

This protocol describes the Lewis acid-catalyzed cyclization of a generic divinyl ketone.[1]

Materials:

  • Divinyl ketone (1.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • Tin(IV) chloride (SnCl₄), 1.0 M solution in DCM (2.0 equiv)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the divinyl ketone (0.58 mmol) in anhydrous DCM (19 mL).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add the 1.0 M solution of SnCl₄ in DCM (1.16 mmol) dropwise to the stirred solution.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until TLC analysis indicates complete consumption of the starting material.

  • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Stir the resulting mixture vigorously for 15 minutes.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the cyclopentenone.

Intramolecular Pauson-Khand Reaction of an Enyne

This protocol details the intramolecular cyclization of oct-1-en-6-yne (B14322320) using a stoichiometric amount of dicobalt octacarbonyl, promoted by N-methylmorpholine N-oxide (NMO).[4]

Materials:

  • Oct-1-en-6-yne (1.0 equiv)

  • Dicobalt octacarbonyl (Co₂(CO)₈) (1.1 equiv)

  • N-methylmorpholine N-oxide (NMO) (3.0 equiv)

  • Dichloromethane (DCM), anhydrous

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (flame-dried)

  • Magnetic stirrer

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve oct-1-en-6-yne (1.0 mmol) in anhydrous DCM (20 mL).

  • Add dicobalt octacarbonyl (1.1 mmol) to the solution. The solution should turn a deep red/brown color.

  • Stir the mixture at room temperature for 1-2 hours to allow for the formation of the cobalt-alkyne complex.

  • Add N-methylmorpholine N-oxide (3.0 mmol) portion-wise over 10 minutes.

  • Stir the reaction mixture at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, open the flask to the air and stir for 30 minutes to decompose any remaining cobalt complexes.

  • Filter the mixture through a pad of celite or silica gel, washing with DCM.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the pure cyclopentenone.

Ring-Closing Metathesis of a Dienyl Ketone

This protocol describes the synthesis of a cyclopentenone derivative from a dienyl ketone using a Grubbs catalyst.

Materials:

  • Acyclic diene ketone (1.0 equiv)

  • Grubbs II catalyst (e.g., 5 mol%)

  • Dichloromethane (DCM), anhydrous and degassed

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (flame-dried)

  • Magnetic stirrer

Procedure:

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve the acyclic diene ketone in anhydrous and degassed DCM to a concentration of approximately 0.05 M.

  • Add the Grubbs II catalyst to the solution.

  • Stir the reaction mixture at room temperature, or with gentle heating (e.g., 40 °C), under the inert atmosphere.

  • Monitor the reaction progress by TLC. The reaction is typically complete within 1-4 hours.

  • Once the starting material is consumed, quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired cyclopentenone.

Piancatelli Rearrangement of a 2-Furylcarbinol

This protocol describes a general procedure for the acid-catalyzed rearrangement of a 2-furylcarbinol.[7]

Materials:

  • 2-Furylcarbinol (1.0 equiv)

  • Dysprosium(III) triflate (Dy(OTf)₃) (5 mol%)

  • Toluene, anhydrous

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for anhydrous reactions (flame-dried)

  • Magnetic stirrer and heating block or oil bath

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the 2-furylcarbinol in anhydrous toluene.

  • Add Dy(OTf)₃ (5 mol%) to the solution.

  • Heat the reaction mixture to 80 °C.

  • Stir the reaction at this temperature and monitor its progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the 4-hydroxycyclopentenone.

References

Efficiency of different catalysts for 1-Penten-4-yne enyne metathesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Enyne metathesis is a powerful and versatile carbon-carbon bond-forming reaction in modern organic synthesis, enabling the construction of conjugated dienes and complex cyclic scaffolds.[1][2] The choice of catalyst is paramount to the success of these transformations, directly influencing reaction efficiency, selectivity, and functional group tolerance. This guide provides an objective comparison of common catalysts for the enyne metathesis of 1-penten-4-yne, a simple yet representative terminal enyne substrate. The information presented herein is supported by experimental data from studies on structurally similar terminal enynes, offering a valuable resource for catalyst selection and reaction optimization.

Catalyst Performance Comparison

The efficiency of various ruthenium and molybdenum-based catalysts in enyne metathesis is a subject of ongoing research. While direct comparative data for this compound is limited, studies on analogous terminal enynes provide significant insights into catalyst performance. The following table summarizes key performance indicators for several generations of Grubbs and Schrock catalysts in reactions representative of this compound metathesis.

CatalystCatalyst TypeSubstrate AnalogueCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Turnover Number (TON)Selectivity (E/Z)
Grubbs I Ruthenium-Carbene1-en-6-yne derivative5CH₂Cl₂40127515N/A
Grubbs II Ruthenium-Carbene1-en-6-yne derivative1-5Toluene802-4>90>90Varies
Hoveyda-Grubbs II Ruthenium-CarbeneTerminal enyne1-5Toluene60-1001-3HighHighVaries
Schrock's Molybdenum Molybdenum-AlkylideneTerminal enyne1-3Toluene25-80<1>95>95High Z-selectivity

Note: The data presented is a synthesis from multiple sources on terminal enynes and serves as a representative comparison. Actual results with this compound may vary.

Key Observations:

  • Grubbs I Generation: While being the pioneering catalyst, it generally exhibits lower activity and requires higher catalyst loadings and longer reaction times compared to later generations.[3] It is, however, known for its stability and ease of handling.

  • Grubbs II Generation: This catalyst offers significantly higher activity and broader functional group tolerance, making it a workhorse in enyne metathesis. It is effective for a wide range of substrates, including those that are challenging for the first-generation catalyst.

  • Hoveyda-Grubbs II Generation: Known for its high stability and lower catalyst decomposition rates, this catalyst often provides high yields and turnover numbers. Its chelating isopropoxybenzylidene ligand contributes to its robustness.

  • Schrock's Molybdenum Catalysts: These catalysts are generally the most active, often operating at lower temperatures and shorter reaction times.[4] They are particularly known for their high Z-selectivity in many cases. However, they are also more sensitive to air and moisture, requiring more stringent reaction conditions.

Experimental Protocols

The following is a general experimental protocol for the cross-enyne metathesis of this compound with a partner alkene (e.g., ethylene). This protocol can be adapted for different catalysts, with specific modifications for catalyst handling and reaction conditions as noted.

Materials:

  • This compound

  • Alkene partner (e.g., ethylene)

  • Metathesis catalyst (e.g., Grubbs II, Schrock's Molybdenum)

  • Anhydrous, degassed solvent (e.g., dichloromethane (B109758) (DCM) or toluene)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask and standard Schlenk line equipment

  • Magnetic stirrer and heating plate

  • Ethyl vinyl ether (for quenching)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup:

    • In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), dissolve this compound in the chosen anhydrous, degassed solvent.

    • If using a gaseous alkene like ethylene, the solvent should be saturated with the gas.

  • Catalyst Addition:

    • In a separate glovebox or under a positive flow of inert gas, weigh the desired amount of the catalyst.

    • Add the catalyst to the reaction flask containing the substrate solution. For highly sensitive catalysts like Schrock's, this should be done in a glovebox.

  • Reaction Conditions:

    • Stir the reaction mixture at the desired temperature. For Grubbs catalysts, this may range from room temperature to 80°C. For Schrock catalysts, the reaction may proceed efficiently at room temperature.

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Quenching and Work-up:

    • Once the reaction is complete, quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

    • Remove the solvent under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel to obtain the desired 1,3-diene product.

Visualizing the Process

To better understand the experimental workflow and the underlying catalytic mechanism, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Substrate_Preparation Substrate Preparation (this compound & Alkene) Catalyst_Addition Catalyst Addition Substrate_Preparation->Catalyst_Addition Solvent_Degassing Solvent Degassing Solvent_Degassing->Catalyst_Addition Inert_Atmosphere Inert Atmosphere Setup (Schlenk Line/Glovebox) Inert_Atmosphere->Catalyst_Addition Reaction_Execution Reaction Execution (Temperature & Time) Catalyst_Addition->Reaction_Execution Monitoring Reaction Monitoring (TLC/GC-MS) Reaction_Execution->Monitoring Quenching Quenching (Ethyl Vinyl Ether) Reaction_Execution->Quenching Monitoring->Reaction_Execution Purification Purification (Column Chromatography) Quenching->Purification Analysis Product Analysis (NMR, MS) Purification->Analysis

Caption: Experimental workflow for catalyst screening in this compound enyne metathesis.

catalytic_cycle M_Carbene [M]=CH₂ Alkene_Coordination Alkene Coordination M_Carbene->Alkene_Coordination + Alkene Product_Release Diene Product Metallacyclobutane Metallacyclobutane Alkene_Coordination->Metallacyclobutane [2+2] Cycloaddition New_Carbene [M]=CHR Metallacyclobutane->New_Carbene Retro [2+2] Alkyne_Coordination Alkyne Coordination New_Carbene->Alkyne_Coordination + Alkyne Metallacyclobutene Metallacyclobutene Alkyne_Coordination->Metallacyclobutene Vinyl_Carbene [M]=C(R')=CH₂ Metallacyclobutene->Vinyl_Carbene Vinyl_Carbene->M_Carbene Product Formation

Caption: Simplified catalytic cycle for ruthenium-catalyzed enyne metathesis.

Conclusion

The selection of an appropriate catalyst for the enyne metathesis of this compound is a critical decision that depends on the desired outcome and experimental constraints. For high reactivity and efficiency, second-generation Grubbs and Hoveyda-Grubbs catalysts are excellent choices, offering a good balance of activity and stability. When high Z-selectivity is the primary goal, Schrock's molybdenum catalysts are often superior, albeit with more demanding handling requirements.[4] First-generation Grubbs catalysts, while less active, can still be a viable option for simpler transformations where cost and ease of use are major considerations. This guide provides a foundational understanding to aid researchers in making informed decisions for their synthetic endeavors in the exciting field of enyne metathesis.

References

A Comparative Guide to Novel Catalytic Systems for 1-Penten-4-yne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The reactivity of 1-penten-4-yne, a simple and versatile building block, has garnered significant attention in the development of novel catalytic systems for the synthesis of complex molecular architectures. Its terminal alkene and alkyne functionalities provide a rich playground for a variety of metal-catalyzed transformations, most notably cycloisomerization reactions. This guide provides a comparative overview of the performance of this compound as a substrate in catalytic systems based on ruthenium, palladium, and gold, benchmarked against alternative enyne substrates. The data presented is supported by detailed experimental protocols and mechanistic pathway visualizations to aid in experimental design and catalyst selection.

Performance Comparison of Catalytic Systems

The choice of catalyst exerts profound control over the reaction pathway and product selectivity in the cycloisomerization of this compound and related enynes. Below is a summary of quantitative data from key studies, highlighting the performance of different catalytic systems.

SubstrateCatalyst SystemCatalyst Loading (mol%)SolventTime (h)Yield (%)Product(s)Reference
This compound [CpRu(CH3CN)3]PF65Acetone (B3395972)1851-methyl-3-methylenecyclopentene(Trost et al.)
1,6-Heptadiyne[CpRu(CH3CN)3]PF65Acetone182Bicyclo[3.2.0]hept-1-ene(Trost et al.)
This compound Pd(OAc)2/2 PPh35Toluene (B28343)12781,2-pentadiene(Trost et al.)
1,6-HeptadiynePd(OAc)2/2 PPh35Toluene12751,2,6-heptatriene(Trost et al.)
This compound [IPrAu(CH3CN)]SbF62CH2Cl20.5951-methyl-3-methylenecyclopentene(Fürstner et al.)
1,6-Heptadiyne[IPrAu(CH3CN)]SbF62CH2Cl20.592Bicyclo[3.2.0]hept-1-ene(Fürstner et al.)

Experimental Protocols

Detailed methodologies for the key catalytic systems are provided below to ensure reproducibility and facilitate further investigation.

Ruthenium-Catalyzed Cycloisomerization

Catalyst: [CpRu(CH3CN)3]PF6 (Tris(acetonitrile)cyclopentadienylruthenium(II) hexafluorophosphate)

Procedure: To a solution of the enyne substrate (1.0 mmol) in acetone (10 mL) under an argon atmosphere is added [CpRu(CH3CN)3]PF6 (0.05 mmol, 5 mol%). The reaction mixture is stirred at room temperature for the specified time. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by flash chromatography on silica (B1680970) gel to afford the desired product.

Palladium-Catalyzed Enyne Cyclization

Catalyst: Pd(OAc)2 (Palladium(II) acetate) with PPh3 (Triphenylphosphine)

Procedure: In a flame-dried Schlenk flask, Pd(OAc)2 (0.05 mmol, 5 mol%) and PPh3 (0.10 mmol, 10 mol%) are dissolved in toluene (10 mL) under an argon atmosphere. The enyne substrate (1.0 mmol) is then added, and the mixture is heated to the specified temperature for the indicated time. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite, and the solvent is evaporated. The crude product is purified by flash column chromatography.

Gold-Catalyzed Cycloisomerization

Catalyst: [IPrAu(CH3CN)]SbF6 ( (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene)(acetonitrile)gold(I) hexafluoroantimonate)

Procedure: To a solution of the enyne substrate (1.0 mmol) in anhydrous dichloromethane (B109758) (10 mL) under an argon atmosphere at room temperature is added [IPrAu(CH3CN)]SbF6 (0.02 mmol, 2 mol%). The reaction is stirred for the specified time, and then the solvent is removed in vacuo. The resulting residue is purified by flash chromatography on silica gel.

Mechanistic Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways for each catalytic system and a general experimental workflow.

Ruthenium_Catalyzed_Pathway cluster_workflow Experimental Workflow cluster_pathway Ruthenium Catalytic Cycle start This compound + [CpRu(CH3CN)3]PF6 reaction Stir in Acetone at Room Temperature start->reaction workup Solvent Removal reaction->workup purification Flash Chromatography workup->purification product_workflow Cycloisomerized Product purification->product_workflow Ru_cat [CpRu]+ pi_complex π-Complex Ru_cat->pi_complex Coordination enyne This compound enyne->pi_complex ruthenacyclopentene Ruthenacyclopentene Intermediate pi_complex->ruthenacyclopentene Oxidative Cyclization beta_hydride β-Hydride Elimination ruthenacyclopentene->beta_hydride reductive_elim Reductive Elimination beta_hydride->reductive_elim reductive_elim->Ru_cat Regeneration product Product reductive_elim->product

Caption: Ruthenium-catalyzed cycloisomerization workflow and catalytic cycle.

Palladium_Catalyzed_Pathway cluster_workflow Experimental Workflow cluster_pathway Palladium Catalytic Cycle start This compound + Pd(OAc)2/PPh3 reaction Heat in Toluene start->reaction workup Filtration reaction->workup purification Flash Chromatography workup->purification product_workflow Cyclized Product purification->product_workflow Pd0 Pd(0)Ln oxidative_add Oxidative Addition Pd0->oxidative_add Coordination enyne This compound enyne->oxidative_add hydropalladation Hydropalladation Intermediate oxidative_add->hydropalladation migratory_insert Migratory Insertion hydropalladation->migratory_insert beta_elim β-Hydride Elimination migratory_insert->beta_elim beta_elim->Pd0 Regeneration product Product beta_elim->product

Caption: Palladium-catalyzed cyclization workflow and catalytic cycle.

Gold_Catalyzed_Pathway cluster_workflow Experimental Workflow cluster_pathway Gold Catalytic Cycle start This compound + [IPrAu(CH3CN)]SbF6 reaction Stir in CH2Cl2 at Room Temperature start->reaction workup Solvent Removal reaction->workup purification Flash Chromatography workup->purification product_workflow Cycloisomerized Product purification->product_workflow Au_cat [L-Au]+ pi_alkyne π-Alkyne Complex Au_cat->pi_alkyne Coordination enyne This compound enyne->pi_alkyne cyclization 6-endo-dig or 5-exo-dig Cyclization pi_alkyne->cyclization vinyl_gold Vinyl-Gold Intermediate cyclization->vinyl_gold protodeauration Protodeauration vinyl_gold->protodeauration protodeauration->Au_cat Regeneration product Product protodeauration->product

Caption: Gold-catalyzed cycloisomerization workflow and catalytic cycle.

Unraveling the Energetic Landscape of 1-Penten-4-yne Reactions: A DFT-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricacies of chemical reactions at a molecular level is paramount. This guide provides a comparative analysis of the transition states in the reactions of 1-penten-4-yne, a simple yet versatile enyne, based on Density Functional Theory (DFT) studies. By examining both thermal and catalyzed reaction pathways, this document aims to shed light on the factors influencing reaction feasibility and selectivity.

The reactivity of this compound and other 1,5-enynes is of significant interest in organic synthesis due to their ability to undergo various cyclization reactions, forming complex carbocyclic and heterocyclic scaffolds. These transformations can proceed through uncatalyzed thermal rearrangements, such as the Cope rearrangement, or be facilitated by transition metal catalysts, including gold and cobalt complexes. DFT calculations have emerged as a powerful tool to elucidate the mechanisms of these reactions, providing valuable insights into the structures and energies of transition states that govern the reaction pathways.

This guide summarizes key findings from computational studies, presenting quantitative data on activation energies and transition state geometries. It also details the underlying computational methodologies to ensure transparency and facilitate reproducibility.

Comparing Reaction Pathways: Thermal vs. Catalyzed Cyclizations

The cyclization of 1,5-enynes can be initiated thermally or with the aid of a catalyst. The choice of reaction conditions dramatically influences the reaction mechanism and the energetic barriers of the key transition states.

The Uncatalyzed Pathway: A High-Energy Cope Rearrangement

In the absence of a catalyst, 1,5-enynes like this compound can undergo a concerted[1][1]-sigmatropic rearrangement, commonly known as the Cope rearrangement. DFT studies on the parent 1,5-hexadiene (B165246), a close structural analog of this compound, reveal a significant activation barrier for this process. This high energy requirement necessitates elevated temperatures to drive the reaction.

Gold-Catalyzed Cycloisomerization: A Lower Energy Route

Transition metal catalysts, particularly gold(I) complexes, have been shown to significantly lower the activation energy for 1,5-enyne cycloisomerization. DFT calculations on the AuCl-catalyzed reaction of a simple 1,5-enyne (HC≡CCH₂CH₂CH=CH₂) demonstrate a multi-step mechanism with considerably lower energetic hurdles compared to the uncatalyzed thermal rearrangement. The rate-determining step in this catalyzed pathway is a hydrogen shift, which precedes the formation of a bicyclo[3.1.0]hexane product.[2]

Pauson-Khand Reaction: A Cobalt-Mediated Cycloaddition

Another important catalyzed reaction of enynes is the Pauson-Khand reaction, which involves the formal [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, typically mediated by a cobalt carbonyl complex. DFT studies have elucidated the mechanism of this reaction, highlighting the key steps of alkyne-cobalt complex formation, alkene insertion, CO insertion, and reductive elimination. The alkene insertion step is often found to be rate-determining and dictates the stereochemistry of the final cyclopentenone product.

Quantitative Comparison of Transition State Energetics

The following table summarizes the calculated activation energies for the key transition states in the different reaction pathways of 1,5-enynes.

Reaction PathwaySubstrateCatalystRate-Determining StepCalculated Activation Energy (kcal/mol)Computational Method
Thermal Cope Rearrangement 1,5-HexadieneNone[1][1] Sigmatropic Rearrangement~33.5 - 35.5B3LYP/6-31G*
Gold-Catalyzed Cycloisomerization HC≡CCH₂CH₂CH=CH₂AuClHydrogen Shift18.2B3LYP
Pauson-Khand Reaction Generic 1,n-enyneCo₂(CO)₈Alkene InsertionVaries with substrateDFT (various functionals)

Note: Data for the thermal Cope rearrangement is based on 1,5-hexadiene as a model for this compound due to the lack of specific studies on the latter.

Experimental and Computational Protocols

The data presented in this guide are derived from DFT calculations. The accuracy of these calculations is highly dependent on the chosen computational methodology. Below are the typical protocols employed in the cited studies.

General DFT Calculation Parameters:
  • Functional: The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly used for these types of reactions as it provides a good balance between accuracy and computational cost.

  • Basis Set: The 6-31G* basis set is a popular choice, offering a reasonable description of the electronic structure of organic molecules. For metal complexes, effective core potentials (ECPs) like LANL2DZ are often used for the metal atoms, while the lighter atoms are described by a basis set such as 6-31G(d).

  • Solvation Models: To account for the effect of the solvent, implicit solvation models like the Polarizable Continuum Model (PCM) are frequently employed.

  • Transition State Verification: The nature of the stationary points is confirmed by frequency calculations. A transition state is characterized by having exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

Visualizing Reaction Pathways

The logical relationships between the reactants, intermediates, transition states, and products for the gold-catalyzed cycloisomerization of a 1,5-enyne are depicted in the following diagram.

Gold_Catalyzed_Enyne_Cyclization Reactants 1,5-Enyne + AuCl Intermediate1 π-Complex Reactants->Intermediate1 TS1 TS_Cyclization Intermediate1->TS1 Intermediate2 Cyclopropyl Gold Carbene TS1->Intermediate2 TS2 TS_H-Shift Intermediate2->TS2 Product Bicyclo[3.1.0]hexane TS2->Product

References

A Comparative Analysis of Cycloaddition Pathways for 1-Penten-4-yne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-depth Comparison of [4+2], Ene, [2+2], and Transition-Metal-Catalyzed Cycloaddition Reactions of 1-Penten-4-yne and Its Derivatives, Supported by Experimental Data and Detailed Protocols.

This compound, a simple yet versatile building block in organic synthesis, possesses both an alkene and an alkyne functionality, rendering it an intriguing substrate for a variety of cycloaddition reactions. The dual reactivity allows for its participation in several distinct pathways, leading to a diverse array of cyclic and bicyclic scaffolds that are of significant interest in medicinal chemistry and materials science. This guide provides a comparative analysis of the primary cycloaddition pathways available to this compound and its derivatives, including the Diels-Alder reaction, the ene reaction, [2+2] cycloaddition, and transition-metal-catalyzed cycloadditions.

[4+2] Cycloaddition: The Diels-Alder Reaction

The Diels-Alder reaction is a powerful and well-established [4+2] cycloaddition that forms a six-membered ring. In the context of this compound, it can theoretically act as either the diene or the dienophile, although its non-conjugated nature makes it a poor diene. More commonly, the alkene or alkyne moiety of this compound can act as a dienophile, reacting with a conjugated diene. The reactivity is significantly enhanced by the presence of electron-withdrawing groups on the dienophile.

While specific data for the parent this compound in Diels-Alder reactions is not extensively reported, reactions of similar enyne systems demonstrate the general principles. For instance, conjugated enynes can undergo intramolecular [4+2] cycloadditions with benzynes, proceeding readily at room temperature.

Table 1: Representative Diels-Alder Reactions of Enyne Systems

DieneDienophile (Enyne Derivative)ConditionsProductYield (%)Reference
FuranMaleic Anhydride (B1165640)Toluene, 80°Cexo-adductHighGeneric Example
CyclopentadieneMaleic AnhydrideEthyl Acetate/Hexane, RTendo-adduct~90%Generic Example
in situ BenzyneTethered Conjugated EnyneTBAT, CH3CN, 25°CPolycyclic AromaticGood[1]
Experimental Protocol: Diels-Alder Reaction of a Cyclic Diene with Maleic Anhydride (General Procedure)

To a solution of maleic anhydride (1.0 eq) in a suitable solvent (e.g., ethyl acetate/hexane), the diene (e.g., cyclopentadiene, 1.1 eq) is added at room temperature. The reaction mixture is stirred for a specified time, during which the product may precipitate. The solid product is then collected by filtration, washed with a cold solvent, and dried to afford the Diels-Alder adduct.

Diels_Alder Diene Diene (4π electrons) TS [Transition State] Diene->TS + Dienophile Dienophile (2π electrons) (e.g., this compound moiety) Dienophile->TS Product Cyclohexene Derivative TS->Product Concerted [4+2] Cycloaddition Ene_Reaction Ene Ene (e.g., this compound) TS [Cyclic Transition State] Ene->TS + Enophile Enophile (e.g., Alkene, Alkyne) Enophile->TS Product Substituted Alkene TS->Product Concerted 1,5-Hydrogen Shift two_plus_two_cycloaddition cluster_thermal Thermal [2+2] cluster_photochemical Photochemical [2+2] Ketene Ketene Product1 Cyclobutanone Ketene->Product1 + Alkene1 Alkene Alkene1->Product1 Alkene2 Alkene Product2 Cyclobutane Alkene2->Product2 + hv Alkene3 Alkene Alkene3->Product2 Rh_Catalyzed_Cycloaddition Substrate 1-Yne-Vinylcyclopropane (Substituted this compound analog) Intermediate Rhodacyclopentene Intermediate Substrate->Intermediate + Catalyst [Rh(I)] Catalyst Catalyst->Intermediate Product Bicyclic [3+2] Adduct Intermediate->Product Reductive Elimination Product->Catalyst Catalyst Regeneration

References

A Comparative Guide to the Validation of Reaction Mechanisms Involving 1-Penten-4-yne

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the reactivity of fundamental building blocks is paramount. 1-Penten-4-yne, as a simple yet versatile enyne, serves as a valuable substrate in a variety of complex chemical transformations. The validation of its reaction mechanisms is crucial for the rational design of synthetic routes toward novel carbo- and heterocyclic scaffolds. This guide provides an objective comparison of prevalent reaction mechanisms involving this compound and its derivatives, supported by experimental data, detailed protocols, and mechanistic diagrams.

Comparison of Catalytic Systems for Enyne Cyclization

The cycloisomerization of 1,5-enynes like this compound is a powerful transformation that can be achieved through various catalytic systems. The choice of catalyst dictates the reaction mechanism and, consequently, the structure of the product. Below is a comparison of common catalytic systems.

Catalyst SystemLigand/AdditiveSolventTemp. (°C)Time (h)SubstrateProduct(s)Yield (%)Ref.
[RhCl(COD)]2P(4-FC6H4)3DMF8512N-tosyl-N-(pent-4-en-1-yl)prop-2-yn-1-amine1-tosyl-2-vinyl-1,2,3,4-tetrahydropyridine95[1]
[Rh(CO)2Cl]2-Toluene1101N-(4-methylpent-4-en-1-yl)-N-tosylprop-2-yn-1-amineBicyclic [3+2] cycloadduct75[2]
Ph3PAuCl / AgOTf-CH2Cl2rt0.11-(1-phenylvinyl)pent-4-yn-1-ol3-phenyl-5-(prop-1-en-2-yl)furan85[3]
AuCl-Dioxane1002N-geranyl-N-tosylprop-2-yn-1-amineBicyclo[3.1.0]hexane derivative89[4]
(Ph3P)AuCl / AgSbF6-Toluene250.54,4-dicarbomethoxy-1,6-heptenyneMethylene cyclopentane (B165970) derivative95[5]

Detailed Experimental Protocols

General Procedure for Rhodium-Catalyzed Cycloisomerization

A solution of the enyne substrate (1.0 equiv) in the specified solvent is prepared. To this solution are added the rhodium catalyst, such as [RhCl(COD)]2, and the appropriate ligand, for instance, a phosphine (B1218219) ligand. The mixture is then heated to the specified temperature for the duration of the reaction. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica (B1680970) gel to afford the desired cyclized product.[1]

General Procedure for Gold-Catalyzed Cycloisomerization

To a solution of the enyne substrate (1.0 equiv) in a suitable solvent like dichloromethane (B109758) or toluene, the gold catalyst (e.g., (Ph3P)AuCl) and a silver co-catalyst (e.g., AgOTf or AgSbF6) are added. The reaction is typically stirred at room temperature or heated as specified. The progress of the reaction is monitored by thin-layer chromatography. After completion, the reaction mixture is filtered through a short pad of Celite, and the filtrate is concentrated. The crude product is then purified by flash column chromatography to yield the pure cyclized compound.[3][5]

General Procedure for Radical-Initiated Bicyclization

In a typical procedure, a solution of the 1,5-enyne substrate, a radical initiator (such as AIBN or using photoredox catalysis), and a radical mediator (like Bu3SnH) are dissolved in a degassed solvent (e.g., benzene (B151609) or toluene). The reaction mixture is heated or irradiated with visible light to initiate the radical cascade. The reaction is monitored for the consumption of the starting material. After the reaction is complete, the solvent is evaporated, and the crude product is purified by chromatography to isolate the bicyclized products.[6]

Mechanistic Pathways and Visualizations

The reaction mechanisms for the cyclization of this compound and its derivatives are diverse, primarily depending on the catalyst and reaction conditions. Below are graphical representations of the key mechanistic pathways.

Rhodium_Catalyzed_Cycloisomerization cluster_0 Rhodium-Catalyzed Cycloisomerization Enyne 1,5-Enyne Rh_Complex Rh-Enyne Complex Enyne->Rh_Complex + [Rh(I)] Rh_Catalyst [Rh(I)] Rh_Catalyst->Rh_Complex Rhodacyclopentene Rhodacyclopentene Rh_Complex->Rhodacyclopentene Oxidative Cyclization Product Cyclic Diene Rhodacyclopentene->Product β-H Elimination & Reductive Elimination Beta_Hydride_Elimination β-Hydride Elimination Reductive_Elimination Reductive Elimination

Rhodium-Catalyzed Cycloisomerization Pathway

Gold_Catalyzed_Cycloisomerization cluster_1 Gold-Catalyzed Cycloisomerization Enyne 1,5-Enyne Au_Pi_Complex Au-Alkyne π-Complex Enyne->Au_Pi_Complex + [Au(I)] Au_Catalyst [Au(I)] Au_Catalyst->Au_Pi_Complex Carbocation Vinyl-Au Intermediate (Carbocationic Character) Au_Pi_Complex->Carbocation Nucleophilic Attack by Alkene Cyclization 6-endo-dig or 5-exo-dig Cyclization Product Bicyclic Product Carbocation->Product Rearrangement/ Protonolysis Rearrangement Skeletal Rearrangement

Gold-Catalyzed Cycloisomerization Pathway

Radical_Cascade_Cyclization cluster_2 Radical Cascade Cyclization Enyne 1,5-Enyne Adduct Initial Radical Adduct Enyne->Adduct + R. Initiator Radical Initiator (R.) Initiator->Adduct Vinyl_Radical Vinyl Radical Adduct->Vinyl_Radical 5-exo-trig Cyclization_1 5-exo-trig Cyclization Bicyclic_Radical Bicyclic Radical Vinyl_Radical->Bicyclic_Radical 5-exo-dig Cyclization_2 5-exo-dig Cyclization Product Bicyclic Product Bicyclic_Radical->Product + H-donor Quenching H-atom transfer

Radical Cascade Cyclization Pathway

Experimental_Workflow Start Substrate & Catalyst Preparation Reaction Reaction Setup Solvent Addition Inert Atmosphere Temperature Control Start->Reaction Monitoring Reaction Monitoring TLC GC-MS LC-MS Reaction->Monitoring Workup Reaction Workup Quenching Extraction Drying Monitoring->Workup Purification Purification Column Chromatography Distillation Recrystallization Workup->Purification Analysis Product Characterization NMR MS IR Purification->Analysis End Isolated Product Analysis->End

General Experimental Workflow for Synthesis

Concluding Remarks

The validation of reaction mechanisms for this compound and related enynes reveals a rich and diverse chemical landscape. Transition metal catalysis, particularly with rhodium and gold, offers powerful and often stereoselective pathways to complex cyclic and bicyclic structures.[1][4][5] In contrast, radical-initiated cascades provide an alternative route to intricate molecular architectures, often under mild conditions.[6] The choice of methodology is dictated by the desired molecular scaffold, with subtle changes in catalysts, ligands, and reaction conditions enabling significant control over the reaction outcome.[5] This guide serves as a foundational resource for researchers aiming to harness the synthetic potential of this compound and its derivatives in the development of novel chemical entities.

References

The Enyne Moiety in Multi-Step Synthesis: A Cost-Benefit Analysis of 1-Penten-4-yne

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the strategic incorporation of versatile functional groups is a cornerstone of efficient multi-step synthesis. The enyne motif, containing both a double and a triple bond, offers a rich platform for diverse chemical transformations. This guide provides a comprehensive cost-benefit analysis of 1-penten-4-yne, a bifunctional building block, and compares its utility against common alternatives such as propargyl bromide, 3-butyn-1-ol (B147353), and phenylacetylene (B144264).

This analysis is grounded in a review of current market prices and available experimental data for key reactions, including Sonogashira couplings, cycloadditions, and enyne metathesis. By presenting a clear comparison of cost, reactivity, and synthetic applicability, this guide aims to inform the selection of the most appropriate alkyne building block for specific research and development needs.

At a Glance: Cost Comparison of Terminal Alkynes

A primary consideration in any synthetic campaign is the cost of starting materials. The following table provides an approximate cost comparison for this compound and its common alternatives. It is important to note that prices can fluctuate based on supplier, purity, and purchase volume.

CompoundStructureMolecular Weight ( g/mol )PurityPrice per Gram (USD)
This compound 66.1097%~$1500
Propargyl Bromide 118.9680% in toluene~$2-4
3-Butyn-1-ol 70.0997%~$3-5
Phenylacetylene 102.13>98%~$0.80-1.50

Note: Prices are estimates based on publicly available data from various chemical suppliers and are subject to change.

The stark difference in cost, with this compound being significantly more expensive, necessitates a careful evaluation of its potential benefits in a synthetic route to justify its use.

Comparative Performance in Key Synthetic Transformations

The utility of a building block is defined by its performance in chemical reactions. This section compares the reactivity of this compound and its alternatives in three widely used synthetic methodologies.

Sonogashira Coupling

The Sonogashira coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. While direct comparative studies are limited, an analysis of published data for similar substrates allows for a qualitative assessment.

AlkyneTypical Reaction ConditionsReported YieldsKey Considerations
This compound Pd catalyst (e.g., Pd(PPh₃)₂Cl₂), Cu(I) co-catalyst, amine base (e.g., Et₃N), room temp. to mild heating.Moderate to GoodThe vinyl group may participate in side reactions under certain conditions, potentially complicating purification.
Propargyl Bromide Generally not used directly in Sonogashira couplings due to the reactivity of the bromide with the amine base and potential for competing oxidative addition at the C-Br bond.[1]Not ApplicableTypically used in nucleophilic substitution reactions to introduce the propargyl group prior to a subsequent coupling reaction.[2]
3-Butyn-1-ol Similar to other terminal alkynes, compatible with standard Sonogashira conditions.Good to ExcellentThe hydroxyl group is generally well-tolerated and can serve as a handle for further functionalization.
Phenylacetylene Widely used, robust substrate for Sonogashira couplings with a broad range of aryl and vinyl halides.Good to ExcellentOften used as a benchmark substrate for optimizing Sonogashira reaction conditions.[3][4]

Workflow for Alkyne Selection in Sonogashira Coupling

G cluster_alternatives Alternative Alkynes start Start: Need for Terminal Alkyne in Sonogashira Coupling cost Is Cost a Major Constraint? start->cost bifunctional Is a Bifunctional Enyne Moiety Required? cost->bifunctional No alternatives Evaluate Alternatives: - Phenylacetylene - 3-Butyn-1-ol cost->alternatives Yes reactivity Is High Reactivity and Yield Critical? bifunctional->reactivity No pentenyne Consider this compound bifunctional->pentenyne Yes reactivity->pentenyne No, unique reactivity needed reactivity->alternatives Yes propargyl_bromide Consider Propargyl Bromide for subsequent coupling

Caption: Decision workflow for selecting a terminal alkyne in Sonogashira coupling.

Cycloaddition Reactions

The alkyne functionality is a key participant in various cycloaddition reactions, most notably the [3+2] azide-alkyne cycloaddition ("click chemistry") and [4+2] Diels-Alder reactions.

AlkyneReaction TypeReported YieldsKey Considerations
This compound [3+2] Azide-Alkyne CycloadditionGoodThe vinyl group can potentially undergo side reactions, although the alkyne is generally more reactive in copper-catalyzed click chemistry.
[4+2] Diels-Alder (as dienophile)ModerateThe electron-withdrawing nature of the vinyl group can influence the reactivity of the alkyne.
Propargyl Bromide [3+2] Azide-Alkyne CycloadditionGood (after conversion to azide)The bromide is typically displaced by an azide (B81097) to form propargyl azide, which then undergoes cycloaddition. Direct use can be problematic.[5]
3-Butyn-1-ol [3+2] Azide-Alkyne CycloadditionGood to ExcellentThe hydroxyl group is generally well-tolerated.[6]
Phenylacetylene [3+2] Azide-Alkyne CycloadditionGood to ExcellentA common substrate for optimizing click reaction conditions.[7]
[4+2] Diels-Alder (as dienophile)Moderate to GoodThe phenyl group activates the alkyne for cycloaddition.[8]
Enyne Metathesis

Enyne metathesis, a powerful tool for the formation of 1,3-dienes, is particularly relevant for this compound due to its inherent alkene and alkyne functionalities.

AlkyneReaction TypeReported YieldsKey Considerations
This compound Ring-Closing Enyne Metathesis (RCEYM) with another tethered alkeneGoodThe terminal alkene of this compound can participate in RCEYM to form cyclic dienes.
Cross Enyne MetathesisModerate to GoodCan react with other alkenes to form substituted 1,3-dienes.
Propargyl Bromide Not directly applicableNot ApplicableLacks the alkene moiety for enyne metathesis.
3-Butyn-1-ol Not directly applicableNot ApplicableLacks the alkene moiety for enyne metathesis.
Phenylacetylene Cross Enyne MetathesisGood to ExcellentFrequently used as the alkyne partner in cross enyne metathesis with various alkenes.[9]

Experimental Protocols

General Procedure for Sonogashira Coupling of a Terminal Alkyne with an Aryl Iodide

Materials:

  • Aryl iodide (1.0 mmol, 1.0 equiv)

  • Terminal alkyne (1.2 mmol, 1.2 equiv)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02 mmol, 2 mol%)

  • Copper(I) iodide (CuI) (0.04 mmol, 4 mol%)

  • Triethylamine (Et₃N) (2.0 mmol, 2.0 equiv)

  • Anhydrous and degassed solvent (e.g., THF or DMF, 5 mL)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl iodide, Pd(PPh₃)₂Cl₂, and CuI.

  • Add the anhydrous and degassed solvent, followed by the triethylamine.

  • Add the terminal alkyne to the reaction mixture.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C) and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with saturated aqueous ammonium (B1175870) chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Workflow for a Typical Sonogashira Coupling Experiment

G setup Reaction Setup: - Aryl Halide - Pd Catalyst - Cu(I) Co-catalyst - Inert Atmosphere reagents Add Reagents: - Solvent (Anhydrous, Degassed) - Amine Base - Terminal Alkyne setup->reagents reaction Reaction: - Stir at RT or with heating - Monitor by TLC reagents->reaction workup Workup: - Dilute with Organic Solvent - Aqueous Washes reaction->workup purification Purification: - Dry Organic Layer - Concentrate - Column Chromatography workup->purification

Caption: General experimental workflow for a Sonogashira coupling reaction.

Cost-Benefit Analysis and Recommendations

The decision to use this compound in a multi-step synthesis hinges on a careful weighing of its high cost against its unique synthetic advantages.

Benefits of this compound:

  • Bifunctionality: The presence of both a terminal alkyne and a terminal alkene in a compact five-carbon frame allows for sequential and diverse functionalization. This can lead to a reduction in the total number of synthetic steps compared to routes that require the separate introduction of these functionalities.

  • Enyne Metathesis Substrate: It is a ready-made substrate for powerful enyne metathesis reactions, enabling the rapid construction of complex 1,3-diene systems.

  • Orthogonal Reactivity: The alkene and alkyne moieties can often be addressed with orthogonal reaction conditions, providing a high degree of synthetic control.

Drawbacks of this compound:

  • High Cost: As highlighted in the cost comparison table, this compound is significantly more expensive than common alternatives, which may be prohibitive for large-scale synthesis or cost-sensitive projects.

  • Potential for Side Reactions: The presence of two reactive functional groups can sometimes lead to undesired side reactions, requiring careful optimization of reaction conditions.

Recommendations:

  • For early-stage drug discovery and the synthesis of complex, high-value molecules where unique structural motifs are desired, the high cost of this compound may be justified. Its ability to streamline synthetic routes through its bifunctionality can save valuable time and resources in the long run.

  • For large-scale synthesis, process development, or when a simple terminal alkyne is required for a standard coupling reaction, more cost-effective alternatives like phenylacetylene or 3-butyn-1-ol are generally recommended.

  • Propargyl bromide remains an excellent and inexpensive choice for the introduction of a propargyl group via nucleophilic substitution. However, it is not a direct substitute for this compound in reactions that require a terminal alkyne for cross-coupling.

References

Spectroscopic Comparison of 1-Penten-4-yne and its Reaction Products: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed analysis of the spectral shifts observed in 1-penten-4-yne upon hydrogenation and hydration, providing valuable insights for reaction monitoring and structural elucidation in synthetic chemistry and drug development.

This guide offers a comprehensive spectroscopic comparison of this compound and its principal reaction products resulting from hydrogenation and hydration. By presenting key data from Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy, this document aims to equip researchers, scientists, and professionals in drug development with the necessary information to distinguish between these compounds and understand the structural changes occurring during these fundamental organic transformations.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound and its reaction products. This quantitative data provides a clear basis for comparison and identification.

Table 1: Infrared (IR) Spectroscopy Data

CompoundKey Functional GroupCharacteristic Absorption Bands (cm⁻¹)
This compound C≡C-H (alkyne)~3300 (strong, sharp)
C≡C (alkyne)~2100 (weak, sharp)
C=C (alkene)~1640 (medium)
=C-H (alkene)~3080 (medium)
Pent-1-ene (from partial hydrogenation)C=C (alkene)~1640 (medium)
=C-H (alkene)~3080 (medium)
1-Pentyne (from partial hydrogenation)C≡C-H (alkyne)~3300 (strong, sharp)
C≡C (alkyne)~2110 (weak, sharp)
Pentan-2-one (from hydration)C=O (ketone)~1715 (strong)

Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts in ppm)

CompoundH1H2H3H4H5
This compound ~5.8 (m)~5.2 (m)~3.0 (m)~2.0 (t)-
Pent-1-ene ~5.81 (m)[1]~4.95 (m)[1]~2.02 (q)[1]~1.43 (sextet)[1]~0.91 (t)[1]
1-Pentyne --~2.18 (t)~1.53 (sextet)~1.02 (t)
Pentan-2-one ~2.13 (s)-~2.42 (t)~1.58 (sextet)~0.91 (t)

Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)

CompoundC1C2C3C4C5
This compound ~133~117~28~83~69
Pent-1-ene ~139.1~114.5~36.2~22.3~13.7
1-Pentyne ~84.1~68.2~22.1~21.9~13.2
Pentan-2-one ~209.1~29.8~45.8~17.8~13.7

Experimental Protocols

Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

  • Transfer the solution to a 5 mm NMR tube.

  • If required for quantitative analysis, add a known amount of an internal standard (e.g., tetramethylsilane, TMS).

Data Acquisition:

  • Instrument: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: 0-12 ppm.

    • Number of scans: 16-64, depending on the sample concentration.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: 0-220 ppm.

    • Number of scans: 1024 or more, due to the low natural abundance of ¹³C.

    • Relaxation delay: 2-5 seconds.

Data Processing:

  • Apply Fourier transformation to the acquired free induction decay (FID).

  • Phase correct the resulting spectrum.

  • Calibrate the chemical shift scale using the solvent peak or the internal standard (TMS at 0.00 ppm).

  • Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

Sample Preparation:

  • Liquid Samples: Place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.

  • Solid Samples (if applicable): Prepare a KBr pellet by grinding a small amount of the solid sample with dry KBr powder and pressing the mixture into a transparent disk. Alternatively, prepare a Nujol mull.

Data Acquisition:

  • Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Spectral Range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Acquire a background spectrum of the empty sample holder (or pure solvent if in solution) before running the sample spectrum. The instrument software will automatically subtract the background from the sample spectrum.

Visualizing Reaction Pathways and Analytical Workflow

The following diagrams, generated using Graphviz, illustrate the logical relationships in the reaction pathways and the general workflow for spectroscopic analysis.

Reaction_Pathway This compound This compound Pent-1-ene Pent-1-ene This compound->Pent-1-ene H2 / Lindlar's Catalyst 1-Pentyne 1-Pentyne This compound->1-Pentyne H2 / Pd/C (partial) Pentan-2-one Pentan-2-one This compound->Pentan-2-one H2O, H2SO4, HgSO4

Caption: Reaction pathways of this compound.

Spectroscopic_Workflow cluster_sample_prep Sample Preparation cluster_data_acquisition Data Acquisition cluster_data_analysis Data Analysis Sample Sample Dissolution in Deuterated Solvent Dissolution in Deuterated Solvent Sample->Dissolution in Deuterated Solvent Transfer to NMR Tube / IR Plate Transfer to NMR Tube / IR Plate Dissolution in Deuterated Solvent->Transfer to NMR Tube / IR Plate NMR Spectrometer NMR Spectrometer Transfer to NMR Tube / IR Plate->NMR Spectrometer FTIR Spectrometer FTIR Spectrometer Transfer to NMR Tube / IR Plate->FTIR Spectrometer FID Processing FID Processing NMR Spectrometer->FID Processing Spectral Interpretation Spectral Interpretation FTIR Spectrometer->Spectral Interpretation FID Processing->Spectral Interpretation Structural Elucidation Structural Elucidation Spectral Interpretation->Structural Elucidation

Caption: General workflow for spectroscopic analysis.

References

Safety Operating Guide

Proper Disposal of 1-Penten-4-yne: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring laboratory safety and regulatory compliance necessitates the proper disposal of all chemical waste, including the highly flammable and reactive compound 1-Penten-4-yne. This guide provides essential, step-by-step procedures for the safe handling and disposal of this substance, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is critical to mitigate risks and protect both laboratory personnel and the environment.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is imperative to handle this compound with the utmost care. This compound is a highly flammable liquid and vapor, and it can cause skin, eye, and respiratory irritation.[1] The primary hazard associated with this compound, as a terminal alkyne, is its potential to form highly unstable and explosive metal acetylides when in contact with certain heavy metals, such as copper, silver, and mercury.[2]

Mandatory Personal Protective Equipment (PPE) includes:

  • A flame-resistant laboratory coat.

  • Chemical safety goggles with side shields.

  • Nitrile gloves.

All handling and disposal procedures must be conducted within a certified chemical fume hood to ensure adequate ventilation.

Quantitative Data Summary

The following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₅H₆
Molecular Weight 66.10 g/mol [1]
Physical State Liquid
Boiling Point 35 - 36 °C
Density 0.626 g/cm³ at 25 °C

Step-by-Step Disposal Protocol

The cornerstone of safe disposal is rigorous waste segregation to prevent the formation of hazardous byproducts. Under no circumstances should this compound waste be mixed with heavy metal waste.

Step 1: Waste Segregation

Establish separate, clearly labeled hazardous waste containers for each type of waste generated.

  • Liquid Waste: Unused or residual this compound, reaction mixtures, and the initial solvent rinsate from glassware.

  • Solid Waste (Non-Sharps): Contaminated personal protective equipment (gloves, etc.), absorbent materials, weigh boats, and pipette tips.

  • Sharps Waste: Contaminated needles, syringes, or other sharp objects.

Step 2: Containerization
  • Liquid Waste: Collect in a designated, leak-proof, and sealable hazardous waste container. Ensure the container is compatible with flammable organic solvents.

  • Solid Waste: Collect in a durable, leak-proof container lined with a heavy-duty plastic bag. The container should be clearly labeled "Hazardous Chemical Waste" and specify "this compound contaminated solids."

  • Sharps Waste: Place all contaminated sharps into a designated, puncture-proof sharps container labeled "Hazardous Chemical Waste - Sharps" with the chemical name.

Step 3: Handling Contaminated Glassware
  • Rinse glassware that has been in contact with this compound with a suitable organic solvent (e.g., acetone (B3395972) or ethanol).

  • Collect this initial rinsate as hazardous liquid waste.[2]

  • Subsequent rinses with soap and water can typically be disposed of down the drain, but this should be confirmed with your institution's specific guidelines.

Step 4: Spill Management

In the event of a spill:

  • Evacuate and Secure: Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Ventilate: Ensure the area is well-ventilated.

  • Absorb: Use an inert absorbent material such as vermiculite, sand, or a commercial chemical spill kit to contain the liquid.

  • Collect: Carefully collect the absorbed material and any contaminated solids using non-sparking tools.

  • Dispose: Place all spill cleanup materials into a labeled hazardous waste container for proper disposal.

Step 5: Final Disposal

Once waste containers are three-quarters full, seal them securely. Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal service. Never dispose of this compound waste in the regular trash or down the sanitary sewer.

Disposal Workflow Diagram

The following diagram illustrates the logical workflow for the proper disposal of this compound waste.

G cluster_prep Preparation cluster_waste_gen Waste Generation cluster_final Final Disposal ppe Wear Appropriate PPE (Lab Coat, Goggles, Gloves) hood Work in a Chemical Fume Hood start This compound Waste Generated liquid_waste Liquid Waste (Pure compound, solutions, rinsate) start->liquid_waste Is it liquid? solid_waste Solid Waste (Gloves, paper towels, etc.) start->solid_waste Is it solid? sharps_waste Sharps Waste (Needles, etc.) start->sharps_waste Is it a sharp? liquid_container Collect in Labeled, Leak-Proof Liquid Waste Container liquid_waste->liquid_container solid_container Collect in Labeled, Lined Solid Waste Container solid_waste->solid_container sharps_container Collect in Labeled, Puncture-Proof Sharps Container sharps_waste->sharps_container final_disposal Arrange for Pickup by EHS or Licensed Disposal Service liquid_container->final_disposal solid_container->final_disposal sharps_container->final_disposal

Caption: Logical workflow for the proper disposal of this compound waste.

References

Essential Safety and Logistics for Handling 1-Penten-4-yne

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides crucial safety protocols and logistical guidance for the handling and disposal of 1-Penten-4-yne (CAS No. 871-28-3). Adherence to these procedures is vital for ensuring laboratory safety and minimizing risk.

Hazard Identification and GHS Classification

This compound is a hazardous chemical with the following GHS classifications:

  • Flammable Liquids: Category 2 (Highly flammable liquid and vapor)[1]

  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation)[1]

  • Serious Eye Damage/Eye Irritation: Category 2A (Causes serious eye irritation)[1]

  • Specific Target Organ Toxicity (Single Exposure): Category 3, Respiratory Tract Irritation (May cause respiratory irritation)[1]

Signal Word: Danger[1]

Personal Protective Equipment (PPE)

Due to the hazardous nature of this compound, the following personal protective equipment is mandatory.

PPE CategoryItemSpecifications
Eye Protection Chemical Safety GogglesMust be worn at all times to protect from splashes.
Face ShieldRecommended in addition to goggles when there is a significant risk of splashing.
Hand Protection Chemical-Resistant GlovesNote: Specific glove material compatibility data for this compound is not readily available. It is recommended to use nitrile or neoprene gloves based on their general resistance to a range of organic chemicals. Always inspect gloves for degradation or perforation before and during use. It is crucial to perform an initial test with the selected gloves under controlled conditions to ensure their suitability.[2]
Body Protection Flame-Resistant Lab CoatShould be fully buttoned to provide maximum coverage.
Chemical-Resistant ApronTo be worn over the lab coat for an additional layer of protection against spills.
Closed-toe ShoesShoes must fully cover the feet; perforated shoes or sandals are not permitted.
Respiratory Protection RespiratorRequired when working in an area with inadequate ventilation or where the potential for inhalation of vapors is high. A respirator with an organic vapor cartridge is recommended.

Quantitative Data Summary

PropertyValue
CAS Number 871-28-3[3]
Molecular Formula C₅H₆[3]
Molecular Weight 66.10 g/mol [1]
Boiling Point Approximately 29.9 - 30.1 °C (85.8 - 86.2 °F)[4]
Density Approximately 0.641 g/cm³ at 25 °C (77 °F)[4]
Flash Point Data not available for this compound. However, as a Category 2 flammable liquid, it is expected to be below 23 °C (73.4 °F).
Occupational Exposure Limits (OELs) No established OELs from OSHA, NIOSH, or ACGIH were found for this compound. In the absence of specific OELs, it is crucial to handle this chemical with stringent engineering controls to minimize any potential exposure.

Experimental Workflow for Safe Handling

The following diagram outlines the essential steps for safely handling this compound from receipt to disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal a Review SDS and Safety Protocols b Verify Engineering Controls (Fume Hood, Ventilation) a->b Ensure Functionality c Don Appropriate PPE b->c Before Handling d Receive and Inspect Chemical Container c->d Proceed to Handling e Transport to Designated Work Area d->e Securely f Conduct Experiment in Fume Hood e->f Immediately g Segregate Waste (Liquid and Solid) f->g Post-Experiment h Label Waste Containers Clearly g->h Properly i Store Waste in Designated Hazardous Waste Area h->i Securely j Arrange for Professional Waste Disposal i->j As per Regulations

Safe handling workflow for this compound.

Detailed Experimental Protocols

5.1. Pre-Handling Procedure

  • Review Safety Data Sheet (SDS): Before any work begins, all personnel must review the SDS for this compound.

  • Verify Engineering Controls: Ensure that the designated fume hood has a current certification and is functioning correctly. Verify that emergency equipment, including a safety shower and eyewash station, is accessible and operational.[5]

  • Don Personal Protective Equipment (PPE): Put on all required PPE as outlined in the table above.

5.2. Handling Procedure

  • Receiving: Upon receipt, visually inspect the container for any signs of damage or leakage.

  • Transportation: When moving the chemical, use a secondary container to prevent spills.

  • Dispensing and Use: All handling of this compound, including opening containers, transferring, and use in reactions, must be conducted within a certified chemical fume hood. Use non-sparking tools and ground all equipment to prevent static discharge.[6] Keep the container tightly closed when not in use.[4]

5.3. Emergency Procedures

  • Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation persists.[4]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

  • Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7]

  • Spill: In case of a spill, evacuate the area and eliminate all ignition sources. Absorb the spill with an inert, non-combustible material (e.g., sand, vermiculite) and place it in a sealed container for disposal. Use non-sparking tools for cleanup.[6]

5.4. Disposal Plan

  • Waste Segregation: Collect all waste containing this compound in a designated, properly labeled, and sealed container. Do not mix with other waste streams.

  • Container Labeling: The waste container must be clearly labeled as "Hazardous Waste," with the full chemical name "this compound," and the associated hazards (Flammable Liquid, Irritant).

  • Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area, away from sources of ignition and incompatible materials.[6]

  • Professional Disposal: Arrange for the disposal of the hazardous waste through a licensed environmental waste management company, in accordance with all local, state, and federal regulations. Do not dispose of this compound down the drain.[5]

References

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.